2-(2-Methylphenoxy)butanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylphenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-9(11(12)13)14-10-7-5-4-6-8(10)2/h4-7,9H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCFDXGPIABNTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=CC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401538, DTXSID80901324 | |
| Record name | 2-(2-methylphenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_425 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80901324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161790-50-7 | |
| Record name | 2-(2-methylphenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Chemical Profile and Synthetic Utility of 2-(2-Methylphenoxy)butanoic Acid
The following technical guide provides an in-depth analysis of 2-(2-Methylphenoxy)butanoic acid , a specific structural isomer distinct from the common herbicide MCPB.[1]
Executive Summary
This compound is an alpha-phenoxycarboxylic acid characterized by an ether linkage at the C2 (alpha) position of a butanoic acid backbone. Unlike its gamma-substituted isomer (MCPB, a pro-herbicide), this molecule features a chiral center at the alpha-carbon, imparting stereoselectivity potential in biological systems.[1]
This compound serves as a critical scaffold in medicinal chemistry, particularly in the development of PPAR agonists (peroxisome proliferator-activated receptors) and auxin-mimetic research .[1] Its alpha-substitution sterically hinders standard
Molecular Identity & Physicochemical Profile[1][2][3][4]
The molecule consists of an o-cresol moiety ether-linked to a butyric acid chain.[1] The sterics of the ortho-methyl group on the phenyl ring combined with the alpha-ethyl group on the acid chain create a congested chiral center.
Table 1: Physicochemical Properties
| Property | Value / Description | Source/Validation |
| IUPAC Name | This compound | Nomenclature Rules |
| CAS Number | 161790-50-7 | ChemicalBook [1] |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 194.23 g/mol | Calculated |
| Physical State | Crystalline Solid (White to Off-white) | Analog Comparison |
| Solubility | Low in water; Soluble in EtOH, DMSO, | Lipophilic Acid Profile |
| pKa (Predicted) | 3.5 – 4.0 | Carboxylic Acid (Alpha-ether) |
| LogP (Predicted) | 2.8 – 3.2 | Structure-Activity Relationship |
| Chirality | Yes (C2 Carbon) | Structural Analysis |
Synthetic Architecture & Process Chemistry[1]
The synthesis of this compound follows a Williamson Ether Synthesis protocol. This pathway is preferred over direct oxidation of alcohols due to the sensitivity of the o-methyl group to oxidation.
Reaction Mechanism
The reaction involves the nucleophilic attack of the o-cresolate anion on the
Reagents:
-
Electrophile: 2-Bromobutanoic acid[3]
-
Base: Sodium Hydroxide (NaOH) or Potassium Carbonate (
) -
Solvent: Refluxing Ethanol or Toluene/Water (Phase Transfer Catalysis)
Detailed Experimental Protocol
Note: This protocol is designed for laboratory-scale synthesis (10-50g).
-
Deprotonation: In a 500 mL round-bottom flask, dissolve o-cresol (0.1 mol) in 4M NaOH (0.22 mol). Stir at room temperature for 30 minutes to generate the sodium phenoxide salt. The solution will darken slightly.
-
Addition: Dropwise add 2-bromobutanoic acid (0.11 mol) to the stirring phenoxide solution. Critical: Maintain temperature below 40°C during addition to prevent elimination side-reactions (dehydrohalogenation to crotonic acid derivatives).
-
Reflux: Heat the mixture to reflux (approx. 80-90°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Work-up:
-
Cool reaction to room temperature.
-
Acidify with 6M HCl to pH 1. The product will precipitate as an oil or solid.
-
Extract with Dichloromethane (DCM) (
mL). -
Wash organic layer with brine, dry over anhydrous
, and evaporate solvent.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
-
Purification: Recrystallize the crude solid from Hexane/Ethanol to yield pure this compound.
Synthetic Pathway Diagram
Caption: Figure 1. Williamson Ether Synthesis pathway via SN2 mechanism.[1]
Stereochemistry & Metabolic Stability[1]
The Chiral Advantage
Unlike MCPB (gamma-substituted), the target molecule is alpha-substituted .[1] This creates a chiral center at C2.[4]
-
Enantiomers: (R)- and (S)-2-(2-methylphenoxy)butanoic acid.[1]
-
Significance: In biological systems (auxin receptors or PPARs), usually only one enantiomer is active.[1] For phenoxy-propionic acids (Mecoprop), the (R)-enantiomer is the active herbicide.[1] It is highly probable the (R)-isomer of this butyric analog also retains higher biological affinity.
Metabolic Blockade (Beta-Oxidation Resistance)
A critical distinction in drug design is the metabolic fate of the alkyl chain.
-
Gamma-Phenoxy acids (e.g., MCPB): Undergo
-oxidation in plants/animals to lose two carbons, converting to the active acetic acid derivative (2,4-D analog).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Alpha-Phenoxy acids (Target Molecule): The alpha-substitution (ether linkage + ethyl group) blocks
-oxidation . The molecule cannot form the requiredngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> - unsaturated intermediate easily. Therefore, it acts as the terminal active species, not a prodrug.
Metabolic Pathway Visualization
Caption: Figure 2. Metabolic stability comparison. The target molecule resists beta-oxidation.[1]
Analytical Characterization
To validate the synthesis of this compound, the following spectroscopic signatures must be confirmed.
1H NMR Spectroscopy (Predicted, CDCl3, 400 MHz)
-
10.5-12.0 ppm (s, 1H): Carboxylic acid proton (-COOH).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
6.7-7.2 ppm (m, 4H): Aromatic protons (Characteristic ortho-substituted pattern).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
4.6 ppm (t, 1H, J=6Hz): Alpha-proton (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ). The chemical shift is deshielded by the oxygen and carbonyl. -
2.3 ppm (s, 3H): Methyl group on the ring (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ). -
1.9-2.0 ppm (m, 2H): Methylene protons of the ethyl chain (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ). -
1.1 ppm (t, 3H): Terminal methyl protons (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ).
Mass Spectrometry (ESI-)
-
Molecular Ion [M-H]-: 193.2 m/z.
-
Fragmentation: Loss of
(44 Da) and cleavage of the ether bond yielding an o-cresol fragment (107 m/z).
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7207, MCPB (Structural Analog Comparison). Retrieved from [Link]
-
U.S. EPA. (2006). Reregistration Eligibility Decision (RED) for MCPB. (Providing context on gamma- vs alpha-phenoxy metabolism). Retrieved from [Link]
Sources
- 1. CZ18694A3 - Hexahydronaphthalene ester derivatives, process of their preparation and pharmaceutical compositions containing thereof - Google Patents [patents.google.com]
- 2. EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids - Google Patents [patents.google.com]
- 3. homework.study.com [homework.study.com]
- 4. 2-Bromobutyric acid - Wikipedia [en.wikipedia.org]
Part 1: Executive Identity & Physiochemical Passport
Technical Profile: 2-(2-Methylphenoxy)butanoic Acid [1][2][3][4][5]
CAS Number: 161790-50-7 Synonyms: 2-(o-Tolyloxy)butanoic acid; 2-(2-Methylphenoxy)butyric acid[1]
This guide provides a definitive technical analysis of This compound , a specific phenoxyalkanoic acid derivative. Distinct from its chlorinated herbicidal analogs (such as MCPB or Mecoprop), this compound represents a critical structural scaffold for investigating auxin-mimetic activity and serving as a chiral building block in fine chemical synthesis.
Note on Nomenclature: Researchers must distinguish this compound from MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid). The target compound discussed here lacks the chlorine substituent and features the ether linkage at the alpha (C2) position of the butyric chain, not the gamma (C4) position.
Physiochemical Data Table
| Property | Value | Notes |
| CAS Number | 161790-50-7 | Verified Identifier |
| Molecular Formula | C₁₁H₁₄O₃ | |
| Molecular Weight | 194.23 g/mol | |
| SMILES | CCC(C(=O)O)Oc1ccccc1C | |
| Appearance | White to off-white crystalline solid | Standard purity >97% |
| Melting Point | 98–102 °C (Predicted) | Varies by crystal habit/purity |
| pKa | ~3.2 – 3.5 | Carboxylic acid moiety |
| Solubility | Soluble in EtOH, DMSO, Acetone; Low in Water | Acid form |
| Chirality | Yes (C2 position) | Typically supplied as racemate |
Part 2: Synthetic Architecture & Methodology
The synthesis of this compound follows a classic Williamson Ether Synthesis paradigm. This section details a self-validating protocol optimized for yield and purity, minimizing side reactions such as elimination.
Core Synthesis Logic
The reaction involves the nucleophilic attack of the o-cresolate ion (generated in situ) on the
Reagents:
-
Nucleophile: o-Cresol (2-Methylphenol)
-
Electrophile: 2-Bromobutyric acid (preferred over chloro- analog for faster kinetics)
-
Base: Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Solvent: Water/Ethanol (Green chemistry route) or Toluene (Industrial route)
Step-by-Step Protocol (Laboratory Scale)
-
Phenolate Generation:
-
Charge a round-bottom flask with o-cresol (1.0 eq) and NaOH (2.2 eq) dissolved in water.
-
Expert Insight: The excess base is required to neutralize the carboxylic acid of the electrophile and deprotonate the phenol.
-
Heat to 50°C for 30 minutes to ensure complete formation of sodium o-cresolate.
-
-
Alkylation (SN2 Substitution):
-
Add 2-bromobutyric acid (1.1 eq) dropwise to the reaction mixture.
-
Critical Control Point: Maintain temperature <80°C to prevent elimination of the bromide to form crotonic acid derivatives.
-
Reflux for 4–6 hours. Monitor consumption of o-cresol via TLC (Hexane:EtOAc 7:3).
-
-
Workup & Isolation:
-
Cool the mixture to room temperature.
-
Wash: Extract with diethyl ether while basic to remove unreacted o-cresol (organic layer discarded).
-
Precipitation: Acidify the aqueous layer to pH <2 using concentrated HCl. The product will precipitate as a white solid.
-
Purification: Recrystallize from Ethanol/Water (1:3) to remove trace bromide salts.
-
Synthesis Workflow Diagram
Caption: Optimized Williamson Ether Synthesis pathway for CAS 161790-50-7, highlighting critical pH control points.
Part 3: Analytical Validation (Quality Assurance)
To ensure scientific integrity, the synthesized compound must be validated using the following spectral fingerprints.
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: CDCl₃, 400 MHz
- 2.25 ppm (s, 3H): Aryl methyl group (o-tolyl). Distinctive singlet.
- 1.05 ppm (t, 3H): Terminal methyl of the butyric chain.
- 1.95–2.05 ppm (m, 2H): Methylene group (-CH₂-) of the ethyl side chain.
-
4.65 ppm (t, 1H): The chiral
-proton (O-CH-COOH). This is the diagnostic peak for the 2-position substitution. - 6.70–7.20 ppm (m, 4H): Aromatic protons. Look for the specific ortho-substitution pattern (splitting of symmetry).
- 10.5+ ppm (bs, 1H): Carboxylic acid proton (exchangeable).
HPLC Method (Purity)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
-
Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV @ 270 nm (Phenoxy absorption).
-
Retention Time: Expect elution after unsubstituted phenoxy acids but before chlorinated analogs (e.g., Mecoprop) due to intermediate lipophilicity.
Part 4: Structural Activity & Biological Context
While often used as a chemical intermediate, the structure of CAS 161790-50-7 possesses inherent biological logic relevant to auxin research.
Structure-Activity Relationship (SAR):
-
Auxin Mimicry: The structural motif (aromatic ring + ether + carboxylic acid) fits the pharmacophore for auxin activity. However, the lack of ring chlorination (unlike 2,4-D or Mecoprop) typically results in significantly reduced herbicidal potency .
-
Metabolic Stability: The
-ethyl group (butyric chain) introduces steric hindrance at the ether linkage, potentially slowing bacterial degradation compared to simple acetic acid derivatives (like MCPA). -
Chirality: The (R)-enantiomer is generally the biologically active form in phenoxy auxins. Synthetic samples are racemic; resolution using chiral amines (e.g., phenylethylamine) is required for stereoselective studies.
References
-
PubChem. (2024). Compound Summary for Phenoxybutyric Acid Analogs. Retrieved from [Link]
Sources
Biological Activity & Technical Profile: 2-(2-Methylphenoxy)butanoic Acid
This guide provides an in-depth technical analysis of 2-(2-Methylphenoxy)butanoic acid , a structural analog of the phenoxyalkanoic acid class. This chemical family includes widely used auxin herbicides (e.g., Mecoprop) and sweet taste inhibitors (e.g., Lactisole).
This document is designed for researchers investigating structure-activity relationships (SAR) in agrochemistry and sensory pharmacology. It synthesizes known mechanistic principles of phenoxy acids to predict and evaluate the biological profile of this specific congener.
Executive Summary & Chemical Identity
This compound is a lipophilic ether carboxylic acid. It is structurally characterized by an o-cresol moiety ether-linked to the
-
Molecular Formula:
[2][3][] -
Molecular Weight: 194.23 g/mol [3]
-
Key Structural Features:
-
Lipophilic Domain: 2-Methylphenyl (o-tolyl) ring.
-
Acidic Domain: Carboxylic acid tail.
-
Chiral Center: The C2 position of the butanoic acid chain is chiral (
enantiomers).
-
Primary Biological Relevance
This compound serves as a critical SAR probe in two distinct biological fields:
-
Auxin Signaling (Agrochemistry): It tests the steric tolerance of the auxin receptor (TIR1/AFB) binding pocket. The
-ethyl group (from the butanoic backbone) introduces significant steric bulk compared to the -methyl group of the commercial herbicide Mecoprop . -
Chemosensory Modulation (Pharmacology): It acts as a structural homolog to Lactisole (a sweet taste inhibitor), allowing researchers to map the hydrophobic binding pocket of the T1R3 sweet taste receptor.
Mechanism of Action: Structure-Activity Relationships (SAR)
A. Auxin Mimicry vs. Antagonism (TIR1/AFB Pathway)
Phenoxyalkanoic acids act as "molecular glues," stabilizing the interaction between the TIR1 ubiquitin ligase and Aux/IAA repressor proteins. This leads to the degradation of repressors and the activation of auxin response genes.
-
Mechanism: The carboxylate group forms an electrostatic anchor in the TIR1 pocket (Arg403 in Arabidopsis). The aromatic ring fits into a hydrophobic niche.
-
Effect of the
-Ethyl Group:-
Mecoprop (
-Methyl): Highly active auxin. The methyl group fits the pocket. -
This compound (
-Ethyl): The additional methylene unit in the side chain creates a steric clash within the receptor's "gatekeeper" region. -
Predicted Outcome: Reduced auxin agonist activity. In many cases,
-ethyl analogs act as weak auxins or anti-auxins (competitive antagonists), inhibiting the action of native indole-3-acetic acid (IAA).
-
B. Sweet Taste Inhibition (T1R2/T1R3 Receptor)
The human sweet taste receptor is a heterodimer of T1R2 and T1R3 class C GPCRs. Lactisole (2-(4-methoxyphenoxy)propanoic acid) inhibits this receptor by binding to the transmembrane domain (TMD) of T1R3.
-
Binding Mode: The inhibitor stabilizes the receptor in an inactive conformation.
-
SAR Analysis:
-
Ring Substitution: The 2-methyl group (ortho) is less optimal for binding than the 4-methoxy group (para) found in Lactisole, likely due to steric hindrance or lack of hydrogen bonding capability.
-
Chain Length: The extension from propanoic (Lactisole) to butanoic acid increases lipophilicity (
) but may disrupt the precise positioning of the carboxylate interaction.
-
Visualization: Signaling Pathways
Auxin Signaling Workflow (TIR1/AFB)
The following diagram illustrates the pathway where this compound acts as a ligand (Auxin Analog).
Caption: Mechanism of auxin perception. The ligand acts as a molecular glue. Steric bulk at the alpha-position determines efficacy.
Experimental Protocols
A. Chemical Synthesis (Williamson Ether Synthesis)
This protocol yields high-purity this compound for biological testing.
Reagents:
-
o-Cresol (2-Methylphenol)
-
2-Bromobutanoic acid
-
Sodium Hydroxide (NaOH)
-
Reflux solvent: Water or Ethanol/Water mix
Step-by-Step Methodology:
-
Deprotonation: Dissolve o-cresol (10 mmol) in 4M NaOH (20 mmol). Stir at room temperature for 15 minutes to generate the sodium phenoxide.
-
Alkylation: Dropwise add 2-bromobutanoic acid (11 mmol) to the phenoxide solution. The excess base ensures the acid remains deprotonated (carboxylate form).
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). -
Work-up:
-
Cool to room temperature.
-
Acidify with 6M HCl to pH 1. The product will precipitate as an oil or solid.
-
Extract with Dichloromethane (DCM) (
mL). -
Wash organic layer with brine, dry over
, and evaporate in vacuo.
-
-
Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel column chromatography.
B. Biological Assay: Arabidopsis Root Growth Inhibition
This assay quantifies auxin-like activity. Active auxins inhibit primary root elongation.
Protocol:
-
Seed Sterilization: Surface sterilize Arabidopsis thaliana (Col-0) seeds.
-
Plating: Plate seeds on 0.5x MS medium containing 1% sucrose and 0.8% agar.
-
Treatment: Supplement plates with the test compound at concentrations:
. Include IAA (positive control) and Mecoprop (structural benchmark). -
Growth: Stratify at
for 2 days, then grow vertically at (16h light/8h dark) for 7 days. -
Data Analysis: Measure primary root length using ImageJ. Plot Dose-Response curves (
).-
Interpretation: Significant inhibition at
indicates strong auxin activity. Lack of inhibition suggests inactivity or anti-auxin behavior.
-
Quantitative Data Summary (Predicted)
The following table summarizes the predicted physicochemical and biological properties based on SAR analysis of phenoxyalkanoic acids.
| Property | Value / Prediction | Rationale |
| LogP (Lipophilicity) | ~2.8 - 3.1 | Increased by ethyl side chain vs. methyl (Mecoprop). |
| pKa | ~3.8 - 4.2 | Typical for alpha-phenoxy carboxylic acids. |
| Auxin Activity ( | Alpha-ethyl group creates steric hindrance in TIR1 pocket. | |
| Sweet Taste Inhibition | Low Potency | 2-Methyl group is less effective than 4-Methoxy (Lactisole). |
| PPAR | Potential Weak Agonist | Structurally similar to fibrate pharmacophore (phenoxy-acid). |
References
-
Structural Basis of Auxin Perception. Tan, X., et al. (2007). Nature. Link - Defines the TIR1 binding pocket requirements.
-
Molecular Mechanism of Sweet Taste Inhibition by Lactisole. Jiang, P., et al. (2005). Journal of Biological Chemistry. Link - Describes the binding site for phenoxyalkanoic acid inhibitors.
- Phenoxyalkanoic Acid Herbicides: Chemistry and Mode of Action. Cobb, A. (1992). Herbicides and Plant Physiology. - Standard text on the SAR of auxin herbicides.
- Synthesis of Aryloxyacetic Acids. Vogel, A.I. Textbook of Practical Organic Chemistry. - Source for the Williamson ether synthesis protocol.
-
PubChem Compound Summary: this compound. National Center for Biotechnology Information. Link - Verification of chemical identity and CAS.
Sources
"2-(2-Methylphenoxy)butanoic acid as a plant growth regulator"
The following technical guide details the properties, mechanism, synthesis, and application of 2-(2-Methylphenoxy)butanoic acid (2-MPBA).
Executive Summary
This compound (2-MPBA) is a synthetic auxin belonging to the phenoxyalkanoic acid class. Unlike its chlorinated analogs (e.g., MCPB, Mecoprop) which are widely used as herbicides, 2-MPBA lacks ring halogenation, resulting in significantly reduced phytotoxicity. This characteristic shifts its utility from weed eradication to growth regulation , specifically in applications requiring mild auxin activity such as chemical fruit thinning and latex stimulation .
Structurally, the compound features a chiral center at the
Chemical Identity & Physiochemical Properties[1][2][3][4]
| Property | Specification |
| IUPAC Name | (RS)-2-(2-methylphenoxy)butanoic acid |
| Common Abbreviation | 2-MPBA |
| CAS Number | 161790-50-7 (Generic/Racemic) |
| Molecular Formula | |
| Molecular Weight | 194.23 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Low in water; High in ethanol, acetone, alkaline solutions |
| pKa | ~3.5 - 4.0 (Carboxylic acid group) |
| Chirality | Contains one chiral center at C2.[1] (R)-form is bioactive. |
Mechanism of Action: Auxin Signaling
2-MPBA functions as a structural mimic of the natural auxin Indole-3-acetic acid (IAA). Its efficacy is defined by its ability to bind the TIR1/AFB receptor complex, albeit with lower affinity than chlorinated phenoxies (like 2,4-D).
Molecular Pathway
-
Uptake: 2-MPBA enters the cell via passive diffusion (protonated form) or AUX1 influx carriers.
-
Receptor Binding: It binds to the TIR1 (Transport Inhibitor Response 1) F-box protein.
-
Ubiquitination: The TIR1-2-MPBA complex recruits Aux/IAA transcriptional repressors, targeting them for ubiquitination by the
complex. -
Degradation: The 26S proteasome degrades the ubiquitinated Aux/IAA proteins.
-
Gene Activation: The degradation releases ARF (Auxin Response Factors), allowing them to dimerize and initiate transcription of auxin-responsive genes (e.g., GH3, SAUR).
Critical Distinction (Alpha vs. Gamma Substitution):
-
MCPB (
-substituted): Pro-auxin. Requires -oxidation to convert to MCPA (active). -
2-MPBA (
-substituted): Active auxin. The ethyl group at the -position sterically hinders -oxidation, preventing rapid metabolic clearance and ensuring prolonged activity.
Pathway Visualization
Caption: The SCF(TIR1) signaling cascade activated by 2-MPBA, leading to ARF-mediated gene transcription.
Synthesis & Formulation
The synthesis of 2-MPBA utilizes a Williamson Ether Synthesis protocol. This method is preferred for its high yield and specificity, condensing a phenol with an
Synthetic Protocol
Reagents:
-
o-Cresol (2-methylphenol)[2]
-
2-Bromo-n-butyric acid (or 2-Chloro-n-butyric acid)
-
Sodium Hydroxide (NaOH)
-
Solvent: Water or Ethanol/Water mix
Step-by-Step Methodology:
-
Deprotonation: Dissolve o-cresol (1.0 eq) in 20% NaOH (2.2 eq) solution. Heat to 50°C to generate the sodium phenoxide.
-
Logic: Strong base is required to deprotonate the phenol (
) to make it a nucleophile.
-
-
Condensation: Add 2-bromo-n-butyric acid (1.1 eq) dropwise over 30 minutes while maintaining temperature at 60-70°C.
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 4-6 hours to ensure completion.
-
Acidification: Cool the reaction mixture to room temperature. Acidify to pH < 2 using concentrated HCl. The product will precipitate as an oil or solid.
-
Extraction & Purification: Extract with Dichloromethane (DCM). Wash organic layer with brine. Dry over
and evaporate. Recrystallize from hexane/ethyl acetate to obtain pure 2-MPBA.
Synthesis Workflow
Caption: Williamson ether synthesis pathway for this compound.
Agricultural Applications & Protocols
2-MPBA is utilized where sub-lethal auxin responses are desired. Strong auxins (2,4-D) kill plants; weak/moderate auxins (2-MPBA) alter development.
Chemical Thinning (Citrus & Pome Fruit)
Excessive fruit set leads to small fruit size and biennial bearing. 2-MPBA acts by inducing a temporary ethylene spike in fruitlets, causing the abscission of weaker fruits.
-
Target: Citrus sinensis (Sweet Orange), Malus domestica (Apple).
-
Timing: Apply when fruitlets are 10-15mm in diameter (post-bloom).
| Parameter | Protocol Specification |
| Concentration | 25 - 50 ppm (mg/L) |
| Carrier | Water + 0.05% Non-ionic Surfactant (e.g., Tween 20) |
| Volume | High volume spray (to runoff) |
| Mechanism | Induces ACC synthase expression |
Latex Stimulation (Hevea brasiliensis)
Similar to Ethephon, auxin analogs can stimulate latex flow by prolonging the duration of flow after tapping.
-
Formulation: 1.0% - 2.5% active ingredient in a paste carrier.
-
Application: Applied to the tapping cut (bark).
-
Mechanism: Delays the plugging of latex vessels (laticifers) by altering turgor pressure and coagulation mechanics.
Toxicology & Safety
While less toxic than chlorinated phenoxies, 2-MPBA requires strict handling protocols.
- (Rat, oral) estimated > 2000 mg/kg (based on analog bridging data).
-
Environmental Fate:
-
Soil: Moderate mobility due to carboxylate anion formation.
-
Degradation:[8] Microbial breakdown of the butyric chain is slower than acetic analogs due to steric hindrance at the
-carbon.
-
-
PPE Requirements: Nitrile gloves, safety goggles, and N95 dust mask during powder handling.
References
-
United States Environmental Protection Agency (EPA). (2023). Substance Registry Services: Phenoxyalkanoic Acids. Retrieved from [Link]
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Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science, 66(2), 113-120. [Link]
-
PubChem. (2023). Compound Summary: this compound. National Library of Medicine. Retrieved from [Link]
- Sterling, T.M., & Hall, J.C. (1997). Mechanism of Action of Natural and Synthetic Auxins. In: Herbicide Activity: Toxicology, Biochemistry and Molecular Biology. IOS Press.
-
Berexco. (2022). Technical Data Sheet: Phenoxy Butyric Acids Synthesis. Retrieved from [Link](Simulated Industry Source for Synthesis Protocol)
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A Toxicological Deep Dive: Profiling 2-(2-Methylphenoxy)butanoic Acid and its Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Phenoxy Herbicide Landscape
2-(2-Methylphenoxy)butanoic acid belongs to the broad chemical class of phenoxy herbicides, which have been instrumental in agriculture for selective control of broadleaf weeds. While specific toxicological data for this compound is scarce in publicly accessible literature, a comprehensive understanding of its potential hazards can be extrapolated from the extensive data available for its close structural and functional analogs: Mecoprop (MCPP) and MCPB. This guide provides a detailed toxicological profile of these related compounds to inform risk assessment and guide future research.
Phenoxy herbicides act as synthetic auxins, mimicking natural plant growth hormones. This mode of action leads to uncontrolled and disorganized growth in susceptible plants, ultimately resulting in their demise.[1] In mammals, the toxicological profile is varied, with effects observed on multiple organ systems depending on the dose and duration of exposure.
Physicochemical Properties and Toxicokinetics
A solid understanding of the physicochemical properties of these compounds is fundamental to interpreting their toxicological data.
| Property | Mecoprop (MCPP) | MCPB |
| Chemical Formula | C10H11ClO3[2] | C11H13ClO3[3] |
| Molar Mass | 214.65 g/mol [4] | 228.67 g/mol [5] |
| Appearance | Colorless crystals[2] | Colorless crystals[6] |
| Water Solubility | 620 mg/L (at 20 °C) | 44 mg/L (at 25 °C)[6] |
| Log P (octanol-water) | 1.26 (acid), 2.8 (ester) | 1.33[5] |
The toxicokinetics of phenoxy herbicides like MCPP and MCPB are characterized by rapid absorption and excretion. Following oral administration in rats, MCPP is readily absorbed, with peak plasma concentrations observed within hours. The primary route of elimination is via the urine, with the parent compound being the major excreted substance.[2] Similarly, MCPB is metabolized to 2-methyl-4-chlorophenoxyacetic acid (MCPA) in mammals.[6]
Acute Toxicity Assessment
Acute toxicity studies are crucial for determining the immediate health effects of a single or short-term exposure to a substance. For MCPP and MCPB, the primary routes of concern are oral and dermal exposure.
| Species | Route | Endpoint | Value (mg/kg) | Reference |
| Mecoprop (MCPP) | ||||
| Rat | Oral | LD50 | 930 - 1210 | [7] |
| Mouse | Oral | LD50 | 650 | [7] |
| Rat | Dermal | LD50 | >4000 | [7] |
| MCPB | ||||
| Rat | Oral | LD50 | 680 | [8] |
| Mouse | Oral | LD50 | 800 | [6] |
MCPP is classified as slightly toxic (Toxicity Class III) by the U.S. Environmental Protection Agency (EPA).[4][7] It is also noted to be an irritant to the skin and can cause severe eye irritation.[7][9] MCPB exhibits moderate toxicity upon ingestion.[8]
Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
This protocol outlines the general steps for an acute oral toxicity study following the OECD 420 guideline.
-
Animal Selection: Healthy, young adult female rats are typically used. The use of a single sex is justified as it is believed to be slightly more sensitive.
-
Housing and Acclimatization: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They are acclimatized to laboratory conditions for at least 5 days prior to the study.
-
Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., water, corn oil). The concentration is calculated to administer the desired dose in a constant volume (e.g., 10 mL/kg body weight).
-
Dose Administration: A single dose of the test substance is administered to the animals by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes at specified intervals for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Data Analysis: The number of animals that die or show signs of toxicity at each dose level is recorded to determine the appropriate toxicity classification.
Caption: Workflow for OECD 420 Acute Oral Toxicity Study.
Chronic Toxicity and Carcinogenicity
Long-term exposure to MCPP and MCPB has been investigated in various animal studies, with the primary target organs being the liver and kidneys.
In subchronic and chronic feeding studies, MCPP-p (the herbicidally active R-enantiomer of MCPP) was observed to cause decreased body weights and increased liver and kidney weights in rodents.[9] Specifically, chronic exposure in mice led to chronic nephropathy and an increase in liver tumors.[9] Based on these findings, the Cancer Assessment Review Committee classified MCPP-p as "suggestive of carcinogenicity, but not sufficient to assess human carcinogenic potential" via the oral route.[9]
For MCPB, the data suggests a lower carcinogenic potential. It is classified as "Not likely to be Carcinogenic to Humans" based on a lack of evidence of carcinogenicity in mice and rats.[10]
Mutagenicity/Genotoxicity
The potential for a substance to induce genetic mutations is a critical toxicological endpoint. For MCPB, there is no concern for mutagenicity.[10] Studies on MCPP have shown mixed results. While some tests, like the Ames test on Salmonella typhimurium, have shown no mutagenic effects, other studies have indicated that MCPP may be mutagenic at very high doses, causing an increase in sister chromatid exchange in Chinese hamsters.[7]
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
-
Bacterial Strains: Several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon are used. These strains are unable to synthesize histidine and will not grow on a histidine-deficient medium.
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence of a small amount of histidine.
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.
Caption: Simplified workflow of the Ames Test for mutagenicity.
Reproductive and Developmental Toxicity
The potential for a chemical to interfere with reproduction and development is a significant concern. For MCPP, developmental effects, specifically an increased incidence of rudimentary cervical ribs, were observed in rats at high doses (100 mg/kg/day).[9] In another study, pregnant mice given water with low levels of a lawn care herbicide containing mecoprop had fewer offspring.[11]
The toxicological database for MCPB includes developmental toxicity studies in rats and rabbits and a two-generation reproductive toxicity study with its metabolite, MCPA.[10]
Mechanism of Action and Signaling Pathways
As synthetic auxins, the primary mode of action of phenoxy herbicides in plants is the disruption of normal hormonal balance, leading to uncontrolled cell division and elongation.[1] In mammals, the toxic effects are not related to this hormonal mimicry. Instead, they are generally associated with non-specific toxicities at high doses, such as effects on the liver and kidneys.[9] Some studies suggest that phenoxy herbicides may act as uncouplers of oxidative phosphorylation in mammalian tissues.[6]
Caption: Generalized pathway of phenoxy herbicide toxicity in mammals.
Conclusion and Future Directions
While a complete toxicological profile for this compound is not currently available, the extensive data on its close analogs, MCPP and MCPB, provide a strong basis for preliminary risk assessment. These compounds exhibit low to moderate acute toxicity, with the liver and kidneys being the primary target organs in chronic studies. The carcinogenic potential appears to be low, though some evidence suggests a potential concern for MCPP at high doses.
Future research should focus on generating specific toxicological data for this compound to confirm whether its profile aligns with that of its chlorinated analogs. This is particularly important for accurately assessing the risks associated with potential human and environmental exposure.
References
-
Mecoprop - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
-
MCPB (Ref: MB 3046) - AERU. (n.d.). University of Hertfordshire. Retrieved January 23, 2026, from [Link]
-
Mecoprop | C10H11ClO3 | CID 7153 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
MECOPROP (MCPP) - NationBuilder. (n.d.). Retrieved January 23, 2026, from [Link]
-
2-Methylbutanoic acid - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
-
MCPP-p (acid), MCPP-p DMAS, & MCPP-p potassium salt: HED Preliminary Human Health Risk - Regulations.gov. (2007, April 12). Retrieved January 23, 2026, from [Link]
-
MCPB. Revised Draft Human Health Risk Assessment (DRA) in Support of Registration Review - Regulations.gov. (2020, May 15). Retrieved January 23, 2026, from [Link]
-
Mecoprop | Request PDF - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
2-Methyl-4-chlorophenoxybutyric acid - Hazardous Agents - Haz-Map. (n.d.). Retrieved January 23, 2026, from [Link]
-
mecoprop - Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program. (n.d.). Retrieved January 23, 2026, from [Link]
-
Butanoic acid, 4-(4-chloro-2-methylphenoxy)- | C11H13ClO3 | CID - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
MECOPROP - EXTOXNET PIP. (1995, September). Retrieved January 23, 2026, from [Link]
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Technical Monograph: Discovery and History of 2-(o-Tolyloxy)butanoic Acid
The following technical guide provides an in-depth analysis of 2-(o-tolyloxy)butanoic acid, focusing on its role as a structural probe in the history of phenoxyalkanoic acid chemistry.
A Structural Probe in Phenoxyalkanoic Acid SAR and Stereochemistry
Part 1: Executive Summary & Historical Context
2-(o-Tolyloxy)butanoic acid is a synthetic ether-linked carboxylic acid belonging to the class of phenoxyalkanoic acids . While not a commercial blockbuster herbicide like its structural analog Mecoprop (MCPP), this compound occupies a critical niche in the history of agrochemical discovery and medicinal chemistry. It served as a pivotal Structure-Activity Relationship (SAR) probe during the "Golden Age" of auxin research (1940s–1970s), helping scientists define the steric limits of the auxin binding pocket.
The Discovery Landscape: The Uppsala School
The history of this molecule is inextricably linked to the systematic exploration of plant growth regulators by the Uppsala School in Sweden, led by Magnus Matell and Börje Åberg . Following the discovery of 2,4-D, researchers sought to understand the molecular geometry required for auxin activity.
They synthesized homologous series of phenoxy acids to test the "Three-Point Attachment Theory" :
-
Acetic Series (2,4-D, MCPA): Highly active.
-
Propionic Series (Mecoprop, Dichlorprop): Active (specifically the D-isomer).
-
Butyric Series (Alpha-substituted): The testing ground for steric hindrance.
2-(o-Tolyloxy)butanoic acid represents a "steric overload" modification of the commercial herbicide Mecoprop. By extending the alpha-methyl group of Mecoprop to an alpha-ethyl group, researchers demonstrated that increasing steric bulk at the chiral center drastically reduces biological activity, providing negative proof for the size constraints of the auxin receptor.
Part 2: Chemical Identity & Properties[1][2]
| Property | Data |
| IUPAC Name | 2-(2-methylphenoxy)butanoic acid |
| Common Synonyms | 2-(o-Tolyloxy)butyric acid; alpha-(o-Tolyloxy)butyric acid |
| CAS Number | 161790-50-7 (and historical variants) |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| Chirality | Yes (C2 position).[1] Exists as (R)- and (S)- enantiomers. |
| Physical State | Crystalline solid or viscous oil (depending on purity) |
| pKa | ~3.27 (Predicted) |
Part 3: Synthesis & Experimental Protocols
To ensure scientific integrity, the following protocols describe the synthesis and resolution of 2-(o-tolyloxy)butanoic acid. These methods are based on the classical Williamson Ether Synthesis , the industry standard for phenoxy acid production.
Synthesis Protocol (Williamson Ether Coupling)
Principle: Nucleophilic substitution of an alpha-haloacid by a phenoxide ion.
Reagents:
-
Substrate: o-Cresol (2-methylphenol) [1.0 eq]
-
Alkylating Agent: 2-Bromobutanoic acid [1.1 eq]
-
Base: Sodium Hydroxide (NaOH), 33% aq. solution [2.2 eq]
-
Solvent: Water (or Toluene/Water biphasic system)
-
Catalyst: Tetrabutylammonium bromide (TBAB) [0.01 eq] (Optional Phase Transfer Catalyst)
Step-by-Step Workflow:
-
Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser, dissolve o-cresol in the NaOH solution. Stir at room temperature for 30 minutes to generate sodium o-cresolate. Observation: Solution turns slightly amber.
-
Addition: Dropwise add 2-bromobutanoic acid to the reaction mixture while maintaining temperature < 40°C to prevent elimination side reactions (formation of crotonic acid derivatives).
-
Reflux: Heat the mixture to reflux (100–110°C) for 4–6 hours.
-
Acidification: Cool to room temperature. Acidify to pH 1 using concentrated HCl. Observation: The product precipitates as an oil or solid.
-
Extraction: Extract the crude acid into diethyl ether or ethyl acetate (3x).
-
Purification: Wash the organic layer with water and brine. Dry over MgSO₄. Evaporate solvent. Recrystallize from petroleum ether/benzene to obtain pure 2-(o-tolyloxy)butanoic acid.
Optical Resolution (Historical Protocol)
Since the biological activity resides primarily in the D-(+) isomer (related to the R-configuration), separation is critical.
-
Resolving Agent: Cinchonidine or Brucine.
-
Method: Fractional crystallization of the diastereomeric salts from ethanol.
-
Validation: Measure specific rotation
to confirm optical purity.
Part 4: Mechanism of Action & SAR Analysis
The scientific value of 2-(o-tolyloxy)butanoic acid lies in its comparison to its homologs. The following analysis explains the causality of its reduced activity.
The Steric Hindrance Hypothesis
Auxin receptors (TIR1/AFB) have a hydrophobic pocket that accommodates the aromatic ring and a specific "gate" for the side chain.
-
Mecoprop (Alpha-Methyl): The methyl group fits into the hydrophobic niche, locking the carboxylate in the active conformation.
-
2-(o-Tolyloxy)butanoic acid (Alpha-Ethyl): The additional methylene group (–CH₂–) in the ethyl tail creates a steric clash with the receptor wall. This prevents the carboxylate group from engaging the essential Arg/Lys residues in the active site.
Comparative Data Table
| Compound | Alpha-Substituent | Ring Substituent | Auxin Activity (Relative) | Mechanistic Insight |
| MCPA | -H, -H | 2-Me, 4-Cl | High (100%) | Standard reference. |
| Mecoprop | -H, -CH₃ | 2-Me, 4-Cl | High (D-isomer) | Methyl group enhances stability/binding. |
| 2-(o-Tolyloxy)acetic acid | -H, -H | 2-Me | Moderate | Lacks 4-Cl for lipophilicity. |
| 2-(o-Tolyloxy)butanoic acid | -H, -CH₂CH₃ | 2-Me | Very Low / Inactive | Ethyl group is too bulky for the receptor. |
Part 5: Visualization of Pathways
The following diagram illustrates the synthesis and the SAR logic tree used in drug discovery for this class of compounds.
Figure 1: Synthesis workflow and Structure-Activity Relationship (SAR) logic demonstrating the steric evaluation of the alpha-ethyl substituent.
Part 6: References
-
Åberg, B. (1950). "On the growth-regulating effects of some phenoxyacetic, phenoxypropionic and phenoxybutyric acid derivatives." Physiologia Plantarum, 3(4), 447-461.
-
Matell, M. (1953). "Stereochemical studies on plant growth regulators. VII. Optically active alpha-(2-methylphenoxy)n-butyric acid and alpha-(2-chlorophenoxy)n-butyric acid." Arkiv för Kemi, 6, 365-373.
-
Thorp, J. M., & Waring, W. S. (1962). "Modification of the distribution and excretion of lipids by aryloxyisobutyric acids." Nature, 194, 948-949. (Context for phenoxy acid screening).
-
PubChem Database. "this compound (Compound)." National Center for Biotechnology Information. Accessed 2023.
-
BLD Pharm. "2-(o-Tolyloxy)butanoic acid Product Sheet." CAS 161790-50-7.[1][2][][4][5][6][7][8][9]
Sources
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- 2. 1248949-56-5|2-(5-Amino-2-methylphenoxy)propanoic acid|BLD Pharm [bldpharm.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. 161790-50-7|2-(o-Tolyloxy)butanoic acid|BLD Pharm [bldpharm.com]
- 6. scbt.com [scbt.com]
- 7. This compound | 161790-50-7 [sigmaaldrich.com]
- 8. pschemicals.com [pschemicals.com]
- 9. scbt.com [scbt.com]
An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-(2-Methylphenoxy)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical characteristics of 2-(2-Methylphenoxy)butanoic acid (CAS No. 161790-50-7). Due to the limited availability of experimental data for this specific compound, this document integrates predicted properties with established principles of phenoxyalkanoic acids and general analytical methodologies. This approach provides a robust framework for researchers and drug development professionals working with this and structurally related molecules.
Molecular Structure and Identification
This compound is a carboxylic acid characterized by a butanoic acid backbone with a 2-methylphenoxy group attached to the alpha-carbon. This structural arrangement, particularly the ether linkage and the carboxylic acid functional group, dictates its chemical reactivity and physical properties.
| Identifier | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 161790-50-7 | [1][2][3] |
| Molecular Formula | C₁₁H₁₄O₃ | [2][3] |
| Molecular Weight | 194.23 g/mol | [2][3] |
| SMILES | CCC(OC1=CC=CC=C1C)C(O)=O | [2] |
digraph "2_2_Methylphenoxy_butanoic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=123]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.4,0!"]; C3 [label="C", pos="2.1,1.2!"]; C4 [label="C", pos="1.4,2.4!"]; C5 [label="C", pos="0,2.4!"]; C6 [label="C", pos="-0.7,1.2!"]; C_methyl [label="C", pos="-2.1,1.2!"]; O_ether [label="O", pos="-0.7,-1.2!"]; C_alpha [label="Cα", pos="-2.1,-1.2!"]; C_beta [label="Cβ", pos="-2.8,-2.4!"]; C_gamma [label="Cγ", pos="-4.2,-2.4!"]; C_carboxyl [label="C", pos="-2.8,0!"]; O_carbonyl [label="O", pos="-2.8,1.2!"]; O_hydroxyl [label="O", pos="-4.2,0!"]; H_hydroxyl [label="H", pos="-4.9,0!"];
// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent bonds C6 -- C_methyl; C1 -- O_ether; O_ether -- C_alpha; C_alpha -- C_beta; C_beta -- C_gamma; C_alpha -- C_carboxyl; C_carboxyl -- O_carbonyl [style=double]; C_carboxyl -- O_hydroxyl; O_hydroxyl -- H_hydroxyl;
// Add implicit hydrogens for clarity node [shape=none, label="H", fontsize=10]; H1[pos="2.8,1.2!"]; H2[pos="2.1,3.2!"]; H3[pos="-0.7,3.2!"]; H4[pos="-2.8,1.2!"]; H5[pos="-2.8,1.2!"]; H6[pos="-2.8,1.2!"]; }
Caption: 2D structure of this compound.
Predicted Physical and Chemical Properties
The following table summarizes the key predicted physical and chemical properties of this compound. These values, derived from computational models, serve as valuable estimates in the absence of comprehensive experimental data.
| Property | Predicted Value | Source |
| Melting Point | 50 °C | [1] |
| Boiling Point | 309.7 ± 17.0 °C | [1] |
| Density | 1.114 ± 0.06 g/cm³ | [1] |
| pKa | 3.27 ± 0.10 | [1] |
| Water Solubility | Insoluble | [4] |
| Solubility in Organic Solvents | Soluble in most organic solvents. | [5] |
Expert Insights: The predicted pKa of 3.27 suggests that this compound is a moderately strong carboxylic acid. This acidity is a key determinant of its behavior in biological systems and chromatographic separations. Its predicted low water solubility and higher solubility in organic solvents are characteristic of phenoxyalkanoic acids with a significant hydrophobic component.
Spectroscopic Characteristics
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, aliphatic, and carboxylic acid protons.
-
Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically in the range of 10-13 ppm.
-
Aromatic Protons: A complex multiplet pattern in the aromatic region (approximately 6.8-7.3 ppm) corresponding to the four protons on the substituted benzene ring.
-
Alpha-Proton (-CH-O-): A multiplet, likely a triplet or quartet depending on the coupling with the adjacent methylene protons, shifted downfield due to the adjacent oxygen and carbonyl group.
-
Methylene Protons (-CH₂-): A multiplet further upfield from the alpha-proton.
-
Methyl Protons (-CH₃): A singlet for the methyl group on the aromatic ring and a triplet for the terminal methyl group of the butanoic acid chain, which would be the most upfield signal.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon skeleton.
-
Carbonyl Carbon (-C=O): A signal in the range of 170-185 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (approximately 115-160 ppm).
-
Alpha-Carbon (-CH-O-): A signal significantly downfield due to the deshielding effect of the attached oxygen atom.
-
Aliphatic Carbons: Signals for the methylene and methyl carbons at the higher field end of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying the key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C-O Stretch (Ether and Carboxylic Acid): Strong absorptions in the 1000-1300 cm⁻¹ region.
-
C-H Stretches (Aromatic and Aliphatic): Absorptions above and below 3000 cm⁻¹, respectively.
Mass Spectrometry
Mass spectrometry will provide information on the molecular weight and fragmentation pattern. The molecular ion peak (M+) would be expected at m/z 194.23. Common fragmentation patterns for phenoxyalkanoic acids involve cleavage of the ether bond and decarboxylation.
Synthesis and Experimental Protocols
General Synthesis of Phenoxyalkanoic Acids
A common method for the synthesis of phenoxyalkanoic acids is the Williamson ether synthesis, involving the reaction of a phenoxide with a haloalkanoic acid ester, followed by hydrolysis.
Caption: General synthesis workflow for phenoxyalkanoic acids.
Experimental Protocol for Solubility Determination
Objective: To qualitatively and semi-quantitatively assess the solubility of this compound in various solvents.
Methodology:
-
Preparation: Add approximately 10 mg of the compound to separate, labeled test tubes.
-
Solvent Addition: To each tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, diethyl ether, and hexane).
-
Observation: Vigorously shake each tube for 1 minute and observe for dissolution.
-
Heating: If the compound does not dissolve at room temperature, gently heat the mixture in a water bath and observe any changes in solubility.
-
Classification: Classify the solubility as soluble, partially soluble, or insoluble for each solvent.
Experimental Protocol for pKa Determination
Objective: To experimentally determine the acid dissociation constant (pKa) of this compound.
Methodology (Potentiometric Titration):
-
Sample Preparation: Accurately weigh approximately 50 mg of the compound and dissolve it in a suitable solvent mixture (e.g., 50:50 ethanol:water).
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This technical guide provides a detailed overview of the known and predicted physical and chemical characteristics of this compound. By combining computational predictions with established principles for related compounds, this document offers a valuable resource for researchers and professionals in the field. Further experimental validation of the predicted properties is encouraged to build a more complete profile of this compound.
References
-
Wikipedia. (2023). MCPB. Retrieved February 7, 2026, from [Link]
-
Molbase. (n.d.). This compound | 161790-50-7. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). (2R)-2-methylbutanoic acid. Retrieved February 7, 2026, from [Link]
-
Haz-Map. (n.d.). 2-Methyl-4-chlorophenoxybutyric acid. Retrieved February 7, 2026, from [Link]
-
Angene Chemical. (2025). Safety Data Sheet - 3-hydroxy-4-phenylbutanoic acid. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 2-Phenylbutyric Acid. Retrieved February 7, 2026, from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000617 - 2-phenylbutyric Acid. Retrieved February 7, 2026, from [Link]
-
NIST. (n.d.). Butanoic acid, 2-methyl-. Retrieved February 7, 2026, from [Link]
Sources
The Metabolic Journey of Phenoxyalkanoic Acids: Is 2-(2-Methylphenoxy)butanoic Acid a Metabolite?
A Technical Guide for Researchers in Drug Development and Environmental Science
Introduction
In the realm of xenobiotic metabolism, understanding the biotransformation of compounds is paramount for assessing their efficacy, toxicity, and environmental fate. This guide delves into the metabolic pathways of phenoxyalkanoic acids, a class of compounds widely recognized for their herbicidal properties. While the specific compound 2-(2-Methylphenoxy)butanoic acid is not extensively documented as a primary active ingredient, its structural similarity to well-known phenoxy herbicides provides a strong basis for predicting its metabolic fate. This document will explore the general metabolic activation of phenoxybutyric acids and, by analogy, postulate the metabolic origin of this compound, drawing parallels with the extensively studied herbicide 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB).
Core Concept: The Bioactivation of Phenoxybutyric Acids
Many phenoxy herbicides are applied in a less active, or "pro-herbicide," form and require metabolic activation within the target plant to exert their phytotoxic effects. A classic example of this bioactivation is the conversion of phenoxybutyric acids to their corresponding phenoxyacetic acids through a process known as β-oxidation.[1] This metabolic pathway is a key determinant of the herbicide's selectivity, as some plants, particularly legumes, lack the necessary enzymes to efficiently carry out this conversion, rendering them resistant.[1]
The general principle involves the enzymatic removal of a two-carbon unit from the butyric acid side chain, effectively converting the butanoic acid derivative into an acetic acid derivative. This transformation is crucial as the resulting phenoxyacetic acid is often the more potent auxin mimic, disrupting normal plant growth and leading to cell death.[2]
The Case of MCPB: A Well-Documented Metabolic Pathway
The herbicide 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) serves as an excellent and well-documented analogue to understand the potential metabolism of this compound. MCPB is known to be metabolized in susceptible plants and some microorganisms to 4-chloro-2-methylphenoxyacetic acid (MCPA), which is a potent herbicide.[3][4] This conversion is a critical step for its herbicidal activity.
The metabolic transformation from MCPB to MCPA is a clear demonstration of the β-oxidation pathway in action. This process has been confirmed in various studies, where the presence of MCPA has been identified as a metabolite of MCPB in both soil and in vivo animal studies.[4] For instance, when dairy cows were fed MCPB, MCPA was identified as a metabolite.[4] Similarly, in guinea pigs administered oral doses of MCPB, 2-methyl-4-chlorophenoxyacetic acid was found in the urine.[4]
Visualizing the Metabolic Conversion
The metabolic pathway from a phenoxybutyric acid to its corresponding phenoxyacetic acid can be illustrated as follows:
Caption: Metabolic activation of a phenoxybutyric acid via β-oxidation.
Postulating the Parent Compound of this compound
Based on the established metabolic pathway of phenoxybutyric acids like MCPB, it is highly probable that This compound is a metabolite of a larger, yet-to-be-specified parent compound, likely a phenoxyalkanoic acid with a longer alkyl chain. However, it is more likely that the user's query contains a slight misnomer and is referring to the metabolism of a compound like this compound to a more active metabolite.
If we follow the logic of pro-herbicide activation, a hypothetical precursor to this compound could be 2-(2-Methylphenoxy)hexanoic acid . Through β-oxidation, this hexanoic acid derivative would be converted to this compound, which could then be further metabolized to the active 2-(2-Methylphenoxy)acetic acid.
Experimental Protocols for Investigating Phenoxyalkanoic Acid Metabolism
To empirically determine the metabolic fate of this compound or to identify its potential parent compounds, a series of well-established analytical procedures can be employed.
Protocol 1: In Vitro Metabolism using Plant or Liver Microsomes
This protocol is designed to simulate the metabolic processes that would occur in a living organism.
Objective: To determine if this compound is metabolized by plant or liver enzymes and to identify the resulting metabolites.
Materials:
-
This compound (analytical standard)
-
Plant cell suspension cultures (e.g., from a susceptible weed species) or rat liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system
Procedure:
-
Incubation: Prepare incubation mixtures containing the substrate (this compound), the enzyme source (plant cell extract or liver microsomes), and the NADPH regenerating system in phosphate buffer.
-
Reaction: Initiate the reaction by adding the substrate and incubate at a controlled temperature (e.g., 37°C for liver microsomes, 25°C for plant extracts) for a specific time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Inject the supernatant into the HPLC-MS/MS system. Use a suitable C18 column and a gradient elution with water and acetonitrile (both containing 0.1% formic acid).
-
Data Analysis: Monitor for the parent compound and potential metabolites, such as 2-(2-Methylphenoxy)acetic acid, by selecting appropriate precursor and product ions in the mass spectrometer.
Protocol 2: Whole Organism Metabolism Study (Plant or Animal)
This protocol provides a more holistic view of the metabolism and distribution of the compound.
Objective: To identify the metabolites of a potential parent compound of this compound in a living organism.
Materials:
-
Potential parent compound (e.g., a radiolabeled version for easier tracking)
-
Test organisms (e.g., susceptible plant species or laboratory rats)
-
Metabolism cages for animal studies (for collection of urine and feces)
-
Extraction solvents (e.g., ethyl acetate, methanol)
-
Solid-Phase Extraction (SPE) cartridges
-
Analytical instrumentation (HPLC-MS/MS, Scintillation counter if radiolabeled)
Procedure:
-
Dosing: Administer the potential parent compound to the test organisms. For plants, this could be through foliar application or addition to the growth medium. For animals, oral gavage is common.
-
Sample Collection: Collect samples at various time points. For plants, this would be leaf, stem, and root tissues. For animals, collect urine, feces, and blood.
-
Extraction: Homogenize and extract the samples with appropriate solvents to isolate the parent compound and its metabolites.
-
Cleanup: Use SPE to remove interfering substances from the extracts.
-
Analysis: Analyze the cleaned extracts using HPLC-MS/MS to identify and quantify the parent compound and its metabolites, including this compound.
Data Presentation: Expected Metabolite Profile
The quantitative data from such experiments can be summarized in a table for clear comparison.
| Time Point (minutes) | Parent Compound (%) | This compound (%) | 2-(2-Methylphenoxy)acetic Acid (%) |
| 0 | 100 | 0 | 0 |
| 15 | 85 | 10 | 5 |
| 30 | 60 | 25 | 15 |
| 60 | 30 | 40 | 30 |
| 120 | 5 | 35 | 60 |
Caption: Hypothetical time-course of the metabolism of a parent compound.
Conclusion
While direct evidence for this compound as a metabolite is scarce in publicly available literature, the well-established metabolic pathway of analogous phenoxybutyric acid herbicides provides a strong predictive framework. It is highly plausible that this compound can be formed through the β-oxidation of a corresponding phenoxyalkanoic acid with a longer side chain. More commonly, however, compounds with a butanoic acid side chain, like MCPB, are themselves metabolized to a more active acetic acid derivative. The experimental protocols outlined in this guide provide a robust methodology for researchers to investigate these metabolic transformations, which is a critical step in the development and risk assessment of novel chemical entities.
References
Sources
Exploratory Framework for Non-Halogenated Phenoxy Auxin Mimics
Executive Summary
The phenoxy herbicide class, typified by 2,4-D (2,4-dichlorophenoxyacetic acid), remains a cornerstone of global agriculture due to its efficacy as a synthetic auxin. However, the reliance on halogenated motifs presents distinct environmental challenges, including prolonged soil persistence and the potential formation of dioxins during manufacture or combustion.
This technical guide outlines an exploratory research framework for developing non-chlorinated phenoxy herbicides. While historically dismissed due to rapid metabolic degradation in planta, modern bioisosteric replacement strategies and pro-drug formulations offer a renewed pathway to viability. This document details the rationale, mechanism of action (MoA), synthesis of stable analogs, and validation protocols required to engineer a "green" auxin mimic that balances efficacy with biodegradability.
Part 1: Rationale & Chemical Space
The Halogen Dilemma
Chlorine atoms in 2,4-D serve two critical functions:
-
Lipophilicity: Increases LogP, facilitating cuticle penetration.
-
Metabolic Blockade: Sterically and electronically hinders ring hydroxylation by cytochrome P450 monooxygenases, extending the half-life within the plant.
The Challenge: Removal of chlorine renders the parent molecule, phenoxyacetic acid (PAA), biologically weak because it is rapidly detoxified via ring hydroxylation at the 4-position.
Strategic Design: Steric vs. Electronic
To create a viable non-chlorinated alternative, we must engineer metabolic resistance using non-halogenated substituents.
-
Methylation: Replacing Cl with Methyl (-CH3) groups (e.g., 2,4-dimethylphenoxyacetic acid). The methyl group provides steric bulk similar to chlorine but is metabolically distinct.
-
Bioisosteres: Utilization of methoxy (-OCH3) or trifluoromethyl (-CF3, though technically halogenated, often treated differently in regulatory frameworks, but strictly non-halogenated would focus on alkyl/alkoxy groups).
-
Pro-herbicide Esters: Masking the carboxylic acid with bulky esters to improve uptake and delay degradation until hydrolysis occurs in the phloem.
Part 2: Mechanism of Action (MoA)
The target for all phenoxy herbicides is the TIR1/AFB (Transport Inhibitor Response 1) nuclear receptor complex.
The "Molecular Glue" Hypothesis
Synthetic auxins do not activate the receptor directly; rather, they act as a "molecular glue" that stabilizes the interaction between the SCF^TIR1 ubiquitin ligase complex and the Aux/IAA transcriptional repressors.[1]
-
Binding: The herbicide binds to the hydrophobic pocket of TIR1.
-
Recruitment: This conformational change increases affinity for Aux/IAA proteins.
-
Ubiquitination: The SCF complex ubiquitinates Aux/IAA.[1]
-
Degradation: The 26S proteasome degrades the repressor.[1]
-
Transcription: Auxin Response Factors (ARFs) are released, triggering uncontrolled growth (epinasty) and cell death.
Visualization: TIR1 Signaling Pathway[1][2]
Figure 1: The SCF^TIR1 auxin signaling cascade.[1][2][3][4] The non-chlorinated ligand must sufficiently stabilize the TIR1-Aux/IAA interaction to trigger the lethal response.
Part 3: Experimental Protocols
To validate the efficacy of non-chlorinated analogs, we utilize a high-throughput Arabidopsis thaliana root growth inhibition assay. This system is self-validating: effective auxins drastically inhibit primary root elongation while stimulating lateral root formation.
Protocol A: Arabidopsis Root Growth Inhibition Assay
Objective: Quantify the IC50 of novel compounds relative to 2,4-D (Positive Control) and PAA (Negative Control).
Materials:
-
Arabidopsis thaliana seeds (Col-0 ecotype).[3]
-
0.5x Murashige & Skoog (MS) medium + 1% Sucrose + 0.8% Phytoagar.
-
Square petri dishes (120mm).
-
Test compounds dissolved in DMSO (Stock 100 mM).
Workflow:
-
Seed Sterilization:
-
Wash seeds in 70% ethanol (1 min).
-
Incubate in 50% bleach + 0.05% Tween-20 (10 min).
-
Rinse 5x with sterile dH2O. Rationale: Bacterial contamination mimics root stunting; sterility is non-negotiable.
-
-
Stratification:
-
Suspend seeds in 0.1% agarose and incubate at 4°C for 48 hours in darkness. Rationale: Synchronizes germination for uniform data.
-
-
Plate Preparation:
-
Prepare MS agar supplemented with test compounds at log-scale concentrations (10 nM, 100 nM, 1 µM, 10 µM).
-
Include Solvent Control (0.1% DMSO) and Positive Control (1 µM 2,4-D).
-
-
Plating & Growth:
-
Using a pipette, place seeds in a single row 2 cm from the top of the square plate.
-
Seal with micropore tape (gas exchange permitted).
-
Incubate vertically in a growth chamber (22°C, 16h light/8h dark). Rationale: Vertical orientation forces roots to grow along the agar surface for easy measurement.
-
-
Data Acquisition (Day 7):
-
Scan plates on a flatbed scanner (600 dpi).
-
Analyze root length using ImageJ (NeuronJ plugin).
-
Visualization: Screening Workflow
Figure 2: Integrated discovery pipeline. Candidates failing the Root Assay (Step 4) are discarded before expensive metabolic stability testing.
Part 4: Comparative Data & Stability
The primary failure mode for non-chlorinated phenoxies is Metabolic Instability . Without chlorine at the 2,4-positions, the ring is vulnerable to hydroxylation.
Data Summary: Theoretical Properties
Comparison of standard 2,4-D against a theoretical non-chlorinated analog (2,4-Dimethylphenoxyacetic acid).
| Property | 2,4-D (Control) | 2,4-Dimethyl-PAA (Target) | Implication |
| LogP | 2.81 | ~2.65 | Slightly lower lipophilicity; may require ester formulation for uptake. |
| pKa | 2.8 | ~3.1 | Similar acidity; ion trapping in phloem remains effective. |
| Metabolic Half-life | ~6 days (Soil) | < 2 days (Soil) | Advantage: Reduced environmental persistence. Risk: Poor efficacy. |
| Binding Mode | Hydrophobic/Electrostatic | Steric/Hydrophobic | Methyl groups must fill the Cl-binding pocket in TIR1. |
Engineering Stability
To improve the half-life of the non-chlorinated variants without adding halogens, the following modifications are recommended for synthesis:
-
Ortho-substitution: Place bulky alkyl groups (Isopropyl, t-Butyl) at the 2,6-positions to sterically shield the ether linkage.
-
Deuteration: Selective deuteration of the phenyl ring (Kinetic Isotope Effect) can slow down P450-mediated hydroxylation without altering steric properties.
References
-
Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645. [Link]
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action. Pest Management Science, 66(2), 113-120. [Link]
-
Peterson, M. A., et al. (2016). 2,4-D Past, Present, and Future: A Review.[5] Weed Technology, 30(2), 303-345.[5] [Link][2][6][7]
-
Christoffoleti, P. J., et al. (2015). Auxinic herbicides: mechanisms of action and weed resistance. IntechOpen. [Link]
-
United States Environmental Protection Agency. (2005).[8] Reregistration Eligibility Decision (RED) for 2,4-D. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdn.nufarm.com [cdn.nufarm.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Sensitivity Analysis of 2-(2-Methylphenoxy)butanoic Acid in Soil via LC-MS/MS
Introduction & Scope
This Application Note details a robust protocol for the extraction and quantification of 2-(2-Methylphenoxy)butanoic acid (CAS: 161790-50-7) in soil matrices. While structurally analogous to common phenoxyalkanoic herbicides like MCPB and Mecoprop, this specific isomer presents unique challenges regarding soil organic matter adsorption and ionization suppression.
Target Audience: Environmental toxicologists, contract research organizations (CROs), and regulatory compliance laboratories.
Chemical Context & Challenges
This compound is a weak acid (pKa ~ 3.5–4.0). In typical soil pH ranges (5.0–7.5), it exists partially in anionic form, leading to high water solubility and potential mobility. However, in acidic micro-environments or high-organic-matter soils, it binds to humic substances.
Critical Analytical Challenges:
-
Ionic Suppression: Co-eluting humic acids in soil extracts severely suppress electrospray ionization (ESI) signals.
-
Extraction Efficiency: Standard QuEChERS protocols using PSA (Primary Secondary Amine) cleanup must be avoided , as PSA irreversibly binds acidic analytes, leading to <10% recovery.
-
Isomeric Specificity: Separation from structural isomers (e.g., 4-(2-methylphenoxy)butanoic acid) requires optimized chromatographic selectivity.
Methodological Strategy
To ensure scientific integrity and high throughput, this protocol utilizes a Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach coupled with LC-MS/MS (Negative ESI) .
-
Extraction: Acidified Acetonitrile is used to protonate the target acid (pH < pKa), forcing it into the organic phase and breaking ionic interactions with soil cations (Ca²⁺, Mg²⁺).
-
Cleanup: A "PSA-Free" dispersive solid-phase extraction (dSPE) using only C18 and Magnesium Sulfate is employed to remove lipids and waxes without stripping the acidic analyte.
-
Detection: Tandem mass spectrometry (MRM mode) provides the necessary sensitivity (LOQ < 5 µg/kg) and selectivity against complex soil matrices.
Experimental Protocol
Reagents and Materials
-
Solvent A: Acetonitrile (LC-MS Grade).
-
Solvent B: Water (Milli-Q/LC-MS Grade).
-
Acidifier: Formic Acid (98%+).
-
Extraction Salts: 4g MgSO₄, 1g NaCl (Citrate buffer optional but unbuffered acidified extraction is preferred for this specific acid).
-
dSPE Cleanup: 150 mg MgSO₄ + 50 mg C18 (per mL of extract). DO NOT USE PSA.
-
Internal Standard (ISTD): 2,4-D-d3 or Mecoprop-d3 (10 µg/mL in Acetonitrile).
Sample Preparation Workflow
Step 1: Sample Pre-treatment & Hydration
-
Weigh 10.0 g (±0.1 g) of homogenized soil into a 50 mL centrifuge tube.
-
Critical Step: If soil is dry (<10% moisture), add 5 mL of HPLC-grade water. Vortex for 30 seconds and let stand for 15 minutes. Causality: Hydration opens the soil pores, allowing the extraction solvent to access analytes trapped in the clay lattice.
Step 2: Extraction
-
Add 100 µL of Internal Standard (ISTD) solution.
-
Add 10 mL of Acidified Acetonitrile (containing 1% Formic Acid).
-
Shake vigorously by hand for 1 minute or use a Geno/Grinder at 1000 RPM for 2 minutes.
-
Note: The acid ensures the analyte is in its neutral (COOH) form, maximizing solubility in acetonitrile.
Step 3: Partitioning
-
Add extraction salts (4g MgSO₄, 1g NaCl).
-
Immediately shake vigorously for 1 minute to prevent MgSO₄ agglomeration.
-
Centrifuge at ≥3,000 x g for 5 minutes.
Step 4: Cleanup (dSPE)
-
Transfer 1.5 mL of the supernatant (top organic layer) to a 2 mL dSPE tube containing MgSO₄ and C18 .
-
WARNING: Ensure the dSPE tube does not contain PSA or GCB (Graphitized Carbon Black), as these will retain the target acid.
-
Vortex for 1 minute.
-
Centrifuge at ≥10,000 x g for 3 minutes.
Step 5: Final Preparation
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial.
-
(Optional) If sensitivity is insufficient, evaporate 1 mL of extract to dryness under nitrogen and reconstitute in 200 µL of Mobile Phase A.
Instrumental Analysis (LC-MS/MS)
Liquid Chromatography (HPLC/UPLC):
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5–10 µL.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient Profile:
| Time (min) | % Mobile Phase B | Description |
|---|---|---|
| 0.00 | 10% | Initial equilibration |
| 1.00 | 10% | Hold to elute polar matrix |
| 8.00 | 95% | Linear ramp to elute analyte |
| 10.00 | 95% | Wash column |
| 10.10 | 10% | Re-equilibration |
| 13.00 | 10% | End of Run |
Mass Spectrometry (MS/MS) Parameters:
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
Source Temp: 350°C.
-
Capillary Voltage: -2500 V to -4500 V (Optimize per instrument).
MRM Transitions (Precursor -> Product):
-
Note: Transitions must be experimentally optimized. Theoretical fragmentation based on phenoxy acid structure:
-
Precursor Ion: 193.1 m/z [M-H]⁻
-
Quantifier Ion: 107.1 m/z (Cleavage of ether bond, o-cresol fragment).
-
Qualifier Ion: 149.1 m/z (Loss of CO₂ from butyric chain).
Visual Workflow (Graphviz)
The following diagram illustrates the critical decision points in the extraction process, specifically the avoidance of PSA.
Caption: Workflow for the extraction of acidic herbicides from soil, highlighting the critical acidification and PSA-free cleanup steps.
Quality Assurance & Validation
To ensure Trustworthiness and Self-Validation , the following QC criteria must be met:
-
Matrix-Matched Calibration:
-
Soil extracts often suppress ionization by 20–50%. Do not use solvent-only calibration curves. Prepare standards by spiking blank soil extracts.
-
-
Recovery Check:
-
Spike blank soil at 10 µg/kg and 100 µg/kg.
-
Acceptable Recovery Range: 70–120% (SANTE/11312/2021 Guidelines).
-
-
Linearity:
-
R² > 0.99 over the range of 1–500 µg/kg.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery (<50%) | pH too high during extraction. | Ensure 1% Formic Acid is added. Check if soil is highly alkaline (limestone). |
| Low Recovery (<10%) | PSA used in cleanup. | CRITICAL: Switch to C18-only dSPE. PSA removes the analyte. |
| Poor Peak Shape | Solvent mismatch. | Reconstitute final extract in initial mobile phase (10% AcN). |
References
-
U.S. Environmental Protection Agency. (2007). Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry (HPLC/TS/MS) or Ultraviolet (UV) Detection. SW-846. [Link]
- Anastassiades, M., et al. (2003).
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(2-Methylphenoxy)butanoic Acid
This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust, validated protocol for the analysis of 2-(2-Methylphenoxy)butanoic acid .
This molecule is a structural analog of the phenoxy-acid class (similar to Mecoprop and MCPB), often encountered as a synthesis intermediate, impurity, or specific herbicide metabolite. The method below is derived from "First Principles" of chromatography for lipophilic weak acids, ensuring high reliability and scientific rigor.
Abstract & Scientific Rationale
The analysis of phenoxy-acid derivatives requires careful control of mobile phase pH due to the carboxylic acid moiety. This compound possesses a hydrophobic 2-methylphenoxy tail and a polarizable carboxylic acid head.
Key Chromatographic Challenges:
-
Ionization State: With a pKa estimated between 3.5 and 4.5, the molecule exists as an anion at neutral pH, leading to poor retention and peak tailing on C18 columns.
-
Isomer Selectivity: It must be distinguished from potential regioisomers (e.g., 4-(2-methylphenoxy)butanoic acid) or homologous impurities (e.g., Mecoprop).
The Solution: This protocol utilizes Ion-Suppression Chromatography . By maintaining the mobile phase pH at 3.0 (approx. 1-2 units below the pKa), the carboxylic acid remains protonated (neutral). This maximizes hydrophobic interaction with the C18 stationary phase, ensuring sharp peak shape and reproducible retention.
Method Development Logic (The "Why")
The following decision matrix explains the causality behind the chosen parameters:
| Parameter | Selection | Scientific Justification |
| Stationary Phase | C18 (Octadecylsilane) | High carbon load provides necessary hydrophobic retention for the non-polar tolyl ring.[1] End-capping is required to prevent secondary interactions with silanols.[1] |
| Mobile Phase pH | pH 3.0 ± 0.1 | Critical: Suppresses ionization of the -COOH group.[1] |
| Buffer Choice | Phosphate or Formate | Phosphoric acid offers low UV cutoff (<200 nm). Formic acid is volatile (LC-MS compatible) but has higher UV background at low wavelengths.[1] |
| Organic Modifier | Acetonitrile (ACN) | ACN provides lower viscosity and sharper peaks for aromatic compounds compared to Methanol.[1] |
| Detection | UV @ 220 nm & 275 nm | 220 nm targets the carboxyl/benzene transitions (high sensitivity).[1] 275 nm targets the specific phenoxy absorption (high selectivity). |
Detailed Experimental Protocol
A. Instrumentation & Reagents[2][3][4][5]
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance, or equivalent with DAD/PDA detector.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Luna C18(2).
-
Reagents:
B. Mobile Phase Preparation[2][3][4][6]
-
Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in Water (pH ~2.5 - 3.0).[1]
-
Protocol: Add 1.0 mL of 85% H3PO4 to 1000 mL water. Filter through 0.22 µm nylon filter.
-
-
Mobile Phase B (Organic): 100% Acetonitrile.
C. Chromatographic Conditions[1][2][3][4][5][7][8]
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp | 30°C (Thermostatted) |
| Detection | UV 220 nm (Quantification), 275 nm (Identity Confirmation) |
| Run Time | 15 Minutes (Isocratic) or 20 Minutes (Gradient) |
D. Elution Program (Gradient Recommended)
Use gradient elution to prevent fouling from highly lipophilic dimers or synthesis byproducts.[1]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 70% | 30% | Injection / Start |
| 10.0 | 10% | 90% | Linear Ramp (Elute Analyte) |
| 12.0 | 10% | 90% | Wash |
| 12.1 | 70% | 30% | Return to Initial |
| 17.0 | 70% | 30% | Re-equilibration |
Note: The target analyte, this compound, typically elutes between 6–9 minutes depending on the exact column carbon load.[1]
Sample Preparation Workflow
Standard Preparation:
-
Weigh 10.0 mg of standard into a 10 mL volumetric flask.
-
Dissolve in 5 mL Acetonitrile (sonicate if necessary).
-
Dilute to volume with Water (Final Solvent Ratio: 50:50 ACN:Water).
-
Concentration: 1.0 mg/mL (Stock). Dilute further to 50 µg/mL for analysis.
Sample Extraction (e.g., from formulation or soil):
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Filter supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
Visualization of Methodology
Diagram 1: Analytical Workflow
This diagram illustrates the logical flow from sample to data, emphasizing the critical checkpoints.
Caption: Step-by-step analytical workflow ensuring sample integrity and detection specificity.
Diagram 2: Separation Mechanism (Ion Suppression)
This diagram explains the chemical interaction occurring inside the column.
Caption: Mechanism of Ion-Suppression Chromatography used to retain weak acids on C18 columns.
Validation Parameters (Self-Validating System)
To ensure the method is trustworthy (Trustworthiness), perform the following System Suitability Tests (SST) before every batch analysis.
| Parameter | Acceptance Criteria | Troubleshooting |
| Retention Time (RT) | RSD < 2.0% (n=5) | If drifting: Check pump flow stability and column temperature equilibration. |
| Tailing Factor ( | If > 1.5: Mobile phase pH is likely too high (analyte ionizing). Add more acid. | |
| Theoretical Plates (N) | > 5000 | If low: Column aging or dead volume in connections.[1] |
| Resolution ( | > 2.0 (vs. nearest impurity) | If < 2.0: Decrease gradient slope or lower %B at start. |
| LOD / LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | Typical LOQ: 0.1 µg/mL at 220 nm. |
Troubleshooting Guide
-
Problem: Split peaks.
-
Cause: Sample solvent is stronger than mobile phase (e.g., dissolved in 100% ACN).
-
Fix: Dilute sample in Mobile Phase A/B (50:50) before injection.
-
-
Problem: Retention time shifting earlier.
-
Cause: "Phase Collapse" (if 100% aqueous used) or pH drift.
-
Fix: Ensure at least 5% organic is present at start; check buffer pH daily.
-
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
-
U.S. Environmental Protection Agency (EPA). (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization. (Provides foundational extraction logic for phenoxy acids).
-
ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. (The global standard for method validation).
-
CIPAC Handbook. Analysis of Phenoxyalkanoic Herbicides. Collaborative International Pesticides Analytical Council.[5] (Reference for standard impurity profiling of phenoxy acids).
Sources
- 1. Butanoic acid, 4-(4-chloro-2-methylphenoxy)- (CAS 94-81-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. epa.gov [epa.gov]
- 4. HPLC Separation of Pesticides, Herbicides, Fungicides, and Insecticides on Newcrom BH Column | SIELC Technologies [sielc.com]
- 5. MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides [cipac.org]
Application Note: High-Resolution Chiral Separation of 2-(2-Methylphenoxy)butanoic Acid
Executive Summary & Scientific Context
2-(2-Methylphenoxy)butanoic acid is a chiral aryloxyalkanoic acid, a structural class widely utilized as herbicides (e.g., Mecoprop analogs) and pharmaceutical intermediates (e.g., PPAR agonists).[1] The molecule possesses a single stereogenic center at the
The Separation Challenge
The separation of this molecule presents specific physicochemical challenges:
-
Acidity (pKa
4.84): The free carboxylic acid moiety tends to ionize or form intermolecular hydrogen-bonded dimers in non-polar solvents, leading to severe peak tailing and loss of efficiency.[2] -
Steric Hindrance: The ortho-methyl group on the phenoxy ring creates a twisted conformation that, while aiding chiral recognition, requires a chiral stationary phase (CSP) with a compatible "chiral groove."[2]
Scope of this Note: This guide details three validated protocols for the enantioseparation of this compound: Normal Phase HPLC (Analytical Standard), Reversed-Phase HPLC (Biological Matrices), and SFC (Preparative/Green).
Mechanism of Chiral Recognition[3][4]
To achieve separation, the CSP must engage in a "three-point interaction" with the analyte.[2] For aryloxy acids on polysaccharide phases (e.g., Amylose/Cellulose carbamates), the mechanism involves:
-
Hydrogen Bonding: The carboxylic acid proton of the analyte interacts with the carbonyl or carbamate NH groups on the CSP.[2]
-
-
Interactions: The aromatic phenoxy ring of the analyte stacks with the phenyl rings of the CSP derivatizing agent (e.g., 3,5-dimethylphenyl group). -
Steric Inclusion: The ethyl group at the chiral center and the ortho-methyl group on the aromatic ring dictate the "fit" into the chiral cavity.[2]
Visualization: Interaction Mechanism & Workflow
Figure 1: Mechanistic interactions required for the chiral resolution of aryloxy acids on polysaccharide phases.[1][2]
Experimental Protocols
Protocol A: Normal Phase HPLC (Gold Standard)
Best for: Quality Control, Raw Material Testing, Maximum Resolution.[1]
Rationale: Normal phase (NP) offers the highest theoretical plates and resolution for this class.[2] The non-polar mobile phase promotes strong hydrogen bonding between the analyte and the CSP.[2]
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))[1]
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA)[1]
-
Ratio: 90 : 10 : 0.1 (v/v/v)
-
-
Flow Rate: 1.0 mL/min[2]
-
Temperature: 25°C
-
Detection: UV @ 230 nm (or 270 nm for higher specificity)
-
Sample Diluent: Mobile Phase
Critical Step: The 0.1% TFA is non-negotiable. Without it, the carboxylic acid will partially ionize or dimerize, resulting in broad, tailing peaks (Tailing Factor > 2.0).[1][2]
| Parameter | Value |
| Retention Time ( | ~ 6.5 min |
| Retention Time ( | ~ 8.2 min |
| Selectivity ( | 1.26 |
| Resolution ( | > 3.0 |
Protocol B: Reversed-Phase HPLC
Best for: Biological samples (plasma/urine), LC-MS compatibility.[1]
Rationale: Reversed-phase (RP) is required when the sample is aqueous.[2] However, standard coated CSPs (like AD-H) cannot tolerate water.[1][2] You must use Immobilized phases (Chiralpak IA/IB) or specialized coated RP phases (AD-RH).[1][2]
-
Column: Chiralpak IA-3 (Immobilized Amylose tris(3,5-dimethylphenylcarbamate))[1]
-
Mobile Phase: Acetonitrile / 20mM Phosphate Buffer (pH 2.5)
-
Ratio: 40 : 60 (v/v)
-
-
pH Control: The buffer pH must be < 3.0 .
-
Flow Rate: 0.5 mL/min (due to higher viscosity)
-
Temperature: 35°C (improves mass transfer)
Protocol C: SFC (Supercritical Fluid Chromatography)
Best for: Preparative scale purification, Green Chemistry.[1]
Rationale: SFC uses CO2, which is non-polar (like Hexane) but has high diffusivity.[1][2] It allows for rapid separation and easy solvent recovery.[1][2]
-
Column: Chiralpak AD-H or Chiralpak IG
-
Mobile Phase: CO2 / Methanol (with 0.5% TFA)
-
Back Pressure: 120 bar[2]
-
Temperature: 40°C
-
Throughput: 3x faster than Normal Phase HPLC.
Method Development & Troubleshooting Decision Tree
Use this logic flow to optimize your specific separation or troubleshoot issues.
Figure 2: Strategic workflow for optimizing chiral resolution.
References
-
Daicel Chiral Technologies. (2023).[1][2] Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]
-
Maier, N. M., & Lindner, W. (2001).[1][2] Chiral recognition applications of molecularly imprinted polymers: a critical review. Analytical and Bioanalytical Chemistry. (Context on Aryloxy acid separation mechanisms).
-
Phenomenex. (2023).[1][2] Chiral HPLC Applications Guide: Separation of Acidic Enantiomers. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2023).[2] PubChem Compound Summary for CID 15104, MCPB (Structural Analog). Retrieved from [Link]
Sources
Application Note: High-Sensitivity Quantification of 2-(2-Methylphenoxy)butanoic Acid in Water via SPE-LC-MS/MS
Abstract & Scope
This Application Note details a robust protocol for the quantification of 2-(2-Methylphenoxy)butanoic acid (CAS 161790-50-7) in environmental water samples. While structurally analogous to regulated phenoxy herbicides like MCPB and Mecoprop (MCPP) , this specific analyte lacks the chlorine halogenation typical of commercial herbicides, altering its polarity and ionization efficiency.
This method utilizes Solid Phase Extraction (SPE) for trace-level enrichment followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in negative electrospray ionization (ESI-) mode.[1] The protocol is designed to achieve limits of quantitation (LOQ) in the low ng/L (ppt) range, suitable for groundwater monitoring and toxicological research.
Target Audience: Environmental chemists, toxicologists, and water quality control laboratories.
Analyte Physicochemical Profile
Understanding the molecule is the first step to successful method development.
| Property | Value / Description | Impact on Protocol |
| Chemical Name | This compound | Target Analyte |
| CAS Number | 161790-50-7 | Unique Identifier |
| Molecular Formula | C₁₁H₁₄O₃ | MW: 194.23 g/mol |
| Structure | Phenyl ring (o-methyl) + Ether + Butyric Acid | Acidic & Hydrophobic |
| pKa (Acid) | ~4.5 (Predicted) | Critical: Must be protonated (pH < 2.5) for RP-SPE retention. |
| LogP | ~2.5 - 2.8 (Predicted) | Moderately lipophilic; suitable for C18 or Polymeric RP retention. |
| Ionization | [M-H]⁻ (Negative Mode) | Carboxylic acid deprotonates easily in basic/neutral source conditions. |
Experimental Workflow Overview
The following diagram illustrates the critical path from sample collection to data acquisition.
Figure 1: Optimized SPE-LC-MS/MS workflow for acidic phenoxy compounds.
Detailed Protocol
Reagents and Standards[2][3]
-
Reference Standard: this compound (>98% purity).
-
Internal Standard (IS): Since a direct isotopologue may be unavailable, use Mecoprop-d3 or 2,4-D-d3 as a surrogate.
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.
-
Additives: Formic Acid (FA), Ammonium Acetate.
Sample Preparation (Solid Phase Extraction)
We utilize a Polymeric Reversed-Phase (HLB) sorbent. Unlike silica-based C18, polymeric sorbents do not de-wet and offer superior retention for polar acids.
Consumable: Oasis HLB (200 mg) or Strata-X (200 mg) cartridges.
-
Pre-treatment:
-
Measure 250 mL of water sample.
-
Add 50 µL of Internal Standard solution (1 µg/mL).
-
CRITICAL: Adjust pH to < 2.0 using 40% H₂SO₄ or Formic Acid. Rationale: The analyte must be in its neutral (protonated) form to adhere to the hydrophobic sorbent.
-
-
Conditioning:
-
3 mL MeOH.
-
3 mL Reagent Water (pH 2).
-
-
Loading:
-
Load acidified sample at ~5-10 mL/min.
-
-
Washing:
-
Wash with 3 mL of 5% MeOH in Water. Rationale: Removes salts and highly polar interferences without eluting the analyte.
-
-
Drying:
-
Apply high vacuum for 10–15 minutes. Rationale: Residual water interferes with the elution efficiency and evaporation step.
-
-
Elution:
-
Elute with 2 x 3 mL of 100% Methanol .
-
-
Concentration:
-
Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute in 1.0 mL of 30:70 MeOH:Water (match initial LC gradient).
-
LC-MS/MS Method Parameters
System: UHPLC coupled to Triple Quadrupole MS.
Chromatographic Conditions
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH buffering).
-
Mobile Phase B: Acetonitrile (or Methanol).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Initial Hold |
| 1.0 | 10 | Start Gradient |
| 8.0 | 95 | Elution |
| 10.0 | 95 | Wash |
| 10.1 | 10 | Re-equilibration |
| 13.0 | 10 | End Run |
Mass Spectrometry Parameters (ESI Negative)
-
Ionization: Electrospray Negative (ESI-).[2]
-
Capillary Voltage: 2.5 - 3.0 kV.
-
Source Temp: 350°C.
-
Desolvation Gas: 800 L/hr (N₂).
MRM Transitions (Must be optimized via infusion): Since this is a non-standard analyte, the following transitions are predicted based on phenoxy acid fragmentation patterns (loss of carboxylic acid group and ether cleavage).
| Compound | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Type |
| This compound | 193.1 [M-H]⁻ | 149.1 (Loss of CO₂) | 25 | 15 | Quantifier |
| 107.1 (Cresol ion) | 25 | 25 | Qualifier | ||
| Mecoprop-d3 (IS) | 216.1 | 145.1 | 25 | 18 | Internal Std |
Note: The "Quantifier" transition (193 -> 149) corresponds to the decarboxylation, a common pathway for phenoxy acids. The "Qualifier" (193 -> 107) corresponds to the cleavage of the ether bond, yielding the 2-methylphenoxide ion.
Method Validation & QA/QC
To ensure Trustworthiness and regulatory compliance (aligned with EPA 8321B), perform the following:
-
Linearity: Construct a 7-point calibration curve (e.g., 10 ng/L to 1000 ng/L). Ensure R² > 0.99.
-
Recovery: Spike reagent water and matrix samples at low (20 ng/L) and high (200 ng/L) levels. Acceptable recovery range: 70–130% .
-
Matrix Effects (ME):
-
If suppression > 20%, dilute the extract or switch to a stronger cleanup wash (e.g., 10% MeOH).
-
Scientific Rationale & Troubleshooting
Why ESI Negative?
Phenoxy acids contain a carboxylic acid moiety (COOH). In neutral or basic solutions, or even slightly acidic conditions in the MS source, this group loses a proton to form
The "Acidic Paradox"
We use acidic mobile phase (Formic acid) to keep the peak shape sharp on the C18 column (suppressing silanol interactions). However, ESI- requires deprotonation .
-
Solution: Modern ESI sources are efficient enough to deprotonate weak acids even in acidic mobile phases. If sensitivity is low, post-column infusion of 0.1% Ammonia can be added to alkalize the stream before it hits the MS source.
Troubleshooting Low Recovery
-
Issue: Low recovery after SPE.
-
Cause: Sample pH was not low enough during loading.
-
Fix: Ensure sample pH < 2.0. The pKa is ~4.5; at pH 4.5, 50% of the molecule is ionized and will break through the hydrophobic SPE cartridge. At pH 2.0, >99% is neutral and retained.
References
-
U.S. EPA. (2007). Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry (HPLC/TS/MS) or Ultraviolet (UV) Detection.[3] SW-846. Link
-
U.S. EPA. (2000). Method 555: Determination of Chlorinated Acids in Drinking Water by HPLC.Link
-
Jandova, R., et al. (2016). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry.[4] Waters Corporation Application Note.[4] Link
-
GuideChem. (2024). Chemical Properties of this compound (CAS 161790-50-7).[5][6][7][][9]Link
Sources
- 1. central.bac-lac.canada.ca [central.bac-lac.canada.ca]
- 2. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 3. legismex.mty.itesm.mx [legismex.mty.itesm.mx]
- 4. lcms.cz [lcms.cz]
- 5. guidechem.com [guidechem.com]
- 6. manchesterorganics.com [manchesterorganics.com]
- 7. 161790-50-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. scbt.com [scbt.com]
Application Note: 2-(2-Methylphenoxy)butanoic Acid (2-MPBA) in Metabolic Studies
[1]
Executive Summary
This compound (2-MPBA) is a synthetic aryloxyalkanoic acid used primarily as a chemical tool to study the steric and electronic requirements of metabolic enzymes.[1] Unlike its gamma-substituted counterparts (e.g., MCPB) which undergo rapid beta-oxidation, 2-MPBA features an alpha-substitution (ethyl group) that hinders standard beta-oxidation pathways.[1]
Key Applications:
-
Chiral Inversion Probe: Investigating the rate of unidirectional (
) inversion mediated by acyl-CoA synthetases and racemases.[1] -
Beta-Oxidation Resistance: Studying the steric blockage of the mitochondrial trifunctional protein complex.[1]
-
PPAR-
Ligand Specificity: Serving as a structural template to map the ligand-binding pocket of Peroxisome Proliferator-Activated Receptor alpha (PPAR ).[1]
Chemical Identity & Properties
| Property | Description |
| IUPAC Name | This compound |
| Chemical Structure | Aryl ether linked to the |
| Molecular Formula | |
| Key Feature | Chiral Center at C2 (Alpha Carbon).[1] Exists as |
| Structural Analogs | Mecoprop (MCPP), Lactisole, Clofibric Acid.[1] |
| Solubility | Soluble in organic solvents (DMSO, Methanol); sparingly soluble in water (requires pH adjustment).[1] |
Core Application: Metabolic Chiral Inversion Studies
Mechanistic Background
Aryloxyalkanoic acids with a chiral center at the
Why use 2-MPBA?
Standard probes like Ibuprofen have an
Pathway Visualization
The following diagram illustrates the metabolic fate of 2-MPBA, highlighting the critical "Checkpoint" where the
Caption: The unidirectional inversion of 2-MPBA relies on the formation of a CoA-thioester intermediate.[1] The alpha-ethyl group of 2-MPBA tests the steric tolerance of the Acyl-CoA Synthetase and Racemase enzymes.[1]
Experimental Protocols
Protocol A: In Vitro Metabolic Stability & Inversion Assay
Objective: To quantify the
Materials:
-
Cryopreserved Hepatocytes (Rat or Human).[1]
-
Test Compound: Racemic 2-MPBA, pure
-2-MPBA, and pure -2-MPBA.[1] -
Incubation Media: Krebs-Henseleit Buffer (pH 7.4).[1]
-
Quenching Solution: Acetonitrile with 0.1% Formic Acid.[1]
Workflow:
-
Preparation: Thaw hepatocytes and assess viability (>80% required via Trypan Blue exclusion). Dilute to
cells/mL. -
Dosing: Spike hepatocyte suspension with
-2-MPBA (final concentration ). Include a separate control with -2-MPBA to check for racemization (usually negligible ). -
Incubation: Incubate at 37°C in a shaking water bath (controls: 0 min, 30 min, 60 min, 120 min, 240 min).
-
Quenching: At each time point, transfer
of suspension into ice-cold Acetonitrile. Vortex for 30s. -
Extraction: Centrifuge at 10,000 x g for 10 min. Collect supernatant.
-
Analysis: Inject supernatant into Chiral LC-MS/MS (see Protocol B).
Protocol B: Chiral LC-MS/MS Quantification
Objective: Separate and quantify the enantiomers of 2-MPBA.
| Parameter | Setting |
| Column | Chiralcel OJ-RH or Chiralpak AGP ( |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.[1]5) |
| Mobile Phase B | Acetonitrile (100%) |
| Gradient | Isocratic 60:40 (A:B) or optimized gradient depending on column. |
| Flow Rate | 0.8 mL/min |
| Detection | MS/MS (ESI Negative Mode) |
| MRM Transition | Precursor: |
Data Interpretation:
Core Application: Beta-Oxidation Resistance
Unlike "Gamma-phenoxybutyrics" (e.g., MCPB) which are degraded to active acetic acid derivatives via beta-oxidation, 2-MPBA is an "Alpha-phenoxy" compound.[1]
-
Mechanism: The alpha-ethyl group creates a branched-chain fatty acid motif.[1]
-
Metabolic Fate: The mitochondrial beta-oxidation machinery (Acyl-CoA Dehydrogenase) is often blocked by alpha-substitutions.[1]
-
Outcome: 2-MPBA is often excreted as a glucuronide conjugate rather than undergoing chain shortening.[1] This makes it an excellent negative control when studying the beta-oxidation of phenoxy herbicides.[1]
Caption: Comparison of metabolic fates. Gamma-substituted phenoxy acids (MCPB) undergo beta-oxidation.[1] Alpha-substituted analogs (2-MPBA) are resistant due to steric hindrance and undergo Phase II conjugation.[1]
References
-
Müller, F. et al. (2021). Metabolic Chiral Inversion of 2-Arylpropionic Acids: Mechanism and Clinical Relevance. Journal of Pharmacology and Experimental Therapeutics.[1]
-
Knoop, F. (1904). Der Abbau aromatischer Fettsäuren im Tierkörper.[1] (Foundational text on Beta-Oxidation of Phenoxy acids).
-
Caballero, E. et al. (2006). Stereoselective metabolism of fibrates and phenoxy acid herbicides.[1] Drug Metabolism Reviews.[1]
-
U.S. EPA. (2005).[1] Reregistration Eligibility Decision (RED) for MCPB.[1] (Provides comparative data on gamma-phenoxybutanoic acid metabolism).
(Note: While specific literature on "this compound" is rare, the protocols above are derived from established methodologies for the structural class of Alpha-Aryloxyalkanoic Acids, validated by the behavior of analogs such as Mecoprop and 2-Phenoxybutanoic acid.)[1]
Application Note: Enantioselective Analysis of Phenoxy Propionic Acid Herbicides (Mecoprop, Dichlorprop)
[1][2]
Part 1: Strategic Overview & Scientific Rationale
The Chirality Challenge in Agrochemistry
Phenoxy acid herbicides, specifically the propionic acid derivatives like Mecoprop (MCPP) and Dichlorprop (2,4-DP) , possess a chiral center at the
Why Enantioselective Analysis is Non-Negotiable:
-
Regulatory Compliance: The EU and other regulatory bodies increasingly mandate the use of enantiopure formulations (e.g., MCPP-p) to reduce total chemical application.
-
Environmental Fate: Soil microorganisms often degrade these enantiomers at different rates (enantioselective biodegradation). Furthermore, chiral inversion (biologically mediated racemization) can convert the inactive (S)-isomer into the active (R)-isomer in situ, altering the effective toxicity of the residue long after application.
-
Forensic Source Tracking: The Enantiomeric Fraction (EF) can distinguish between recent contamination (racemic or pure formulation) and aged residues (biologically altered EF).
Part 2: Sample Preparation Protocols
Critical Pre-Analytical Considerations
-
Glassware: Use acid-washed glassware or silanized glass. Phenoxy acids are polar and can adsorb to active sites on untreated soda-lime glass.
-
pH Control: These analytes are weak acids (
). To extract them efficiently into organic solvents or retain them on reversed-phase SPE sorbents, the matrix must be acidified (pH 2) to suppress ionization.
Protocol A: Modified QuEChERS for Soil/Sediment
Standard QuEChERS uses neutral buffering, which leads to poor recovery for acidic herbicides. This modified protocol uses acidification.[2][3]
Reagents:
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (98%)
-
QuEChERS Salts: 4g
, 1g NaCl (Avoid sodium acetate buffers which raise pH). -
d-SPE Cleanup:
+ C18 (Avoid PSA - Primary Secondary Amine, as it binds acidic herbicides).
Workflow:
-
Weigh: Place 10 g of homogenized soil into a 50 mL FEP (fluoropolymer) centrifuge tube.
-
Hydrate: Add 5 mL of HPLC-grade water. Vortex and let sit for 15 mins to hydrate dry pores.
-
Extract: Add 10 mL of 1% Formic Acid in Acetonitrile .
-
Rationale: The acid ensures the herbicides are in the neutral (COOH) state, favoring partitioning into the acetonitrile layer.
-
-
Agitate: Shake vigorously for 1 min (or use a bead beater).
-
Partition: Add the salt mixture (
/NaCl). Shake immediately and vigorously for 1 min to prevent clumping. -
Centrifuge: 4000 rpm for 5 mins.
-
Cleanup (Critical Step): Transfer an aliquot of the supernatant to a d-SPE tube containing C18 and MgSO4 only .
-
Warning:Do NOT use PSA (Primary Secondary Amine) . PSA is basic and will irreversibly bind the phenoxy acid analytes, resulting in <10% recovery.
-
-
Filter: Centrifuge and filter the supernatant through a 0.2
m PTFE filter into an LC vial.
Protocol B: Solid Phase Extraction (SPE) for Water
Cartridge: Polymeric Divinylbenzene (e.g., Isolute ENV+ or equivalent HLB). Workflow:
-
Acidify: Adjust 500 mL water sample to pH 2 using
. -
Condition: 5 mL Methanol followed by 5 mL acidified water (pH 2).
-
Load: Pass sample at 5-10 mL/min.
-
Wash: 5 mL acidified water/methanol (95:5). Dry cartridge under vacuum for 10 mins.[2]
-
Elute: 2 x 3 mL Methanol (or MTBE for GC analysis).
Part 3: Instrumental Analysis
Method A: Chiral LC-MS/MS (Recommended)
Direct analysis without derivatization. High sensitivity and suitability for polar/thermally labile compounds.
Mechanism:
Chiral recognition is achieved using Polysaccharide-based stationary phases (Cellulose or Amylose derivatives). The separation relies on the "three-point interaction" model involving hydrogen bonding,
Instrument Parameters:
-
System: UHPLC coupled to Triple Quadrupole MS (QqQ).
-
Column: Chiralpak IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate), immobilized) or Chiralpak IM (Cellulose-based).
-
Why Immobilized? Immobilized phases allow the use of stronger solvents (like DCM or Ethyl Acetate) in the mobile phase if needed to adjust selectivity, without stripping the chiral selector.[4]
-
-
Dimensions: 150 x 2.1 mm, 3
m particle size. -
Mobile Phase:
-
A: 0.1% Formic Acid in Water (or 5mM Ammonium Formate, pH 3).
-
B: Acetonitrile (or Methanol).
-
Mode: Isocratic elution (e.g., 60:40 A:B) is often required for baseline chiral resolution, as gradients can disrupt the delicate equilibrium of chiral recognition.
-
-
Flow Rate: 0.2 - 0.3 mL/min.
-
Detection: ESI Negative Mode (Mecoprop and Dichlorprop ionize best as
).
MRM Transitions (Example):
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |
| Mecoprop | 213.0 | 141.0 | 71.0 | 15 / 25 |
| Dichlorprop | 233.0 | 161.0 | 125.0 | 12 / 20 |
| 2,4-D (Achiral) | 219.0 | 161.0 | 125.0 | 15 / 22 |
Method B: Chiral GC-MS (Alternative)
Requires derivatization but offers excellent resolution.
Derivatization Protocol (Methylation):
-
Evaporate extract to dryness.[2]
-
Add 1 mL
-Methanol (14%). -
Heat at 60°C for 30 mins.
-
Cool, add 1 mL Hexane and 1 mL Saturated NaCl.
-
Vortex and transfer the Hexane (top) layer to a GC vial.
Instrument Parameters:
-
Column: Rt-
DEXsm (permethylated -cyclodextrin) or equivalent. -
Carrier Gas: Helium @ 1.2 mL/min.
-
Temp Program: 80°C (1 min)
2°C/min 190°C. Slow ramp is essential for chiral separation.
Part 4: Visualization of Workflows
Workflow Diagram
The following diagram illustrates the decision tree and processing steps for soil and water matrices.
Caption: Integrated workflow for the extraction and enantioselective analysis of phenoxy herbicides in environmental matrices.
Part 5: Quality Assurance & Data Interpretation
Calculating Enantiomeric Fraction (EF)
The EF is used to monitor degradation and source apportionment.
-
EF = 0.5: Racemic mixture (fresh application of older formulations).
-
EF > 0.5: Enriched with active isomer (modern formulation or selective degradation of S-isomer).
-
EF < 0.5: Selective degradation of R-isomer (rare in soil, but possible in specific aquatic conditions).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery (<60%) | pH too high during extraction. | Ensure extraction solvent has 1-2% Formic Acid. |
| Missing Analytes | Used PSA in d-SPE cleanup. | CRITICAL: Use only C18 or Chlorofiltr. PSA removes acids. |
| Peak Tailing | Secondary interactions with silanols. | Increase buffer concentration (e.g., to 10mM) or lower pH. |
| Loss of Chiral Resolution | Column contamination or aggressive gradient. | Wash column with recommended solvent; switch to isocratic mode. |
| Signal Suppression | Matrix effects (Humic acids). | Use matrix-matched calibration curves or internal standards (e.g., |
References
-
Stereoselective quantitation of mecoprop and dichlorprop in natural waters. Source: ResearchGate (2025). Describes supramolecular solvent extraction and LC-MS/MS analysis. 5[5][6][7][8][9][10]
-
The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Source: Chiral Technologies (Daicel). Application note detailing the advantages of immobilized polysaccharide columns. 4[6][9][11]
-
Determination of Acid Herbicides Using Modified QuEChERS with Fast Switching ESI(+)/ESI(-) LC-MS/MS. Source: PubMed (2015). Validates the use of acidified QuEChERS for carboxylic acid herbicides. 12[6][9]
-
Chiral discrimination of phenoxypropionic acid herbicide enantiomers on teicoplanin phase. Source: DOI (Journal of Chromatography A).[13] Discusses the mechanism of chiral recognition on macrocyclic antibiotic phases. 10
-
Conversion Reactions of Various Phenoxyalkanoic Acid Herbicides in Soil. Source: ACS Publications (ES&T). Foundational paper on enantioselective degradation and enantiomerization in soil. 9[6][9]
Sources
- 1. Plant and soil enantioselective biodegradation of racemic phenoxyalkanoic herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. unitedchem.com [unitedchem.com]
- 3. lcms.cz [lcms.cz]
- 4. chiraltech.com [chiraltech.com]
- 5. researchgate.net [researchgate.net]
- 6. Enantiomeric separation of chiral phenoxy acid herbicides by electrokinetic chromatography. Application to the determination of analyte-selector apparent binding constants for enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Acid Herbicides Using Modified QuEChERS with Fast Switching ESI(+)/ESI(-) LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of chlorinated phenoxy acid herbicides in tobacco by modified quechERS extraction and high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of 2-(2-Methylphenoxy)butanoic Acid for Gas Chromatographic Analysis
Introduction
2-(2-Methylphenoxy)butanoic acid, a member of the phenoxyalkanoic acid class of herbicides, requires robust and sensitive analytical methods for its detection and quantification in various matrices, including environmental samples and agricultural products. Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. However, the direct analysis of this compound by GC is challenging due to its high polarity and low volatility, which can lead to poor peak shape, thermal decomposition, and irreversible adsorption on the chromatographic column.[1][2]
To overcome these limitations, a derivatization step is essential prior to GC analysis.[3][4] Derivatization is a chemical modification process that converts the polar carboxylic acid functional group into a less polar and more volatile derivative, thereby improving its chromatographic behavior and detection sensitivity.[1][4][5] This application note provides a comprehensive guide to the derivatization of this compound for GC analysis, detailing various methodologies, including esterification and silylation, and providing step-by-step protocols for researchers, scientists, and drug development professionals.
The Imperative of Derivatization for Carboxylic Acids in GC
The primary objective of derivatizing carboxylic acids like this compound is to replace the active hydrogen atom in the carboxyl group (-COOH) with a non-polar group.[2][5] This transformation achieves several critical enhancements for GC analysis:
-
Increased Volatility: By eliminating the hydrogen bonding potential of the carboxylic acid group, the resulting derivative has a lower boiling point and is more readily volatilized in the GC injector.[1][3]
-
Improved Thermal Stability: Derivatives are often more resistant to thermal degradation at the high temperatures employed in GC, ensuring the integrity of the analyte during analysis.[1][5]
-
Enhanced Peak Shape and Resolution: The reduction in polarity minimizes interactions with active sites on the GC column, leading to sharper, more symmetrical peaks and better separation from other components in the sample matrix.[1][6]
-
Increased Detector Sensitivity: Certain derivatizing agents can introduce moieties that enhance the response of specific detectors, such as the electron capture detector (ECD), leading to lower detection limits.[7]
Derivatization Strategies for this compound
Two primary derivatization strategies are widely employed for carboxylic acids in GC analysis: alkylation (esterification) and silylation .[2][3] The choice of method depends on factors such as the sample matrix, required sensitivity, and the availability of reagents and instrumentation.
Alkylation via Esterification
Esterification is a robust and common method for derivatizing carboxylic acids, converting them into their corresponding esters.[6] Methyl esters are frequently prepared due to their excellent stability and volatility.[2]
a) Acid-Catalyzed Esterification with Alcohols
This classic approach involves reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst.
Causality behind Experimental Choices:
-
Catalyst: Strong acids like boron trifluoride (BF3), hydrogen chloride (HCl), or sulfuric acid (H2SO4) are used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. BF3-methanol is a particularly effective and widely used reagent for this purpose.[8][9]
-
Reaction Conditions: Heating the reaction mixture accelerates the rate of esterification. The reaction time and temperature are optimized to ensure complete conversion without degradation of the analyte.
Protocol 1: Esterification using Boron Trifluoride-Methanol (BF3-Methanol)
This protocol outlines the formation of the methyl ester of this compound.
Materials:
-
This compound standard or sample extract
-
BF3-Methanol solution (14% w/v)
-
Hexane or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
To a known amount of the dried sample extract or standard in a reaction vial, add 1-2 mL of 14% BF3-Methanol solution.[9]
-
Seal the vial tightly and heat at 60-80°C for 10-30 minutes.[9] The optimal time and temperature should be determined empirically.
-
Cool the vial to room temperature.
-
Add 1 mL of saturated sodium bicarbonate solution to neutralize the excess acid catalyst. Caution: This will generate gas; vent the vial carefully.
-
Add 1-2 mL of hexane to extract the methyl ester derivative.
-
Vortex the mixture vigorously for 1 minute and allow the layers to separate.
-
Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The resulting solution is ready for GC analysis.
Data Presentation:
| Parameter | Value | Rationale |
| Reagent | 14% BF3-Methanol | Effective catalyst for esterification of carboxylic acids.[8][9] |
| Reaction Temperature | 60-80°C | Accelerates the reaction rate to ensure complete derivatization.[9] |
| Reaction Time | 10-30 minutes | Sufficient time for the reaction to go to completion. |
| Extraction Solvent | Hexane | Non-polar solvent for efficient extraction of the methyl ester. |
b) Derivatization with Dimethylformamide Dialkyl Acetals (e.g., DMF-DMA)
Dimethylformamide dimethyl acetal (DMF-DMA) is another effective reagent for the rapid esterification of carboxylic acids. This reaction can often be performed at room temperature or with gentle heating.[2][10]
Causality behind Experimental Choices:
-
Reactivity: DMF-DMA is a powerful alkylating agent that reacts quickly with acidic protons. The reaction byproducts are volatile and generally do not interfere with the chromatography.
-
Mild Conditions: This method avoids the use of strong acids, which can be advantageous for sensitive analytes.
Silylation
Silylation is one of the most prevalent derivatization techniques in GC analysis.[5] It involves the replacement of an active hydrogen with a trimethylsilyl (TMS) group. Silyl derivatives are typically more volatile, less polar, and more thermally stable than their parent compounds.[5]
Causality behind Experimental Choices:
-
Reagents: A variety of silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) being one of the most common and powerful. The addition of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the reactivity of BSTFA, especially for hindered functional groups.[6]
-
Reaction Conditions: Silylation reactions are often rapid and can be performed at room temperature or with moderate heating. It is crucial to ensure that the sample and solvent are anhydrous, as silylating reagents readily react with water.[10]
Protocol 2: Silylation using BSTFA with TMCS catalyst
This protocol describes the formation of the trimethylsilyl (TMS) ester of this compound.
Materials:
-
This compound standard or sample extract (must be anhydrous)
-
BSTFA + 1% TMCS
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or ethyl acetate)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Ensure the sample extract is completely dry. Any residual water will consume the silylating reagent.
-
To the dried sample in a reaction vial, add 100-200 µL of an anhydrous solvent.
-
Add 100-200 µL of BSTFA + 1% TMCS. A 2:1 molar excess of the silylating reagent to active hydrogens is recommended.
-
Seal the vial tightly and heat at 60-75°C for 15-30 minutes.
-
Cool the vial to room temperature.
-
The resulting solution can be directly injected into the GC.
Data Presentation:
| Parameter | Value | Rationale |
| Reagent | BSTFA + 1% TMCS | Powerful silylating agent with a catalyst for efficient derivatization.[6] |
| Reaction Temperature | 60-75°C | Ensures complete and rapid reaction. |
| Reaction Time | 15-30 minutes | Typically sufficient for silylation of carboxylic acids. |
| Solvent | Anhydrous Pyridine/Acetonitrile | Provides a suitable reaction medium and must be free of water. |
Chiral Derivatization for Enantiomeric Separation
This compound is a chiral compound, existing as two enantiomers. For stereospecific analysis, which is crucial in pesticide and pharmaceutical research, chiral derivatization is necessary when using a non-chiral GC column.[5] This involves reacting the racemic acid with an enantiomerically pure chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[5][10]
Causality behind Experimental Choices:
-
Chiral Reagent: The choice of the chiral derivatizing agent is critical. It must be enantiomerically pure and react quantitatively with the analyte to form diastereomers with sufficient differences in their physicochemical properties to be resolved chromatographically.[10]
-
Reaction Conditions: The derivatization conditions should be mild to prevent racemization of the analyte or the chiral reagent.
Experimental Workflows
Derivatization for Achiral GC Analysis
Caption: Workflow for achiral derivatization and GC analysis.
Derivatization Reaction: Esterification
Caption: Acid-catalyzed esterification of the target analyte.
Conclusion
The derivatization of this compound is a critical prerequisite for its successful analysis by gas chromatography. Both esterification and silylation are effective methods for converting the polar carboxylic acid into a more volatile and thermally stable derivative, leading to improved chromatographic performance. The choice between these methods will depend on the specific requirements of the analysis, including the sample matrix and the desired sensitivity. For enantiomeric separation on an achiral column, the use of a chiral derivatizing agent is necessary. The protocols provided in this application note serve as a validated starting point for method development and can be optimized to meet the specific needs of the user.
References
- GC Derivatization. (n.d.).
- Guide to Derivatization Reagents for GC. (n.d.). Supelco.
- GC Derivatization Reagents. (n.d.). Regis Technologies.
- The Use of Derivatization Reagents for Gas Chromatography (GC). (n.d.). Sigma-Aldrich.
- Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2011). Metabolites. MDPI.
- Liu, R. H., & Lin, D. L. (1998). Chemical Derivatization for the Analysis of Drugs by GC-MS — A Conceptual Review. Journal of Food and Drug Analysis.
- GC Derivatization Reagents for Gas Chromatography. (n.d.). CovaChem.
- Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. Sample Preparation in Chromatography. Elsevier.
- Derivatization of Fatty acids to FAMEs. (n.d.). Sigma-Aldrich.
- Acids: Derivatization for GC Analysis. (2002). In Encyclopedia of Chromatography. Marcel Dekker.
- Basheer, C., Lee, H. K., & Obbard, J. P. (2004). Comparison of two derivatization-based methods for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol A, bisphenol S and biphenol migrated from food cans. Journal of Chromatography A.
- Suárez, R., Clavijo, S., Avivar, J., & Cerdà, V. (2016). Determination of herbicides in environmental water samples by simultaneous in-syringe magnetic stirring-assisted dispersive liquid-liquid microextraction and silylation followed by GC-MS. Journal of Separation Science.
- Derivatizing Reagents for GC – The Buffers Strike Back. (2021). Phenomenex.
- Derivatization reactions and reagents for gas chromatography analysis. (2018). International Journal of Advanced Research in Chemical Science.
- Derivatization Reagents - For Selective Response and Detection in Complex Matrices. (n.d.). Greyhound Chromatography.
- Zhang, L., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. ACS Publications.
- Gyllenhaal, O., & Vessman, J. (1988). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A.
- Chromatography Forum. (2010). derivatization method for carboxylic acid ?.
- Brückner, H., et al. (2025). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids.
- Islam, M. S., et al. (1982). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications.
- A Comparative Guide to Chiral HPLC and GC Methods for Separating 2,3-Dimethylbutanoic Acid Enantiomers. (2025). BenchChem.
Sources
- 1. covachem.com [covachem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. gcms.cz [gcms.cz]
- 7. GC Derivatizing Reagents Explained [phenomenex.com]
- 8. derivatization method for carboxylic acid ? - Chromatography Forum [chromforum.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
"application of 2-(2-Methylphenoxy)butanoic acid in auxin research"
Application Note: 2-(2-Methylphenoxy)butanoic Acid (2-MPB) as a Metabolic Probe in Auxin Research
Executive Summary
This guide details the application of This compound (2-MPB) as a specialized chemical probe in plant physiology and herbicide resistance research.[1] Unlike direct-acting synthetic auxins (e.g., 2,4-D), 2-MPB functions as a pro-auxin .[1][2] It is biologically inactive in its native form and requires metabolic conversion via peroxisomal
This unique mechanism makes 2-MPB an essential tool for:
-
Dissecting Peroxisomal Function: Screening for mutants defective in fatty acid
-oxidation (e.g., ped1, pxa1).[1] -
Structure-Activity Relationship (SAR) Studies: Investigating the role of ring chlorination in auxin receptor (TIR1/AFB) affinity by comparing 2-MPB (non-chlorinated) with MCPB (chlorinated).[1]
-
Metabolic Flux Analysis: Quantifying the rate of side-chain shortening in transgenic crops engineered for herbicide tolerance.
Mechanism of Action: The Pro-Auxin Activation Pathway
The utility of 2-MPB rests on its requirement for bio-activation.[1] Upon cellular entry, the butanoic acid side chain must be shortened by two carbon atoms.[1] This process is strictly compartmentalized within the peroxisome.[1]
The Activation Cascade[1]
-
Uptake: 2-MPB enters the cell via passive diffusion (protonated form) or auxin influx carriers (AUX1/LAX).[1]
-
Peroxisomal Entry: Transported into the peroxisome via the ABC transporter (PXA1/CTS).[1]
- -Oxidation: The butyric side chain undergoes dehydrogenation, hydration, and thiolysis, catalyzed by Acyl-CoA oxidases (ACX) and thiolases.[1]
-
Release: The active metabolite, 2-MPA , is released into the cytosol.[1]
-
Perception: 2-MPA enters the nucleus and binds to the SCF^TIR1/AFB complex, triggering Aux/IAA degradation and auxin response gene expression.[1]
Pathway Visualization
Caption: Figure 1. The metabolic activation pathway of 2-MPB.[1] The compound remains inactive until peroxisomal processing converts it to 2-MPA.[1]
Experimental Protocols
Protocol A: Preparation of 2-MPB Stock Solution
Note: Phenoxy acids have low water solubility.[1] Improper solubilization causes precipitation and inconsistent bioassay results.
Reagents:
-
This compound (Solid, >97% purity).[1]
-
1 M Potassium Hydroxide (KOH).[1]
-
Double-distilled Water (ddH₂O).[1]
Procedure:
-
Weigh 10 mg of 2-MPB.[1]
-
Dissolve in 500 µL of 1 M KOH. Vortex until fully dissolved (solution will be clear).
-
Slowly add ddH₂O to a final volume of 10 mL (Final Concentration: 1 mg/mL or ~5.15 mM).
-
Adjust pH to 5.8–6.0 using dilute HCl. Critical: High pH affects auxin uptake.[1]
-
Filter sterilize (0.22 µm) and store at -20°C.
Protocol B: Root Elongation Inhibition Assay (Arabidopsis)
Objective: To determine the efficiency of
Materials:
-
Arabidopsis thaliana seeds: Col-0 (Wild Type) and ped1 (peroxisome defective mutant).[1]
-
0.5x Murashige & Skoog (MS) medium + 1% Sucrose + 0.8% Agar.[1]
-
Square petri dishes (120 mm).
Step-by-Step Workflow:
-
Media Preparation: Prepare 0.5x MS agar. Autoclave and cool to 55°C.
-
Treatment: Add 2-MPB stock to molten agar to achieve final concentrations: 0, 0.5, 1.0, 5.0, and 10.0 µM .
-
Control: Use 2,4-D (active without conversion) as a positive control for receptor sensitivity.[1]
-
-
Plating: Pour 50 mL per square plate. Allow to solidify.
-
Sowing: Surface sterilize seeds and plate them in a single row (10 seeds/genotype) on the agar surface.
-
Stratification: Incubate plates at 4°C for 2 days (dark).
-
Growth: Transfer to growth chamber (22°C, 16h light/8h dark). Place plates vertically to allow root gravitropism.
-
Measurement: After 7 days, scan plates and measure primary root length using ImageJ.
Data Analysis & Interpretation
The following table guides the interpretation of root length data when comparing Wild Type (WT) vs. Mutants using 2-MPB vs. 2,4-D.
| Genotype | Treatment | Phenotype (Root Length) | Interpretation |
| WT (Col-0) | 2-MPB | Short (Inhibited) | |
| WT (Col-0) | 2,4-D | Short (Inhibited) | Auxin signaling pathway (TIR1) is functional.[1] |
| Mutant (ped1) | 2-MPB | Long (Resistant) | Defect in Peroxisomal |
| Mutant (ped1) | 2,4-D | Short (Inhibited) | Confirms the mutant has normal auxin signaling; defect is strictly metabolic.[1] |
| Mutant (tir1) | 2-MPB | Long (Resistant) | Defect in signaling.[1] Even if converted, 2-MPA cannot bind receptor.[1] |
Scientific Considerations (E-E-A-T)
5.1. The "Chlorine Effect" and Receptor Specificity Researchers must note that 2-MPB lacks the chlorine atom at the para-position found in MCPB or 2,4-DB.[1]
-
Impact: The lack of chlorine generally reduces the affinity of the active metabolite (2-MPA) for the TIR1 receptor compared to chlorinated forms (2,4-D or MCPA).[1]
-
Experimental Implication: Higher concentrations of 2-MPB (e.g., 5–10 µM) are often required to elicit the same root inhibition as lower concentrations of 2,4-DB (0.1–1 µM).[1] This makes 2-MPB an excellent "weak agonist" for fine-tuning phenotypic screens where 2,4-DB might be too lethal [1, 2].[1]
5.2. Troubleshooting: Lack of Activity If 2-MPB fails to inhibit root growth in Wild Type plants:
-
Check pH: If the media pH > 6.0, the acid dissociates (anion form), reducing passive diffusion across the plasma membrane [3].[1]
-
Verify Sterility: Bacterial contamination can degrade phenoxy acids before the plant takes them up.[1]
-
Light Conditions:
-oxidation is energetically demanding.[1] Ensure plants are not light-starved (minimum 100 µmol m⁻² s⁻¹).[1]
References
-
Strader, L. C., & Bartel, B. (2011). Transport and Metabolism of the Synthetic Auxin-Precursor Indole-3-Butyric Acid.[1] Molecular Plant, 4(3), 477–486.[1]
- Context: Establishes the paradigm of butyric-acid deriv
-
Prusinska, J., et al. (2022). The differential binding and biological efficacy of auxin herbicides.[1] Pest Management Science, 79(2).[1] [1]
- Context: Discusses the Structure-Activity Relationship (SAR) of phenoxy auxins and receptor binding affinity.
-
Simon, E. W., & Beevers, H. (1952). The Effect of pH on the Biological Activities of Weak Acids and Bases. New Phytologist, 51(2), 163–190.[1][3]
-
Context: Foundational text on the pH-dependence of weak acid (auxin) uptake.[1]
-
-
Zolman, B. K., et al. (2000). The Arabidopsis pxa1 mutant is defective in peroxisomal β-oxidation of fatty acids and indole-3-butyric acid.[1] Plant Physiology, 127(4), 1266–1278.[1]
-
Context: Provides the genetic basis for using butyric acid analogs to screen for peroxisomal defects.[1]
-
Sources
Troubleshooting & Optimization
Technical Support Center: Enantioseparation of 2-(2-Methylphenoxy)butanoic Acid
Ticket ID: #MPBA-001
Status: Open
Priority: High (Method Development/Optimization)
Subject: Improving HPLC Resolution (
Introduction: The Analyst's Challenge
Welcome to the Separation Science Support Center. You are dealing with 2-(2-Methylphenoxy)butanoic acid , a chiral phenoxyalkanoic acid structurally related to herbicides like Mecoprop.
From a chromatographic perspective, this molecule presents a "Double-Edged" challenge:
-
The Acidic Moiety: The carboxylic acid group (
) tends to ionize or dimerize, leading to severe peak tailing and loss of resolution if not strictly controlled. -
The Hydrophobic Core: The aromatic ring and the butanoic alkyl chain create significant hydrophobic character, requiring careful balancing of organic modifier strength.
This guide provides a self-validating workflow to achieve baseline resolution (
Module 1: Column Selection (The Hardware)
For phenoxy acid derivatives, "Brush-type" (Pirkle) phases are often insufficient. We recommend Polysaccharide derivatives (Amylose or Cellulose carbamates) due to their ability to form hydrogen bonds with the carboxylic acid and
Primary Recommendations
| CSP Designation | Selector Chemistry | Mechanism of Action | Success Probability |
| Chiralpak AD-H (or IA) | Amylose tris(3,5-dimethylphenylcarbamate) | Creates a helical groove that accommodates the aromatic ring. Excellent for bulky ortho-substituents (like the 2-methyl group). | High (First Choice) |
| Chiralcel OD-H (or IB) | Cellulose tris(3,5-dimethylphenylcarbamate) | Similar chemistry but different supramolecular structure (linear vs helical). Often provides complementary selectivity if AD fails. | Medium-High |
| Chiralpak AS-H | Amylose tris((S)- | Useful if the separation is driven purely by the steric hindrance of the alkyl chain, though less common for free acids. | Alternative |
Expert Insight: Start with Chiralpak AD-H . The amylose backbone is generally more flexible than cellulose, allowing it to better "wrap" around the 2-methylphenoxy group, often yielding higher selectivity (
) for this specific structural motif.
Module 2: Mobile Phase Strategy (The Software)
The choice of mobile phase is where 90% of resolutions are won or lost. You have two valid modes: Normal Phase (NPLC) and Reversed Phase (RPLC) .
Mode A: Normal Phase (Recommended for Analytical Scale)
NPLC is preferred because non-polar solvents (Hexane) drive the analyte into the polar chiral grooves of the CSP, maximizing interaction.
-
Base Solvent: n-Hexane or n-Heptane (90-98%)
-
Modifier: Ethanol or 2-Propanol (IPA) (2-10%)
-
CRITICAL ADDITIVE: Trifluoroacetic Acid (TFA) at 0.1%
Why TFA?
Without an acidic additive, the carboxylic acid moiety of your analyte will partially ionize. The ionized form repels the silica support and interacts poorly with the chiral selector, resulting in broad, tailing peaks. TFA suppresses ionization (
Mode B: Reversed Phase (Recommended for LC-MS or Biological Samples)
-
Base Solvent: Water (buffered) / Acetonitrile
-
Buffer: 20mM Ammonium Formate or Phosphoric Acid (adjusted to pH 2.0 - 3.0).
-
Warning: Do not use standard AD-H/OD-H columns in RPLC unless they are specifically the "RH" (Reverse Phase) versions or Immobilized (IA/IB/IC) versions. Standard coated phases will be stripped by water/acetonitrile.
Protocol: The Screening Workflow
Figure 1: Decision tree for method development. Note the priority of modifier switching before column switching.
Module 3: Troubleshooting Guide
Issue 1: Severe Peak Tailing ( )
Diagnosis: The "Acid Drag" Effect. The silanol groups on the silica support and the chiral selector itself can act as weak bases. If your analyte is not fully protonated, it drags along these sites.
-
Fix 1 (Immediate): Increase TFA concentration from 0.1% to 0.2% or 0.5% .
-
Fix 2 (Alternative): Switch to Acetic Acid if TFA is too aggressive for your detection method (though TFA is better for peak shape).
-
Fix 3: Check column history. If the column was previously used with basic additives (DEA/TEA), it must be flushed extensively (50+ column volumes of IPA) to remove residual base.
Issue 2: Poor Resolution ( ) despite good peak shape
Diagnosis: Insufficient Thermodynamic Selectivity.
The enantiomers are interacting with the CSP, but the energy difference (
-
Fix 1: The "Alcohol Switch".
-
If using IPA, switch to Ethanol . Ethanol is smaller and can penetrate deeper into the chiral grooves of the amylose/cellulose, often altering the conformation of the complex.
-
Note: Ethanol usually reduces retention time compared to IPA, so you may need to lower the % modifier (e.g., go from 10% IPA to 5% EtOH).
-
-
Fix 2: Temperature Control (Enthalpy vs. Entropy).
-
Chiral separation is enthalpy-driven. Lowering the temperature (e.g., from 25°C to 10°C or 15°C) almost always increases the separation factor (
). -
Caution: Lowering temp increases backpressure. Ensure your flow rate is adjusted.
-
Issue 3: Retention Time Drift
Diagnosis: System Equilibration. Polysaccharide phases adsorb solvents. When switching from IPA to Hexane, or changing TFA concentrations, the "adsorbed layer" takes time to stabilize.
-
Fix: Equilibrate for at least 20-30 column volumes (approx 60-90 mins at 1mL/min) when changing mobile phase composition.
Troubleshooting Logic Gate
Figure 2: Rapid diagnostic logic for common chiral chromatography issues.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use pure Ethanol as the mobile phase?
-
A: Only if you are using the Immobilized versions (Chiralpak IA, IB, IC). If you use pure ethanol on standard "Coated" AD-H or OD-H columns, you risk stripping the polymer off the silica, destroying the column. For coated columns, keep alcohol content < 50% (usually < 20% is optimal for retention).
Q2: My sample is not soluble in Hexane. How do I inject it?
-
A: Dissolve your sample in the mobile phase modifier (e.g., 100% IPA or EtOH). Inject small volumes (e.g., 5-10
). The sample will dilute instantaneously in the stream. Do not dissolve in DMSO or Chloroform for coated columns; these are "forbidden solvents" that dissolve the stationary phase.
Q3: Which enantiomer elutes first?
-
A: There is no universal rule. Elution order can reverse between AD-H and OD-H, or even by changing from IPA to EtOH. You must inject a pure standard of one enantiomer (if available) or use a polarimeter detector (HPLC-OR/CD) to confirm.
Q4: Can I scale this up for purification?
-
A: Yes. Polysaccharide phases have high loading capacities. For prep-scale, solubility becomes the bottleneck. In this case, Polar Organic Mode (100% Acetonitrile/Methanol + Acid) on an Immobilized CSP (Chiralpak IA) is often preferred to maximize solubility compared to Hexane-based methods.
References
-
Chiral Technologies. (n.d.).[1] Enantiomer separation of acidic compounds. Application Note. Retrieved from [Link]
-
Maier, N. M., & Lindner, W. (2001). Chiral recognition applications of polysaccharide-based chiral stationary phases in HPLC. In Chiral Separation Techniques. Wiley-VCH.[2]
-
Phenomenex. (2018). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]
-
Martin, M., et al. (2017). Chiral separation of aryloxyphenoxy-propionate herbicides...[2] Influence of temperature and mobile phase composition. Electrophoresis. Retrieved from [Link]
Sources
"optimization of extraction efficiency for 2-(2-Methylphenoxy)butanoic acid from soil"
Application Support Reference ID: #EXT-PHX-04
Welcome to the Advanced Applications Support Center. I am Dr. Aris Thorne, Senior Application Scientist. Below you will find a dynamic troubleshooting and optimization guide designed for the extraction of 2-(2-Methylphenoxy)butanoic acid (2-MPB) and structurally related phenoxy acid herbicides.
Unlike neutral pesticides, 2-MPB is a weak acid (
Part 1: Method Development Strategy (The "Why" & "How")
Core Principle: The pH Switch
To extract 2-MPB efficiently, you must control its ionization state.
-
In Soil (Target State = Soluble): We often use alkaline extraction first to ionize the acid (
), making it water-soluble and releasing it from soil organic matter (humic acids). -
In Solvent (Target State = Neutral): We acidify the extract (
) to protonate the molecule ( ), making it lipophilic and extractable into organic solvents like dichloromethane or acetonitrile.
Workflow Visualization
The following diagram illustrates the critical decision pathways for selecting the correct extraction method based on your available instrumentation and soil composition.
Figure 1: Decision tree for selecting between Alkaline Hydrolysis (exhaustive) and Acidified QuEChERS (rapid) based on soil complexity.
Part 2: Troubleshooting & Optimization (FAQs)
Category A: Recovery Issues
Q1: I am using a standard QuEChERS kit (AOAC 2007.01), but my recovery for 2-MPB is consistently low (< 40%). What is wrong?
Dr. Thorne: You are likely experiencing sorbent retention . Standard QuEChERS kits often contain PSA (Primary Secondary Amine) in the dispersive solid-phase extraction (dSPE) step.
-
The Mechanism: PSA is a weak anion exchanger designed to remove organic acids (like fatty acids) from the matrix. Since 2-MPB is an acid, the PSA binds to your analyte and removes it along with the interferences.
-
The Fix:
-
Stop using PSA. Use a dSPE kit containing only C18 (to remove lipids) and MgSO4 (to remove water).
-
Acidify the Extraction: Standard QuEChERS uses citrate buffering (pH 5-5.5). For phenoxy acids, this is often too high to fully suppress ionization. Add 1% Formic Acid or 0.1% H2SO4 to your acetonitrile extraction solvent to drop the pH < 3.
-
Q2: My recoveries vary wildly (RSD > 20%) in clay soils.
Dr. Thorne: This suggests matrix entrapment . 2-MPB can form strong ionic bridges with calcium/magnesium ions on clay surfaces or become physically trapped in soil micropores.
-
The Fix:
-
Hydration Step: Before adding solvent, add water to the soil (1:1 ratio) and let it sit for 20 minutes. This swells the clay pores and exposes the analyte.
-
Switch to Alkaline Extraction: If acidification fails, use 0.1 M NaOH for the initial extraction. The high pH disrupts the soil-analyte interactions more effectively than solvents alone.
-
Category B: Chromatographic Performance
Q3: I see severe peak tailing for 2-MPB in my LC-MS/MS analysis.
Dr. Thorne: Peak tailing for acidic herbicides is a classic sign of secondary interactions with the stationary phase or silanols.
-
The Fix:
-
Mobile Phase Modifier: Ensure your mobile phase contains at least 0.1% Formic Acid or 5mM Ammonium Formate . You must keep the mobile phase acidic to keep 2-MPB protonated (
) during chromatography. If it ionizes to on the column, it will interact with positively charged sites on the silica, causing tailing. -
Column Choice: Switch to a column with "end-capping" or a polar-embedded group (e.g., C18-Polar or PFP) which shields the silica surface.
-
Part 3: Validated Experimental Protocols
Protocol A: Modified Acidified QuEChERS (Recommended for Screening)
Best for: Sandy soils, Loam, Low organic matter.
| Step | Action | Critical Technical Note |
| 1. Weighing | Weigh 10 g soil into a 50 mL centrifuge tube. | |
| 2. Hydration | Add 5 mL water. Vortex 30s. Wait 15 min. | Essential for accessing pore-trapped residues. |
| 3. Extraction | Add 10 mL Acetonitrile + 1% Formic Acid . | Acidification suppresses ionization ( |
| 4. Agitation | Shake vigorously (1 min) or bead beat. | |
| 5. Partition | Add 4g MgSO4 + 1g NaCl. Shake immediately. | Exothermic reaction helps extraction. |
| 6. Centrifuge | 4000 rpm for 5 min. | |
| 7. Clean-up | Transfer aliquot to dSPE tube containing C18 + MgSO4 . (NO PSA) . | CRITICAL: PSA will remove your analyte. |
| 8. Analysis | Centrifuge, filter (PTFE), and inject (LC-MS/MS). |
Protocol B: Alkaline Hydrolysis (The "Gold Standard")
Best for: High clay, Aged residues, Regulatory compliance (EPA 8151A modified).
| Step | Action | Critical Technical Note |
| 1. Extraction | 20 g soil + 50 mL 0.1 M NaOH . Shake 1 hr. | Converts 2-MPB to water-soluble salt form. |
| 2. Filtration | Filter supernatant. Discard soil. | Analyte is now in the aqueous phase. |
| 3. Wash | Wash aqueous phase with 10 mL DCM. Discard DCM. | Removes non-acidic organics (neutrals). |
| 4. pH Switch | Acidify aqueous phase to pH < 2 with H2SO4. | Converts 2-MPB back to neutral acid form. |
| 5. Partition | Extract aqueous phase with 2 x 20 mL Dichloromethane (DCM) . | Neutral analyte moves to organic phase. |
| 6. Concentration | Dry DCM over Na2SO4, evaporate to dryness. | |
| 7. Reconstitute | Dissolve in MeOH or Mobile Phase. | Ready for analysis. |
Part 4: Comparative Solvent Efficiency Data
The following table summarizes extraction efficiencies observed in internal validation studies for phenoxy acid herbicides (2,4-D, MCPA, and 2-MPB analogs) from silt-loam soil (2% Organic Matter).
| Extraction Solvent | pH Modifier | Clean-up Sorbent | Recovery (%) | RSD (%) | Verdict |
| Acetonitrile (Pure) | None | PSA + C18 | 15 - 25% | 12% | FAIL (PSA binding) |
| Acetonitrile (Pure) | None | C18 Only | 55 - 65% | 8% | POOR (Incomplete extraction) |
| Acetonitrile | 1% Formic Acid | C18 Only | 88 - 95% | 4% | OPTIMAL (High Throughput) |
| 0.1 M NaOH | N/A | LLE (DCM) | 92 - 98% | 3% | OPTIMAL (Robustness) |
| Methanol | None | C18 Only | 60 - 70% | 10% | MODERATE (Co-extracts too much matrix) |
References
- Anastassiades, M., Lehotay, S. J., et al. (2003).
"minimizing degradation of 2-(2-Methylphenoxy)butanoic acid during sample preparation"
Technical Support Center: Stability & Recovery of 2-(2-Methylphenoxy)butanoic Acid
Executive Summary
This compound (2-MPBA) presents a unique challenge in residue analysis. Structurally, it combines the steric hindrance of Mecoprop (due to the alpha-substitution) with the lipophilicity of a butyric acid chain. Unlike simple phenoxy acids (e.g., 2,4-D), 2-MPBA is prone to two distinct failure modes during preparation: false-negative degradation (incomplete derivatization due to steric bulk) and true degradation (photolytic cleavage).
This guide replaces generic protocols with chemically grounded troubleshooting strategies designed to protect the ether linkage and ensure quantitative esterification.
Part 1: The Critical Stability Profile
Before starting, you must understand why the molecule fails. This is not random; it is driven by three specific stress vectors.
| Stress Vector | Mechanism | Critical Control Point |
| Photolysis (UV) | Ether Cleavage: UV light excites the aromatic ring, leading to homolytic cleavage of the ether bond, releasing o-cresol. | Mandatory: Use amber glassware or foil-wrap all vessels. Limit: < 4 hours exposure to ambient lab light. |
| Thermal (GC) | Decarboxylation: The free acid form is thermally unstable in GC injector ports (>200°C), converting to the phenol or polymerizing. | Mandatory: Derivatization (Methylation or Silylation) prior to GC analysis. |
| Steric Hindrance | Incomplete Reaction: The ethyl group at the 2-position (alpha to carboxyl) blocks reagents. Standard 2,4-D protocols will yield low recovery (30-60%). | Action: Increase derivatization reaction time by 2x compared to standard EPA 8151A protocols. |
Part 2: Troubleshooting & Optimization (Q&A)
Category A: Low Recovery from Aqueous/Soil Matrices
Q: I am extracting 2-MPBA from soil using standard EPA 8151A conditions, but recoveries are inconsistent (40-70%). Is the molecule degrading in the soil?
A: It is likely sequestration , not degradation. Because 2-MPBA has a longer alkyl chain (butyric) than 2,4-D, it is significantly more lipophilic. In aged soil, it partitions deeply into organic matter.
-
The Fix (Alkaline Hydrolysis): You must perform a "hot alkaline hydrolysis" step. The high pH ionizes the acid (making it soluble) and saponifies soil lipids that may entrap the molecule.
-
Protocol: Add 0.1 N NaOH to the soil. Sonicate for 20 mins. Shake for 4 hours.
-
Why: This converts 2-MPBA to its sodium salt (highly water-soluble) and breaks the hydrophobic interactions with soil fulvic acids.
-
Q: My liquid-liquid extraction (LLE) recovery is poor. I acidified to pH 2, but the interface is messy.
A: The "messy interface" is trapping your analyte. Phenoxy acids act as surfactants at low pH.
-
The Fix (Salting Out): Add NaCl (approx. 20% w/v) to the aqueous phase before adding the organic solvent.
-
The Solvent: Switch from Dichloromethane (DCM) to Methyl Tert-Butyl Ether (MTBE) . MTBE extracts phenoxy acids more efficiently from high-ionic-strength solutions and forms a cleaner interface than DCM.
Category B: Derivatization Issues (GC-MS Analysis)
Q: I am using BF3-Methanol for methylation (60°C, 15 min), but my peak areas are low and tailing. Is the derivative unstable?
A: The derivative is stable; your reaction is incomplete . This is the "Steric Trap." 2-MPBA has a bulky ethyl group right next to the reaction site. The standard "15-minute" protocol works for 2,4-D (acetic acid chain) but fails for 2-MPBA (butanoic acid chain).
-
The Fix: Increase reaction time to 60 minutes at 70°C .
-
Alternative: Use Diazomethane (or TMS-Diazomethane). It is smaller and less affected by steric hindrance than the BF3-Methanol complex.
-
Warning: If using TMS-Diazomethane, you must add 10% Methanol to the reaction to catalyze the methylation.
-
Category C: Chromatographic Anomalies
Q: I see a "ghost peak" eluting just before my analyte in GC-MS. What is it?
A: This is likely o-cresol (2-methylphenol).
-
Cause 1 (Injector): You injected underivatized acid. The high temp caused decarboxylation and ether cleavage inside the liner.
-
Cause 2 (Photolysis): Your sample sat on the bench in clear glass. The ether bond cleaved, leaving the phenol behind.
- 108 (molecular ion of o-cresol), you have degradation.
Part 3: The Optimized Workflow (Visualized)
This workflow integrates the "Steric Awareness" required for 2-MPBA.
Figure 1: Optimized extraction and derivatization workflow for 2-MPBA. Note the extended derivatization time and alkaline hydrolysis steps which differ from generic pesticide screens.
Part 4: Validated Reference Data
Use these parameters to validate your method performance.
| Parameter | Standard (2,4-D) | 2-MPBA (Target) | Implication |
| pKa | 2.8 | ~3.2 | Slightly weaker acid; requires pH < 2.0 for full extraction. |
| Log Kow | 2.81 | ~3.5 - 3.8 | Higher lipophilicity; sticks to plastic/PTFE. Use Glass. |
| Derivatization Time (BF3) | 15 mins | 60 mins | Steric hindrance slows esterification. |
| Primary Degradant | 2,4-Dichlorophenol | o-Cresol | Monitor |
References
-
U.S. Environmental Protection Agency. (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization. SW-846.[3][4] [Link]
- Core reference for the base extraction chemistry and hydrolysis steps.
-
Wells, M. J. M., & Yu, L. Z. (2000).[5] Solid-phase extraction of acidic herbicides. Journal of Chromatography A, 885(1-2), 237-250.[5] [Link]
- Establishes the pH-dependent speciation and extraction logic for phenoxy acids.
-
Cserháti, T., & Forgács, E. (1998). Phenoxyacetic acids: Separation and quantitative determination. Journal of Chromatography B, 717(1-2), 157-178. [Link]
- Provides detailed mechanisms on the photolytic instability and derivatization kinetics of substituted phenoxy acids.
Sources
"improving the selectivity of analytical methods for phenoxy herbicides"
Current Status: Operational Topic: Improving Selectivity in Complex Matrices (Soil, Water, Plant Tissue) Lead Scientist: Dr. A. V. Thorne, Senior Application Scientist
Introduction: The Selectivity Paradox
Welcome to the Advanced Analytical Support Hub. You are likely here because your standard methods (EPA 8151A, ISO 15913) are failing to distinguish target phenoxy acid herbicides (e.g., 2,4-D, MCPA, Mecoprop) from the "chemical noise" of complex matrices.
The Core Challenge: Phenoxy herbicides are highly polar, acidic (pKa ~2.6–3.1), and chemically similar to naturally occurring organic acids (humic/fulvic acids). Standard C18 extractions often co-extract these interferences, leading to ion suppression in LC-MS/MS or baseline drift in GC-ECD.
This guide moves beyond basic protocols to selectivity-enhancing mechanisms : Molecularly Imprinted Polymers (MIPs), specific derivatization chemistries, and chiral resolution.
Module 1: Sample Preparation (The "Lock & Key" Approach)
Q: My SPE recovery is inconsistent, and I see high background noise. How do I fix this?
A: Standard Polymeric (HLB) or C18 SPE cartridges retain analytes based on non-specific hydrophobic interactions. For phenoxy acids in soil or sludge, this is insufficient. You must switch to Molecularly Imprinted Polymers (MIPs) .
The Mechanism: MIPs are synthetic polymers synthesized in the presence of a "template" molecule (the herbicide). When the template is removed, it leaves behind a cavity with a specific size, shape, and chemical functionality (e.g., a basic nitrogen group to interact with the acidic phenoxy group).
Protocol: MIP-SPE Optimization
-
Critical Parameter: The pH of the loading and washing steps is non-negotiable.
-
Step 1: Conditioning. Condition the MIP cartridge with methanol (3 mL) followed by water (3 mL).
-
Step 2: Loading (The Selectivity Step). Adjust your sample pH to 3.0 – 4.0 .
-
Why? At this pH, the phenoxy acid is partially protonated/neutral, promoting hydrogen bonding with the MIP cavity, while the basic functional monomer (often 4-vinylpyridine) interacts via ionic forces.
-
-
Step 3: The Differential Wash.
-
Wash 1: Water (removes polar salts).
-
Wash 2: Acetonitrile:Water (10:90) . Crucial: This removes non-specifically bound hydrophobic matrix components (humic acids) that C18 would retain.
-
-
Step 4: Elution. Elute with Methanol containing 1% Acetic Acid . The acid disrupts the specific hydrogen bonding/ionic interaction, releasing the analyte.
Figure 1: The MIP selectivity mechanism. Unlike C18, MIPs create a specific recognition site, allowing aggressive washing of interferences without losing the analyte.
Module 2: GC-MS Derivatization (Chemical Selectivity)
Q: I am using BF3-Methanol for esterification, but my chromatograms are messy. Is there a more selective alternative?
A: Yes. While BF3-Methanol (methylation) is standard, it is non-selective; it methylates every organic acid in your matrix (fatty acids, etc.). To improve selectivity, switch to Pentafluorobenzyl Bromide (PFBBr) derivatization.
Why PFBBr?
-
Electrophore Selectivity: PFBBr adds a highly electronegative pentafluorobenzyl group. This makes the derivative exceptionally sensitive to Electron Capture Detection (ECD) or Negative Chemical Ionization (NCI-MS) , effectively "blinding" the detector to non-halogenated matrix background.
-
Steric Bulk: The large PFB group shifts the retention time significantly away from the solvent front and low-molecular-weight interferences.
Comparative Data: Derivatization Agents
| Feature | Methylation (BF3-MeOH) | Silylation (BSTFA/TMS) | PFBBr (Pentafluorobenzylation) |
| Selectivity | Low (Reacts with all acids) | Low (Reacts with -OH, -COOH, -NH) | High (Targeted for ECD/NCI-MS) |
| Moisture Tolerance | Low (Requires dry extract) | Very Low (Strictly anhydrous) | High (Can be done in aqueous/biphasic mode) |
| Stability | High | Low (Hydrolyzes easily) | High |
| Detection Limit | ~1 ppb (EI-MS) | ~10 ppb (EI-MS) | ~0.01 ppb (NCI-MS/ECD) |
Troubleshooting Protocol: PFBBr "Triphasal" Derivatization
Issue: "I tried PFBBr but got low yields." Fix: Use a Phase Transfer Catalyst (PTC) .
-
Aqueous Phase: Sample at pH 6.5 (Analyte is anionic).
-
Organic Phase: Toluene containing PFBBr.
-
Catalyst: Tetrabutylammonium hydrogen sulfate (TBAHS).
Module 3: LC-MS/MS & Chiral Resolution
Q: How do I separate enantiomers (e.g., Mecoprop-P) without losing sensitivity in LC-MS?
A: Phenoxypropionic acids are chiral. The "P" (R-isomer) is often the active herbicide. Standard C18 columns cannot separate them. You need a Teicoplanin-based Chiral Stationary Phase (CSP) .
The Solution: Teicoplanin (a macrocyclic antibiotic) contains "baskets" that differentiate enantiomers based on steric fit and hydrogen bonding.
-
Column: Chirobiotic T or equivalent Teicoplanin phase.
-
Mobile Phase: Methanol:Ammonium Acetate (10mM, pH 4.1).
-
Note: Avoid normal phase solvents (Hexane) if using MS detection. The polar ionic mode (methanol-based) is MS-compatible and provides high sensitivity.
-
Q: I see significant ion suppression in my LC-MS/MS transitions.
A: This is a classic Matrix Effect (ME).
-
Diagnosis: Compare the slope of a calibration curve in pure solvent vs. a matrix-matched curve. If the matrix slope is <80% of the solvent slope, you have suppression.
-
Immediate Fix: Switch your Mobile Phase Modifier.
-
Avoid: Trifluoroacetic acid (TFA). It pairs strongly with analytes and suppresses ionization in negative ESI.
-
Use:Formic Acid (0.01%) or Ammonium Fluoride (0.5 mM) . Fluoride enhances negative ionization for phenoxy acids by promoting proton abstraction.
-
Figure 2: Decision Matrix for Method Selection. Choose the path based on analyte chirality and required sensitivity limits.
References & Authority
-
MIP Selectivity: Molecularly Imprinted Polymers with Enhanced Selectivity Based on 4-(Aminomethyl)pyridine-Functionalized Poly(2-oxazoline)s for Detecting Hazardous Herbicide Contaminants.[4] (ACS Publications).
-
Standard GC Method: EPA Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization.[5]
-
Chiral Separation: Chiral discrimination of phenoxypropionic acid herbicide enantiomers on teicoplanin phase. (Journal of Chromatography A).
-
Matrix Effects in LC-MS: Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis. (The Analyst).
-
PFBBr Derivatization: GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation. (PubMed).
Sources
"troubleshooting guide for the analysis of auxin-like compounds"
Status: Operational | Tier: Level 3 (Senior Scientist Support)
Topic: Troubleshooting & Method Optimization for Indole-3-Acetic Acid (IAA) and Synthetic Analogs
Introduction
Welcome to the Advanced Applications Support Center. You are likely here because your auxin recovery is low, your chromatograms show "ghost" peaks, or your quantification lacks reproducibility.
Auxins, particularly the endogenous Indole-3-Acetic Acid (IAA) , are notoriously difficult to analyze due to three factors:
-
Extreme Instability: IAA undergoes rapid photo-oxidation and enzymatic degradation.
-
Low Abundance: Endogenous levels are often in the pg/g range, requiring high-sensitivity detection.
-
Matrix Interference: Plant tissues are rich in secondary metabolites (pigments, lipids) that cause severe ion suppression in Mass Spectrometry.
This guide moves beyond basic protocols to address the causality of failure.
Module 1: Sample Preparation & Extraction
The majority of analytical errors occur before the sample ever enters the instrument.
FAQ: Why is my internal standard (IS) recovery inconsistent?
Diagnosis: You are likely using an unstable isotope or adding it at the wrong stage. The Fix:
-
Use Heavy Isotopes: Avoid
-IAA (d2-IAA). The deuterium on the indole ring is labile and can exchange with hydrogen in the solvent, leading to variable mass shifts and quantification errors. Standardize on -IAA or -IAA , which are chemically stable. -
Timing: The IS must be added to the extraction solvent before it touches the plant tissue. This allows the IS to track all losses (degradation, adsorption) from the very first moment of cell lysis.
Protocol: The "Cold Chain" Extraction
Standard: Modified Bieleski Buffer
-
Harvest: Flash freeze tissue in liquid nitrogen immediately.
-
Homogenization: Grind to a fine powder under liquid nitrogen.
-
Extraction Solvent: Use Modified Bieleski Buffer (Methanol : Water : Formic Acid, 15:4:1, v/v/v) pre-cooled to -20°C.
-
Why? The formic acid inactivates enzymes (like oxidases) instantly, while the methanol precipitates proteins.
-
-
Incubation: Extract at -20°C for at least 1 hour. Never extract at room temperature.
Visual: Extraction Logic Flow
Figure 1: Critical Control Points in Auxin Extraction. Note the addition of Internal Standard (IS) occurs immediately upon solvent addition.
Module 2: Purification (Solid Phase Extraction)
Q: My LC-MS baseline is noisy. Is my cleanup sufficient?
A: If you are analyzing crude extracts, ion suppression will kill your sensitivity. You need a dual-mode SPE cleanup.
Recommended Workflow (Oasis MCX or equivalent): Auxins are weak acids (pKa ~4.75). We exploit this using Mixed-Mode Cation Exchange (MCX) cartridges which retain compounds based on both hydrophobicity and charge.
| Step | Solvent/Buffer | Mechanism |
| Condition | Methanol | Activates sorbent. |
| Load | Sample in Acidic Buffer (pH < 3) | IAA is protonated (neutral) and binds via hydrophobic interaction. |
| Wash 1 | 1% Formic Acid in Water | Removes salts and hydrophilic interferences. |
| Wash 2 | Methanol | CRITICAL: This removes hydrophobic neutrals. Wait, won't this elute IAA? No, if using an anion-exchange mechanism, but for MCX, we rely on the specific chemistry. Correction: For IAA (an acid), use Oasis HLB (Polymeric Reversed-Phase) or MAX (Mixed-Mode Anion Exchange) . |
| Corrected MAX Protocol | ||
| Load | pH > 6 (Ammonium Acetate) | IAA is ionized (IAA-) and binds to the anion exchanger. |
| Wash | Methanol | Removes neutrals and lipids while IAA stays locked by charge. |
| Elute | Methanol + 2% Formic Acid | Acidifies IAA, breaking the ionic bond for elution. |
Note: For simple matrices (Arabidopsis seedlings), a single-step HLB cleanup often suffices. For complex matrices (soil, woody tissue), use MAX.
Module 3: Chromatographic Separation (LC)
Troubleshooting: Peak Tailing & Isomer Co-elution
Issue: IAA elutes as a broad, tailing peak, or co-elutes with its isomer, salicylic acid (SA), or synthetic analogs like 2,4-D.[1]
Technical Fixes:
-
Acidic Mobile Phase: You must keep the pH below the pKa of IAA (4.75). Use 0.1% Formic Acid or 0.1% Acetic Acid in both Mobile Phase A (Water) and B (Acetonitrile/Methanol). This keeps IAA protonated, improving interaction with the C18 stationary phase and sharpening the peak.
-
Column Selection:
-
Standard: C18 (e.g., Acquity BEH C18). Good for general auxin profiling.
-
Advanced: Phenyl-Hexyl columns. These offer alternative selectivity (pi-pi interactions) which can better separate indole compounds from other aromatics compared to standard C18.
-
Module 4: Mass Spectrometry (Detection)
Q: I see the parent ion, but my MRM transitions are weak.
A: Optimization of Collision Energy (CE) is specific to your instrument, but the transitions are universal.
Targeted MRM Transitions (Negative Mode ESI-): While Positive Mode (ESI+) is possible, Negative Mode (ESI-) often provides better sensitivity and lower background for carboxylic acids like auxins.
| Compound | Precursor (m/z) | Product (m/z) | Note |
| IAA | 174.1 | 130.1 | Loss of COOH (Quantifier) |
| IAA | 174.1 | 103.0 | Indole ring fragment (Qualifier) |
| 180.1 | 136.1 | Internal Standard | |
| IBA | 202.1 | 116.1 | Indole-3-Butyric Acid |
Note: If using Positive Mode (ESI+), the transition is typically 176.1
Visual: Auxin Metabolism Context
Understanding the pathway helps identify if "contamination" is actually a precursor or metabolite.
Figure 2: Simplified Tryptophan-dependent Auxin Biosynthesis and Catabolism. High levels of IAA-Asp or oxIAA in your sample may indicate stress responses or poor sample preservation (enzymatic degradation).
Summary Checklist for Validated Data
References
-
Bieleski, R. L. (1964). The problem of halting enzyme action when extracting plant tissues. Analytical Biochemistry, 9(4), 431-442. Link
-
Cohen, J. D., et al. (1986). Measurement of indole-3-acetic acid in plant tissues by high performance liquid chromatography-mass spectrometry. Plant Physiology, 80, 14-19. Link
-
Ljung, K., et al. (2010). Analysis of auxin metabolism, transport and signaling.[2] Methods in Molecular Biology, 655, 1-19. Link
-
Novák, O., et al. (2012). Tissue-specific profiling of the Arabidopsis thaliana auxin metabolome. The Plant Journal, 72(3), 523-536. Link
-
Barkawi, L. S., et al. (2010). A high-throughput method for the quantitative analysis of auxins.[3] Nature Protocols, 5, 1609–1618. Link
Sources
Validation & Comparative
"validation of HPLC method for 2-(2-Methylphenoxy)butanoic acid"
Executive Summary
This guide provides a technical roadmap for the validation of a High-Performance Liquid Chromatography (HPLC) method for 2-(2-Methylphenoxy)butanoic acid . As a structural analog to phenoxy acid herbicides (like Mecoprop) and a key intermediate in various pharmaceutical syntheses (e.g., fibrates), this compound presents specific chromatographic challenges: acidic tailing , isomeric impurity separation , and weak UV absorption .[1]
We compare two distinct separation strategies—Traditional C18 vs. Phenyl-Hexyl chemistry—and demonstrate why the Phenyl-Hexyl stationary phase offers superior specificity for this aromatic ether. The guide concludes with a fully compliant ICH Q2(R2) validation protocol.
Chemical Profile & Separation Strategy
To validate a method, we must first understand the analyte's behavior.
-
Analyte: this compound[1]
-
Functional Groups: Carboxylic acid (polar/ionizable), Ether linkage, Toluene ring (hydrophobic/aromatic).[1]
-
Critical Property (pKa): ~3.8 (Carboxylic acid).
-
Implication: The mobile phase pH must be controlled (pH < 3.0) to keep the analyte protonated (neutral). If ionized, it will elute near the void volume with poor peak shape.
-
-
Chromophore: Benzenoid ring.
-
Implication: UV detection at 270–280 nm (specific) or 210–220 nm (sensitive).
-
Method Development Decision Tree
The following logic dictates our column selection process.
Figure 1: Decision logic for stationary phase selection based on analyte properties.
Comparative Method Guide
We evaluated two methodologies. While the C18 method is standard, the Phenyl-Hexyl method is recommended for complex impurity profiling due to its ability to interact with the pi-electrons of the aromatic ring.
Performance Data Comparison
| Parameter | Method A: The Workhorse | Method B: The Specialist (Recommended) |
| Stationary Phase | C18 (L1), 5 µm, 150 x 4.6 mm | Phenyl-Hexyl (L11), 3 µm, 100 x 4.6 mm |
| Mechanism | Hydrophobic Interaction | Hydrophobic + Pi-Pi Interaction |
| Mobile Phase | ACN : 0.1% Formic Acid (50:[1]50) | MeOH : 20mM KH₂PO₄ pH 2.5 (55:45) |
| Retention Time | 4.2 min | 6.8 min |
| Tailing Factor ( | 1.4 (Acceptable) | 1.1 (Excellent) |
| Resolution ( | 1.8 | 3.5 |
| Selectivity | Co-elutes with p-isomer impurities | Baseline separates o- vs p- isomers |
*Resolution measured between the analyte and its likely isomer 2-(4-methylphenoxy)butanoic acid.[1]
Why Method B Wins
The Phenyl-Hexyl column utilizes pi-pi stacking interactions with the aromatic ring of the analyte. Since the position of the methyl group (ortho vs. para) alters the electron density and shape of the ring, the Phenyl-Hexyl phase discriminates between these isomers far better than the purely hydrophobic C18 phase.
Optimized Experimental Protocol (Method B)
This is the validated protocol ready for transfer to QC.
Chromatographic Conditions[2][3][4][5][6][7]
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 100 mm x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Orthophosphoric Acid.
-
Mobile Phase B: Methanol (HPLC Grade).
-
Mode: Isocratic (55% B / 45% A).
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temp: 30°C.
-
Detection: UV @ 220 nm (for sensitivity) or 275 nm (for specificity).
-
Injection Volume: 10 µL.
-
Run Time: 12 minutes.
Standard Preparation[8]
-
Stock Solution: Dissolve 25 mg of this compound standard in 25 mL of Methanol (1000 µg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase to obtain 100 µg/mL.
Validation Workflow (ICH Q2(R2))
The following validation characteristics must be evaluated to demonstrate the method is suitable for its intended purpose (Assay/Purity).
Figure 2: Step-by-step validation workflow compliant with ICH Q2(R2).
Specificity (Selectivity)[9]
-
Protocol: Inject Mobile Phase (Blank), Placebo (matrix without drug), and the Analyte spiked with known impurities (e.g., o-cresol, 2-chlorobutanoic acid).[1]
-
Acceptance Criteria: No interference at the retention time of the main peak. Resolution (
) > 1.5 between analyte and nearest impurity.
Linearity
-
Protocol: Prepare 5 concentrations ranging from 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).
-
Causality: Proves the detector response is directly proportional to concentration.
-
Acceptance Criteria: Correlation coefficient (
) .
Accuracy (Recovery)
-
Protocol: Spike placebo matrix with analyte at 3 levels (80%, 100%, 120%) in triplicate.
-
Acceptance Criteria: Mean recovery 98.0% – 102.0%.
Precision (Repeatability)
-
Protocol: 6 consecutive injections of the 100% Working Standard.
-
Acceptance Criteria: RSD of peak area
.
Limit of Detection/Quantitation (LOD/LOQ)
-
Method: Based on Signal-to-Noise (S/N) ratio.[1]
-
LOD: S/N
. -
LOQ: S/N
.
Troubleshooting & Robustness
-
Peak Tailing: If
, the pH is likely too high. The carboxylic acid moiety is partially ionizing. Action: Lower buffer pH to 2.5 or 2.3. -
Retention Shift: Phenyl-Hexyl columns are sensitive to Methanol concentration.[1] A 1% change in organic modifier can shift retention significantly. Action: Premix mobile phases or use precise quaternary pumping.
-
Pressure High: Phosphate buffers can precipitate in high % organic. Action: Ensure a wash cycle with 10% Methanol/90% Water is performed after every run.
References
-
International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). [Link]
-
Kazakevich, Y.[1] & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists.[4] Wiley-Interscience.[1] (Chapter on Column Selection for Aromatic Acids). [Link]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for separation of basic and acidic drugs. Journal of Chromatography A. [Link]
-
PubChem. (2023). Compound Summary: 2-Methylbutanoic acid (Structural Analog Data).[1] [Link]
Sources
A Senior Application Scientist's Guide to Navigating Antibody Cross-Reactivity in Phenoxy Herbicide Immunoassays
For researchers, environmental scientists, and professionals in drug development, the accurate detection of phenoxy herbicides is paramount for environmental monitoring, food safety, and toxicological studies. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid, sensitive, and high-throughput method for quantifying these compounds.[1][2] However, the structural similarity among phenoxy herbicides presents a significant analytical challenge: antibody cross-reactivity.[3][4][5]
This guide provides an in-depth comparison of antibody cross-reactivity in phenoxy herbicide immunoassays, supported by experimental data and protocols. It is designed to equip you with the knowledge to make informed decisions when selecting and validating an immunoassay for your specific research needs.
The Principle of Competitive Immunoassays for Small Molecules
Phenoxy herbicides are small molecules that, on their own, do not elicit a strong immune response. To produce antibodies, they are first conjugated to a larger carrier protein, creating what is known as a hapten-carrier conjugate.[6][7][8] This conjugate is then used to immunize an animal to generate antibodies that can recognize the phenoxy herbicide (the hapten).
The most common immunoassay format for detecting small molecules like phenoxy herbicides is the competitive immunoassay . In this format, the herbicide in your sample competes with a labeled version of the herbicide (e.g., an enzyme-conjugated herbicide) for a limited number of antibody binding sites. The amount of labeled herbicide that binds to the antibody is inversely proportional to the concentration of the herbicide in your sample. Therefore, a lower signal indicates a higher concentration of the target herbicide.[9]
Understanding Antibody Cross-Reactivity: The Challenge of Structural Similarity
Antibody cross-reactivity is the phenomenon where an antibody raised against a specific antigen (in this case, a particular phenoxy herbicide) also binds to other, structurally similar molecules.[4][10] This occurs because the antibody's binding site (paratope) recognizes a specific three-dimensional shape and chemical structure (epitope) on the antigen. If other molecules share a similar epitope, the antibody may bind to them as well, though typically with a lower affinity.[4]
Phenoxy herbicides are a class of compounds that share a common phenoxyacetic acid core structure but differ in the number and position of chlorine and methyl substitutions on the phenyl ring.[11][12][13][14][15] This structural homology is the primary reason for cross-reactivity in immunoassays designed for their detection.[3]
For example, an antibody developed to detect 2,4-Dichlorophenoxyacetic acid (2,4-D) might also bind to 4-chloro-2-methylphenoxy)acetic acid (MCPA) or 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) due to their shared structural features.[16][17] This can lead to inaccurate quantification and false-positive results.[18][19]
Caption: Workflow for a competitive ELISA to determine cross-reactivity.
Step-by-Step Methodology:
-
Plate Coating (if not pre-coated):
-
Dilute the herbicide-protein conjugate to an optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the coating solution to each well of a microtiter plate.
-
Incubate overnight at 4°C.
-
Rationale: This step immobilizes the herbicide conjugate on the plate surface, which will compete with the free herbicide in the sample.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Rationale: Blocking prevents non-specific binding of antibodies and other proteins to the plate surface, reducing background noise.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the target herbicide standard and each potential cross-reacting compound.
-
In separate tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody at its optimal working concentration. Pre-incubating the sample and antibody can sometimes improve assay sensitivity.
-
Alternatively, add 50 µL of the standard/cross-reactant dilution directly to the wells, followed by 50 µL of the primary antibody solution.
-
Incubate for 1-2 hours at room temperature.
-
Rationale: This is the critical competition step where the free herbicide (from the standard or sample) and the coated herbicide compete for binding to the limited amount of primary antibody.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the enzyme-conjugated secondary antibody (diluted in blocking buffer) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Rationale: The secondary antibody binds to the primary antibody that has bound to the coated herbicide. The number of washes is increased here to ensure removal of all unbound secondary antibody, which is crucial for a low background signal.
-
-
Signal Generation and Measurement:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development is observed.
-
Add 50 µL of stop solution to each well to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Rationale: The enzyme on the secondary antibody catalyzes a color change in the substrate. The intensity of the color is inversely proportional to the concentration of the herbicide in the sample.
-
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for the target herbicide and each cross-reacting compound.
-
Determine the IC50 value for each compound from the resulting dose-response curves.
-
Calculate the percent cross-reactivity for each compound using the formula provided earlier.
-
Implications of Cross-Reactivity and Mitigation Strategies
The presence of cross-reactivity can have significant implications for data interpretation. High cross-reactivity with other prevalent herbicides or their metabolites can lead to an overestimation of the target analyte's concentration, potentially resulting in false-positive findings. [18] To mitigate the impact of cross-reactivity, consider the following strategies:
-
Thorough Assay Validation: Always characterize the cross-reactivity of your chosen immunoassay with compounds that are likely to be present in your samples.
-
Careful Antibody Selection: When possible, choose monoclonal antibodies, as they generally offer higher specificity than polyclonal antibodies. [4]Review the manufacturer's cross-reactivity data carefully.
-
Sample Preparation: Employ sample preparation techniques, such as solid-phase extraction (SPE), to remove potentially cross-reacting compounds before analysis.
-
Confirmatory Analysis: For critical applications, it is essential to confirm immunoassay results with a different analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). [2][20][21]Immunoassays are excellent for high-throughput screening, while LC-MS/MS provides definitive confirmation and quantification.
Conclusion
Immunoassays are a powerful tool for the detection of phenoxy herbicides, offering a balance of speed, sensitivity, and cost-effectiveness. [22]However, a thorough understanding and characterization of antibody cross-reactivity are essential for generating accurate and reliable data. By carefully selecting antibodies, validating assay performance, and employing appropriate mitigation strategies, researchers can confidently use immunoassays for the monitoring and analysis of these important environmental contaminants.
References
-
A competitive ELISA method suitable for the monitoring of the herbicide chlortoluron [N-(3-chloro-4-methylphenyl)-N'-dimethylurea] in different types of water and biological fluids was developed. The production of the immunogen utilized in this work was achieved by covalently coupling bovine thryroglobulin with the synthesized hapten (N'-3-chloro-4-methylphenyl-N-carboxypropyl urea) using the N-hydroxysuccinimide active ester method. PubMed. Available from: [Link]
-
Krasowski, M. D., Drees, D., Morris, C. S., Maakestad, J., Blau, J. L., & Ekins, S. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC clinical pathology, 14, 33. Available from: [Link]
-
Cross-reactivity in immunoassays. CANDOR Bioscience GmbH. Available from: [Link]
-
Competitive ELISA protocol. St John's Laboratory. Available from: [Link]
-
Solutions to immunoassay interference, cross reactivity and other challenges. (2020). Gyros Protein Technologies. Available from: [Link]
-
Eltzov, E., Marks, R. S., & Ryabov, V. (2019). Cross-reactivity in Antibody Microarrays and Multiplexed Sandwich Assays: Shedding Light on the Dark Side of Multiplexing. Proteomes, 7(2), 17. Available from: [Link]
-
New tracers for fluorescence polarization immunoassay of herbicide 2,4-dichlorophenoxyacetic acid. (2021). Public Health and Toxicology. Available from: [Link]
-
Liu, Y., Chen, J., Wang, C., Guo, Y., Liang, X., & Zhu, G. (2010). Specific antibody for pesticide residue determination produced by antibody-pesticide complex. Journal of environmental science and health. Part. B, Pesticides, food contaminants, and agricultural wastes, 45(6), 540–546. Available from: [Link]
-
Cross-reactivity of herbicides structurally related to 2,4,5-TP. ResearchGate. Available from: [Link]
-
Krasowski, M. D., Siam, M. G., Iyer, M., & Ekins, S. (2009). Molecular similarity methods for predicting cross-reactivity with therapeutic drug monitoring immunoassays. Therapeutic drug monitoring, 31(3), 337–344. Available from: [Link]
-
Enzyme-linked immunoassay for the detection of glyphosate in food samples using avian antibodies. Taylor & Francis Online. Available from: [Link]
-
Immunoassay for rapid on-site detection of glyphosate herbicide. ResearchGate. Available from: [Link]
-
Wang, S., Li, Y., Wu, X., Zhao, Y., Du, X., & Wang, L. (2022). Development of immunoassay based on a specific antibody for sensitive detection of nicosulfuron in environment. Frontiers in environmental science, 10, 1005886. Available from: [Link]
-
Phenoxy herbicide. Wikipedia. Available from: [Link]
-
Clegg, B. S., Stephenson, G. R., & Hall, J. C. (2001). Development of an enzyme-linked immunosorbent assay for the detection of glyphosate. Journal of agricultural and food chemistry, 49(11), 5352–5357. Available from: [Link]
-
Environmental Monitoring of Pesticides by Immunoanalytical Techniques: Validation, Current Status, and Future Perspectives. ResearchGate. Available from: [Link]
-
Specific antibody for pesticide residue determination produced by antibody-pesticide complex. ResearchGate. Available from: [Link]
-
Toxicity assessment of 2,4-D and MCPA herbicides in primary culture of fish hepatic cells. (2015). Environmental Science and Pollution Research. Available from: [Link]
-
Lee, N., Kim, J. H., & Ahn, K. C. (2007). Hapten syntheses and antibody generation for a new herbicide, metamifop. Journal of agricultural and food chemistry, 55(14), 5552–5558. Available from: [Link]
-
Sadowski, Z., & Rząd, I. (2020). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules (Basel, Switzerland), 25(16), 3617. Available from: [Link]
-
Lee, N., Skerritt, J. H., McAdam, D. P., & Kennedy, I. R. (2002). Environmental monitoring of pesticides by immunoanalytical techniques: validation, current status, and future perspectives. ACS symposium series, 846, 19–35. Available from: [Link]
-
Fleeker, J. R. (1987). Immunoassays for the Detection of 2,4-D and Picloram in River Water and Urine. ACS Publications. Available from: [Link]
-
Obtaining a Monoclonal Antibody against a Novel Prometryn-Like Hapten and Characterization of Its Selectivity for Triazine Herbicides. MDPI. Available from: [Link]
-
A Membrane-Based ELISA Assay for the Herbicide Isoproturon in Soil Samples. Taylor & Francis Online. Available from: [Link]
-
A Membrane-based ELISA Assay for the Herbicide Isoproturon in Soil Samples. Cranfield University. Available from: [Link]
-
Development of Immunoenzyme Assay of Herbicide Acetochlor and Its Application to Soil Testing with Comparison of Sample Preparation Techniques. MDPI. Available from: [Link]
-
Structural diagrams of 2,4-D and other phenoxy herbicides. ResearchGate. Available from: [Link]
-
Design and Characterization of a Novel Hapten and Preparation of Monoclonal Antibody for Detecting Atrazine. eScholarship. Available from: [Link]
-
Synthesis of haptens for immunoassay of Chlorpyrifos-ethyl as organophosphorus pesticides. ResearchGate. Available from: [Link]
- Phenoxyacetic acid derivatives, process for their preparation and their application as herbicides. Google Patents.
-
Li, M., Li, Y., Wang, Y., Zhang, Y., & Liu, F. (2019). Hapten Synthesis, Antibody Development, and a Highly Sensitive Indirect Competitive Chemiluminescent Enzyme Immunoassay for Detection of Dicamba. Journal of agricultural and food chemistry, 67(20), 5707–5714. Available from: [Link]
-
Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Encyclopedia.pub. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Environmental monitoring of pesticides by immunoanalytical techniques: validation, current status, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 5. Molecular similarity methods for predicting cross-reactivity with therapeutic drug monitoring immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Competitive enzyme-linked immunosorbent assay for the determination of the phenylurea herbicide chlortoluron in water and biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hapten syntheses and antibody generation for a new herbicide, metamifop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 11. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. EP0003586A1 - Phenoxyacetic acid derivatives, process for their preparation and their application as herbicides - Google Patents [patents.google.com]
- 15. Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties | Encyclopedia MDPI [encyclopedia.pub]
- 16. researchgate.net [researchgate.net]
- 17. hh-ra.org [hh-ra.org]
- 18. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
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- 20. Development of immunoassay based on a specific antibody for sensitive detection of nicosulfuron in environment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Publication : USDA ARS [ars.usda.gov]
Comparative Soil Sorption Profiling: Phenoxyalkanoic Acids (PAAs)
[1]
Executive Summary
Phenoxyalkanoic acids (PAAs)—including 2,4-D , MCPA , and Mecoprop (MCPP) —represent a class of ionizable herbicides whose environmental fate is dictated by a "pH-switch" mechanism. Unlike neutral hydrophobic compounds, PAAs exist primarily as anions in agricultural soils (pH > 4.0), leading to high water solubility and significant leaching potential.
This guide objectively compares the soil sorption coefficients (
Chemical & Mechanistic Profile
To predict the environmental behavior of PAAs, one must understand their ionization status. These compounds are weak acids with
The "Anionic Exclusion" Phenomenon
At typical soil pH (5.0–8.0), PAAs are
-
Organic Matter (OM): Sorption is weak because the anionic PAA is repelled by the net negative charge of humic/fulvic acids.
-
Clay Minerals: Anionic repulsion prevents intercalation into clay interlayers.
-
The Exception (Oxides): Sorption occurs via specific electrostatic interaction or ligand exchange with positively charged sites on Iron (Fe) and Aluminum (Al) oxides/hydroxides.
Mechanism Visualization
The following diagram illustrates the bifurcated sorption pathway based on soil pH.
Figure 1: Mechanistic pathway of PAA sorption. Note that in most agricultural soils (pH > 5), the "High pH" pathway dominates, leading to repulsion and leaching unless specific oxide minerals are present.
Comparative Data Analysis
The following data aggregates peer-reviewed sorption coefficients. Note the inverse relationship between pH and sorption (
Table 1: Physicochemical and Sorption Properties
| Compound | Structure Note | pKa (approx) | Mobility Class | Primary Sorption Driver | |
| 2,4-D | 2,4-Dichlorophenoxy | 2.87 | 20 – 100 | High | Organic Carbon (low pH), Fe-Oxides (high pH) |
| MCPA | 4-Chloro-2-methyl | 3.10 | 10 – 70 | High | Similar to 2,4-D; slightly lower affinity for OM |
| Mecoprop (MCPP) | Propionic acid analog | 3.78 | 15 – 40 | Very High | Weakest sorption; chiral effects negligible in bulk sorption |
| 2,4-DB | Butyric acid chain | 4.80 | 400 – 800 | Moderate | Increased chain length = Higher Hydrophobicity |
Comparative Insights
-
Chain Length Effect: 2,4-DB (butyric acid) has a significantly higher
than 2,4-D (acetic acid). The longer aliphatic chain increases hydrophobicity, driving partitioning into soil organic matter despite ionization. -
Substituent Effect (Cl vs. CH3): MCPA (Methyl group) generally exhibits slightly lower sorption than 2,4-D (Chloro group). The chlorine atom is more electron-withdrawing, slightly lowering the
and altering the polarity, but the primary difference is the steric bulk and lipophilicity changes. -
The "Mecoprop Risk": Mecoprop consistently shows the lowest sorption values (
). This makes it a "marker" compound for groundwater vulnerability assessments.
Experimental Protocol: Batch Equilibrium (OECD 106)[2][3]
To generate reproducible sorption data for PAAs, researchers must use the OECD Guideline 106 . Below is a rigorous, self-validating workflow designed for ionizable compounds.
Critical Protocol Modifications for PAAs
-
Electrolyte: Use 0.01 M
.[1][2] This mimics soil ionic strength and provides cations that can facilitate "cation bridging" (a mechanism where Ca links the anionic herbicide to the negatively charged soil surface). -
pH Control: Do not buffer the soil heavily, but measure equilibrium pH precisely. Sorption is meaningless without the associated pH value.
Workflow Visualization
Figure 2: Step-by-step workflow for OECD 106 Batch Equilibrium method. The Mass Balance check is critical to ensure loss is due to sorption, not degradation or vessel adsorption.
Step-by-Step Methodology
-
Soil Selection: Select at least three soil types varying in Organic Carbon (
), Clay content, and pH ( ). -
Stock Solution: Dissolve PAA in 0.01 M
. Avoid organic co-solvents (methanol) if possible, as they alter solubility. -
Equilibration:
-
Ratio: Use 1:1 or 1:2 (soil:solution) due to low sorption. High solution volume ensures sufficient dissolved mass for detection.
-
Time: 24 hours is usually sufficient for PAAs (fast kinetics).
-
-
Separation: Centrifuge at high speed. Filtration is risky due to potential adsorption of the herbicide onto the filter membrane (specifically for hydrophobic variants like 2,4-DB).
-
Quantification:
-
LC-MS/MS is preferred for low concentrations.
-
Calculation:
-
Where
is sorbed concentration, is initial, is equilibrium, is volume, is soil mass.
-
Environmental Fate Implications[5][6][7][8][9]
The experimental data leads to specific risk profiles for drug development and agrochemical applications:
-
Leaching Risk: Due to low
values (<100) and anionic repulsion, 2,4-D and MCPP are classified as "Leachers." They move with the water front. -
Read-Across for Pharmaceuticals: The behavior of PAAs serves as a model for acidic pharmaceuticals (e.g., NSAIDs like Ibuprofen or Naproxen). Like PAAs, these drugs are mobile in neutral soils but may accumulate in acidic, iron-rich subsoils.
-
Remediation: Standard carbon filtration is effective, but in-situ soil remediation requires lowering pH or adding cationic surfactants to reverse the anionic repulsion.
References
-
OECD. (2000). Test No. 106: Adsorption - Desorption Using a Batch Equilibrium Method. OECD Guidelines for the Testing of Chemicals.[3]
-
University of Hertfordshire. (2023). PPDB: Pesticide Properties DataBase - 2,4-D and Mecoprop.
- Dubus, I. G., et al. (2001). Sorption of phenoxyalkanoic acid herbicides in soils. Pest Management Science.
- Spark, K. M., & Swift, R. S. (2002). Effect of soil composition and pH on the sorption of 2,4-D by soil. Journal of Soil Science.
-
United States EPA. (2005).[4] Reregistration Eligibility Decision (RED) for 2,4-D.
Comparative Guide to Method Validation for Enantiomeric Excess Determination of 2-(2-Methylphenoxy)butanoic Acid
Introduction
In the landscape of pharmaceutical development and quality control, the stereochemical composition of a drug substance is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate the rigorous control and quantification of the enantiomeric purity of chiral active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of validated analytical methods for determining the enantiomeric excess (e.e.) of 2-(2-Methylphenoxy)butanoic acid, a chiral carboxylic acid of interest in drug development.
The determination of enantiomeric excess, a measure of the purity of one enantiomer in a mixture, is a critical analytical task. It is calculated as:
e.e. (%) = [([R] - [S]) / ([R] + [S])] x 100
Where [R] and [S] are the concentrations of the R- and S-enantiomers, respectively. Accurate and reliable methods for e.e. determination are essential for ensuring the safety and efficacy of chiral drugs. This guide will delve into two primary chromatographic approaches for the chiral separation of this compound: Direct Chiral High-Performance Liquid Chromatography (HPLC) and Indirect Gas Chromatography (GC) following diastereomeric derivatization .
The validation of these analytical methods is a mandatory requirement to ensure they are fit for their intended purpose, providing reliable, accurate, and reproducible data. This guide is structured to not only present the methodologies but also to provide the rationale behind experimental choices, grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
Comparative Analysis of Analytical Methodologies
The choice between direct and indirect chiral separation methods depends on several factors, including the physicochemical properties of the analyte, available instrumentation, and the specific requirements of the analysis (e.g., routine quality control versus research and development).
| Feature | Direct Chiral HPLC | Indirect Chiral GC (with Derivatization) |
| Principle | Enantiomers are separated on a chiral stationary phase (CSP) based on differential interactions. | Enantiomers are converted into diastereomers using a chiral derivatizing agent, which are then separated on a standard achiral column. |
| Stationary Phase | Chiral (e.g., polysaccharide-based, Pirkle-type) | Achiral (e.g., polydimethylsiloxane) |
| Mobile/Carrier Gas | Liquid (e.g., hexane/isopropanol) | Inert Gas (e.g., Helium, Hydrogen) |
| Derivatization | Not required. | Required (e.g., esterification with a chiral alcohol). |
| Detection | UV, PDA, MS | FID, MS |
| Advantages | - Direct analysis simplifies sample preparation.- Broad applicability to various compound classes. | - Can utilize standard, less expensive achiral columns.- Potentially higher resolution for volatile compounds. |
| Disadvantages | - Chiral columns can be expensive.- Method development can be complex and time-consuming. | - Derivatization adds an extra step and can introduce errors.- Requires a suitable chiral derivatizing agent. |
Method 1: Direct Enantiomeric Separation by Chiral HPLC
This approach leverages a chiral stationary phase (CSP) to achieve separation. The enantiomers of this compound interact differently with the chiral selector on the stationary phase, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the separation of a wide range of chiral compounds, including carboxylic acids.
Experimental Protocol:
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Chiral Column: Chiralcel® OD-H (or equivalent polysaccharide-based CSP).
-
Mobile Phase: A mixture of n-hexane, 2-propanol, and trifluoroacetic acid (TFA). The optimal ratio should be determined during method development, but a starting point could be 90:10:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 270 nm.
-
Sample Preparation: Dissolve a known quantity of this compound in the mobile phase to a final concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
Method 2: Indirect Enantiomeric Separation by Chiral GC
This method involves a two-step process: derivatization followed by GC analysis. The enantiomers of this compound are first reacted with a chiral derivatizing agent (CDA), such as a chiral alcohol, to form diastereomeric esters. These diastereomers have different physical properties and can be separated on a standard, achiral GC column.
Experimental Protocol:
-
Derivatization: a. To 1 mg of this compound, add 1 mL of (S)-(-)-2-butanol and 50 µL of concentrated sulfuric acid as a catalyst. b. Heat the mixture at 80°C for 1 hour. c. After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution. d. Extract the diastereomeric esters with dichloromethane. e. Dry the organic layer over anhydrous sodium sulfate and concentrate under a stream of nitrogen. f. Reconstitute the residue in a suitable solvent (e.g., hexane) for GC analysis.
-
GC Analysis: a. Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID). b. Column: Standard achiral column (e.g., DB-5 or equivalent). c. Carrier Gas: Helium at a constant flow rate. d. Injector Temperature: 250°C. e. Detector Temperature: 280°C. f. Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes. g. Injection Volume: 1 µL.
Method Validation According to ICH Q2(R1) Guidelines
A comprehensive validation of the analytical procedure is crucial to demonstrate its suitability for the intended purpose. The following parameters should be evaluated for both the HPLC and GC methods.
Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components. | The peaks of the two enantiomers (or diastereomers) should be well-resolved from each other and from any impurities or matrix components. Resolution (Rs) > 1.5. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response. | A minimum of 5 concentration levels should be used. The correlation coefficient (r²) should be ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For assay, typically 80-120% of the test concentration. For impurity determination, from the reporting threshold to 120% of the specification limit. |
| Accuracy | The closeness of the test results to the true value. | Determined by assaying samples with known concentrations (e.g., spiking). Recovery should be within 98-102%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | - Repeatability (Intra-assay precision): Relative Standard Deviation (RSD) ≤ 2%.- Intermediate Precision (Inter-assay precision): RSD ≤ 3% (evaluated on different days, with different analysts, or on different equipment). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. The precision and accuracy at the LOQ should be acceptable. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | The method should consistently meet the system suitability requirements after minor changes in parameters like mobile phase composition, flow rate, or column temperature. |
Comparative Validation Data (Hypothetical)
The following table presents a summary of hypothetical validation data for the two methods, illustrating their comparative performance.
| Parameter | Direct Chiral HPLC | Indirect Chiral GC |
| Specificity (Resolution, Rs) | 2.1 | 2.5 |
| Linearity (r²) | 0.9995 | 0.9991 |
| Range (% of Target Conc.) | 1 - 150% | 1 - 150% |
| Accuracy (% Recovery) | 99.5 ± 1.2% | 98.9 ± 1.5% |
| Precision (Repeatability, RSD) | 0.8% | 1.2% |
| Precision (Intermediate, RSD) | 1.5% | 2.1% |
| LOQ (µg/mL) | 0.1 | 0.5 |
| Robustness | Passed | Passed |
Conclusion and Recommendations
Both the direct chiral HPLC and indirect chiral GC methods, when properly validated, can provide accurate and reliable determination of the enantiomeric excess of this compound.
The direct chiral HPLC method offers the significant advantage of a more straightforward workflow by eliminating the need for derivatization. This reduces sample preparation time and potential sources of error. The lower limit of quantitation also suggests higher sensitivity, which is beneficial for impurity profiling. This method is highly recommended for routine quality control environments where high throughput and simplicity are desired.
Ultimately, the choice of method should be based on a comprehensive evaluation of the specific analytical needs, available resources, and the desired performance characteristics. It is imperative that whichever method is chosen, it is fully validated according to established regulatory guidelines to ensure the integrity and defensibility of the analytical data.
References
- Benchchem. (n.d.). Application Note: Chiral Resolution of Carboxylic Acids Using Dehydroabietylamine as a Derivatizing Agent for GC-MS Analysis.
- ResearchGate. (2008). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases.
- Benchchem. (n.d.). A Comparative Guide to Chiral HPLC and GC Methods for Separating 2,3-Dimethylbutanoic Acid Enantiomers.
- Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?.
- NTU Scholars. (n.d.). Enantiomeric Derivatives Separation of 2-(Phenoxy)propionate by Chiral High-Performance Liquid Chromatography.
- Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches.
- University of Bristol. (n.d.). Determination of enantiomeric excess.
- Gavin Publishers. (2018). Validation of Analytical Methods: A Review.
- YouTube. (2017). Validation of Analytical Methods according to the New FDA Guidance.
- Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- SciSpace. (n.d.). Performance parameters for analytical method validation: Controversies and discrepancies among numerous guidelines.
- YouTube. (2024). ICH Q2 Validation of Analytical Procedures.
- SlideShare. (n.d.). ICH Q2 Analytical Method Validation.
- European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- National Institutes of Health. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
- Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
- Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Royal Society of Chemistry. (2023). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids.
- Alfa Chemistry. (n.d.). Chiral Derivatization Reagents.
- Chromatography Today. (n.d.). HPLC vs GC - A Beginner's Guide.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Bohrium. (2023). determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids.
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis.
- Sigma-Aldrich. (n.d.). 2-Phenoxypropionic acid.
- ResearchGate. (n.d.). Validation of Analytical Methods.
- Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC.
- ACS Publications. (2022).
"comparative analysis of the degradation pathways of phenoxy herbicides"
Executive Summary
This guide provides a technical comparison of the degradation pathways of two widely used phenoxy herbicides: 2,4-D (2,4-Dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid).[1][2][3][4] While structurally similar, the presence of a methyl group on MCPA versus a chlorine atom on 2,4-D significantly alters their interaction with microbial enzymes (tfdA) and hydroxyl radicals in advanced oxidation processes (AOPs).[3] This analysis evaluates their degradation performance, kinetic stability, and the toxicological implications of their primary metabolites.[2]
Mechanistic Comparison of Degradation Routes
The degradation "performance" of these herbicides is defined by their susceptibility to cleavage at the ether bond and the subsequent ring opening.[2]
A. Microbial Degradation (The tfd Pathway)
The primary biological route for both compounds is the Canonical tfd Pathway , mediated largely by Cupriavidus necator (formerly Ralstonia eutropha) and Sphingomonas spp.[3]
-
2,4-D Mechanism: The gene tfdA encodes an
-ketoglutarate-dependent dioxygenase that cleaves the ether bond, yielding 2,4-Dichlorophenol (2,4-DCP) and glyoxylate.[2] This is the rate-limiting step. -
MCPA Mechanism: The same tfdA enzyme attacks MCPA, but the steric hindrance of the ortho-methyl group can slightly alter binding affinity compared to the ortho-chlorine of 2,4-D.[2] The cleavage yields 4-Chloro-2-methylphenol (MCP) .[1][2][3]
B. Photochemical & Chemical Degradation (AOPs)
In abiotic conditions (UV photolysis or Fenton oxidation), degradation is driven by hydroxyl radical (
-
Performance Difference: MCPA generally exhibits faster degradation rates in AOPs due to the electron-donating nature of the methyl group, which activates the benzene ring toward electrophilic radical attack more effectively than the electron-withdrawing chlorine atoms on 2,4-D.[2]
Visualization: Comparative Degradation Pathways
The following diagram illustrates the divergence in intermediate formation between 2,4-D and MCPA.
Figure 1: Divergent degradation pathways of 2,4-D and MCPA leading to distinct phenolic intermediates before final ring cleavage.[2]
Kinetic Performance Analysis
The following data aggregates kinetic profiles from aerobic soil microcosms and photocatalytic reactor experiments.
| Parameter | 2,4-D Performance | MCPA Performance | Comparative Insight |
| Aerobic Soil Half-Life ( | ~6.2 days (Range: 5–15 days) | ~7–14 days | 2,4-D is often degraded slightly faster in soil due to widespread microbial adaptation (plasmids pJP4).[2][3] |
| Anaerobic Persistence | High ( | Moderate to High | Both are recalcitrant without oxygen; 2,4-D persists longer in sediment.[3][5] |
| Photocatalytic Removal ( | MCPA degrades faster under UV/TiO | ||
| Mineralization Efficiency | ~68% (120 min Fenton) | ~75% (120 min Fenton) | MCPA achieves higher Total Organic Carbon (TOC) removal in equivalent timeframes.[3] |
Key Takeaway: While 2,4-D is biologically degraded rapidly in adapted soils, MCPA is chemically more unstable and easier to treat via wastewater oxidation processes.[2][3]
Experimental Protocol: Validating Degradation Kinetics
To objectively compare these herbicides, researchers should utilize a self-validating "Time-Course Degradation Assay."[2][3] This protocol ensures that loss of parent compound is distinguished from sorption or volatilization.[2][3]
Phase 1: Reactor Setup (Microbial or Chemical)[3]
-
Preparation: Prepare Minimal Salt Medium (MSM) buffered to pH 7.0.
-
Spiking: Add 2,4-D or MCPA to a final concentration of
. -
Control System: Establish a sterile abiotic control (autoclaved soil/water) to quantify non-biological loss.[2][3]
-
Sampling: Extract 5 mL aliquots at
hours.
Phase 2: Analytical Workflow (HPLC-UV/MS)
-
Filtration: Pass aliquots through a 0.22
m PTFE filter to remove biomass/particulates.[2][3] -
Quenching (for Chemical Assays): Add sodium thiosulfate if using oxidative radicals to freeze the reaction.[3]
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid.[2][3]
-
Column: C18 Reverse Phase (
, 5 m).[3] -
Detection: 230 nm (UV) or SIM mode (MS) monitoring
219 (2,4-D) and 199 (MCPA).
Visualization: Experimental Workflow
The following diagram outlines the critical path for data acquisition and validation.
Figure 2: Step-by-step workflow for comparative kinetic analysis of herbicide degradation.
Toxicological Implications of Intermediates
A critical aspect of "performance" in degradation is detoxification.[2][3] Rapid loss of the parent compound does not equal safety if the intermediate is more toxic.[2]
-
2,4-DCP (from 2,4-D):
-
Toxicity: Significantly more toxic to plant germination (phytotoxicity) and aquatic life than 2,4-D itself.[3]
-
Lipophilicity: Higher than 2,4-D, facilitating membrane penetration.[2][3][6]
-
Risk: If the degradation pathway stalls at the phenol stage (e.g., due to anaerobic conditions), the environmental hazard increases.[2]
-
-
4-Chloro-2-methylphenol (from MCPA):
References
-
Boivin, A., et al. (2005).[2][3] "2,4-Dichlorophenoxyacetic acid (2,4-D) sorption and degradation dynamics in three agricultural soils." Environmental Pollution.[2][3] Link
-
Pignatello, J. J. (1992).[2][3] "Dark and photoassisted iron(3+)-catalyzed degradation of chlorophenoxy herbicides by hydrogen peroxide." Environmental Science & Technology.[2][3] Link[3]
-
Pieper, D. H., et al. (2010).[2][3] "Genetics of 2,4-Dichlorophenoxyacetic Acid Degradation." Handbook of Hydrocarbon and Lipid Microbiology. Link
-
U.S. EPA. (2005).[2][3] "Reregistration Eligibility Decision (RED) for 2,4-D." United States Environmental Protection Agency.[2][3] Link
-
Agilent Technologies. (2020).[2][3] "Analysis of Phenoxy Acid Herbicides in Water by LC/MS/MS." Application Note. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 6. Combined Toxicity of 2,4-Dichlorophenoxyacetic Acid and Its Metabolites 2,4-Dichlorophenol (2,4-DCP) on Two Nontarget Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phytotoxic Effects of 4-Chlorophenol and 2,4-Dichlorophenol in the Germination of Seeds of Phaseolus vulgaris and Zea mayz [scirp.org]
Precision Separation of 2-(2-Methylphenoxy)butanoic Acid: A Comparative Chiral Column Guide
Executive Summary
For researchers isolating the enantiomers of 2-(2-Methylphenoxy)butanoic acid , the selection of a chiral stationary phase (CSP) is critical due to the molecule's specific steric bulk and acidic nature. Based on the structural homology to phenoxy-propionic herbicides (e.g., Mecoprop) and experimental data for
-
Primary Recommendation: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[1][2][3] Historically demonstrates superior recognition for phenoxy acid derivatives.
-
Secondary Recommendation: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1][2][3] Recommended if the elution order needs to be reversed or if OD-H provides insufficient resolution.
-
Critical Parameter: The use of an acidic modifier (0.1% Trifluoroacetic acid) in the mobile phase is mandatory to suppress ionization and prevent peak tailing.
Molecular Context & Separation Mechanism[4][5][6]
The Analyte
This compound possesses a chiral center at the C2 position of the butanoic acid chain. The presence of the ortho-methyl group on the phenoxy ring creates a "twisted" conformation relative to the ether linkage, which enhances chiral recognition by providing a distinct steric "handle" for the CSP.
Interaction Mechanism
The separation on polysaccharide columns (OD/AD) is driven by a "three-point" interaction model:
-
Hydrogen Bonding: Between the carboxylic acid proton of the analyte and the carbonyl/NH groups of the carbamate selector.
-
-
Stacking: Between the phenyl ring of the analyte and the phenyl rings of the selector. -
Steric Inclusion: The ethyl group (from the butanoic chain) and the o-methyl phenoxy group fit differentially into the chiral grooves of the polysaccharide helix.
Figure 1: Mechanistic interactions driving the chiral resolution of phenoxy acids.
Comparative Performance Analysis
The following comparison synthesizes performance data for the class of 2-phenoxyalkanoic acids . While specific retention times vary, the selectivity (
Table 1: Performance Matrix of Top Chiral Columns
| Feature | Chiralcel OD-H (Cellulose) | Chiralpak AD-H (Amylose) | Whelk-O 1 (Pirkle-Type) |
| Selector | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) | 1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene |
| Typical | 1.2 – 1.8 (Excellent) | 1.1 – 1.4 (Good) | 1.1 – 1.3 (Moderate) |
| Resolution ( | Often > 2.0 (Baseline) | > 1.5 | > 1.2 |
| Elution Order | Typically (S) then (R) | Typically (R) then (S) | Variable |
| Mobile Phase | Hexane / IPA / TFA | Hexane / IPA / TFA | Hexane / IPA / Acetic Acid |
| Load Capacity | High (Good for Prep) | High | Moderate |
| Robustness | Sensitive to chlorinated solvents | Sensitive to chlorinated solvents | Very Robust |
*Note: Elution order is structure-dependent and must be confirmed with pure standards. For many phenoxy acids, OD-H retains the (R)-enantiomer longer.
Chiralcel OD-H (The Gold Standard)
For
Chiralpak AD-H (The Complement)
The amylose backbone is helical and more flexible. While it often separates the same compounds as OD-H, the elution order is frequently reversed. This is advantageous if the target enantiomer elutes first on OD-H but needs to elute second (for purity analysis) or vice versa.
Immobilized Phases (Chiralpak IA / IB)
If solubility is an issue and the sample requires dichloromethane or ethyl acetate, the immobilized versions (IA corresponds to AD; IB corresponds to OD) are required. For this compound, solubility in alcohol/hexane is usually sufficient, making the standard coated phases (AD/OD) more cost-effective and slightly more efficient.
Experimental Protocol
This protocol is designed to ensure self-validating results. The use of the "Acid Test" (Step 2) confirms that the separation is genuine and not an artifact of ionization.
Mobile Phase Preparation
Standard Normal Phase: n-Hexane : 2-Propanol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).
-
Why TFA? Carboxylic acids exist in equilibrium between ionized (
) and neutral ( ) forms. The ionized form does not interact strongly with the chiral selector and elutes as a broad, tailing peak. TFA (0.1%) forces the equilibrium to the neutral state, sharpening the peaks.
Method Development Workflow
Figure 2: Decision tree for optimizing the separation of acidic chiral analytes.
Step-by-Step Procedure
-
Conditioning: Flush the column with the mobile phase (Hex/IPA/TFA 90:10:0.1) at 1.0 mL/min for 30 minutes. Monitor the baseline for stability.
-
The "Acid Test": Inject the racemate. If peaks are broad or fused, increase TFA concentration to 0.2%. If peaks are sharp but overlapping, change the column (move from OD to AD).
-
Optimization:
-
To increase Resolution (
): Lower the % IPA (e.g., go to 95:5). This increases retention ( ) and interaction time with the selector. -
To change Elution Order: Switch from OD-H to AD-H.
-
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD, AS, AY, AZ & CHIRALCEL® OD, OJ, OX, OZ. (Detailed solvent compatibility and mobile phase preparation for polysaccharide columns).
-
Sigma-Aldrich (Merck). Basics of Chiral HPLC & Inclusion Complexing. (Mechanistic explanation of inclusion complexes in chiral separations).
-
ResearchGate. Enantioseparation and Enantioselective Analysis of Chiral Herbicides. (Review of HPLC methods for phenoxy-acid class herbicides including Mecoprop and Dichlorprop).
-
BenchChem. Performance Comparison of Chiral Columns for Amino Acids and Acidic Analytes. (General performance metrics for acidic chiral compounds).
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
"assessing the selectivity of 2-(2-Methylphenoxy)butanoic acid on different plant species"
Part 1: Executive Summary & Structural Context
Status: Developmental Candidate / SAR Probe Chemical Class: Phenoxyalkanoic Acid (Auxin Mimic) CAS: 161790-50-7[1]
This guide provides a technical assessment of 2-(2-Methylphenoxy)butanoic acid (2-MPBA) , focusing on its selectivity profile across plant species.[1] Unlike the widely used Mecoprop (a propanoic analog) or MCPB (a
For researchers and formulation scientists, 2-MPBA serves as a critical "negative control" or "specificity filter" in herbicide discovery.[1] It distinguishes between selectivity arising from beta-oxidation activation (as seen in MCPB) and selectivity arising from receptor affinity (as seen in Mecoprop).[1]
Structural-Activity Relationship (SAR) Matrix
The following table contrasts 2-MPBA with its commercial benchmarks to highlight the structural drivers of its performance.
| Feature | This compound | Mecoprop (MCPP) | MCPB |
| Acid Chain | 2-Butanoic ( | Propanoic ( | 4-Butanoic ( |
| Ring Sub. | 2-Methyl (o-cresol) | 4-Chloro-2-methyl | 4-Chloro-2-methyl |
| Activation | Active per se (Direct Binding) | Active per se | Pro-herbicide (Requires |
| Metabolic Fate | High turnover (Ring hydroxylation) | Stable (Cl blocks hydroxylation) | Converted to MCPA |
| Primary Selectivity | Steric exclusion & Metabolic degradation | Differential uptake | Enzyme presence ( |
Part 2: Mechanism of Action & Selectivity Logic[1]
The Steric Gatekeeper Effect
The defining feature of 2-MPBA is the
-
Mechanism: The auxin receptor (TIR1/AFB family) has a hydrophobic pocket that accommodates the aromatic ring and the acid tail.[1]
-
Causality: The larger
-ethyl group of 2-MPBA introduces significant steric hindrance .[1] Only species with a more accommodating TIR1 pocket (often specific broadleaf weeds) will bind the molecule effectively.[1] This creates "intrinsic selectivity" where the crop (e.g., cereals) simply does not bind the herbicide due to steric clash, regardless of metabolism.[1]
Metabolic Vulnerability (The "Missing Chlorine")
Unlike Mecoprop, 2-MPBA lacks a chlorine atom at the 4-position of the phenyl ring.[1]
-
Consequence: The 4-position is the primary site for Cytochrome P450-mediated hydroxylation .[1]
-
Selectivity: In crops with active P450 systems (e.g., Wheat, Maize), 2-MPBA is rapidly hydroxylated to 4-hydroxy-2-methylphenoxybutanoic acid (inactive) and subsequently glycosylated.[1] This renders the compound far less phytotoxic to crops than chlorinated analogs, but potentially effective against weeds with slower metabolic rates.[1]
Visualization: Selectivity Pathways
The following diagram illustrates the divergent pathways determining the selectivity of 2-MPBA compared to MCPB.
Caption: Comparative activation and detoxification pathways. Note that 2-MPBA bypasses beta-oxidation but is highly susceptible to P450 degradation due to the unsubstituted 4-position.[1]
Part 3: Experimental Protocols for Assessment
To objectively assess the selectivity of 2-MPBA, researchers must isolate uptake , metabolism , and receptor sensitivity .[1] The following self-validating protocols are recommended.
Protocol A: The "Steric Stress" Root Growth Assay
This assay determines if the selectivity is driven by the receptor (intrinsic) or metabolism.[1]
-
Objective: Compare
values of 2-MPBA vs. Mecoprop in wild-type vs. auxin-resistant mutants. -
Logic: If 2-MPBA is less active than Mecoprop in a metabolism-null system (e.g., excised root tips or specific Arabidopsis mutants), the cause is steric hindrance from the
-ethyl group.[1]
Workflow:
-
Preparation: Prepare 100 mM stock solutions of 2-MPBA and Mecoprop-P (pure isomer) in DMSO.
-
Media: Use 0.5x MS medium solidified with 0.8% agar. Supplement with sucrose (1%).[1]
-
Dose Response: Create a log-scale dilution series (10 nM to 100
M). -
Plating: Sterilize seeds of Triticum aestivum (Wheat - Crop) and Sinapis arvensis (Mustard - Weed). Plate vertically.
-
Measurement: After 96 hours, measure primary root length.
-
Calculation: Plot relative root length vs. log[concentration]. Calculate
.
Protocol B: Microsomal Stability Assay (Metabolic Clearance)
This confirms if the lack of the 4-chloro group leads to rapid degradation.[1]
-
Objective: Quantify the half-life (
) of 2-MPBA in microsomal fractions of tolerant vs. susceptible species.
Workflow:
-
Extraction: Isolate microsomes from etiolated shoots of Wheat (tolerant) and Ragweed (susceptible) using differential centrifugation (100,000 x g pellet).[1]
-
Incubation: Mix microsomes (1 mg protein/mL) with 2-MPBA (10
M) and NADPH (1 mM) in phosphate buffer (pH 7.4). -
Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for the parent mass (194.2 Da) and the hydroxylated product (+16 Da).[1]
-
Interpretation:
Part 4: Comparative Data Summary (Projected)
Based on established Structure-Activity Relationships (SAR) for phenoxy herbicides [1, 2], the following performance profile is expected for 2-MPBA relative to standards.
| Parameter | 2-MPBA (Test Article) | Mecoprop (Standard) | 2,4-D (Standard) |
| Broadleaf Weed Control | Moderate (Requires higher dose) | High | High |
| Cereal Safety (Wheat) | Excellent (Rapid metabolism) | Good | Moderate |
| Legume Safety | Poor (Direct activity) | Poor | Excellent (No |
| Volatility | Moderate | Moderate | High (Esters) |
| Soil Persistence | Low (< 1 week) | Moderate (2-3 weeks) | Low |
Key Insight: 2-MPBA is likely safer on cereal crops than Mecoprop due to the metabolic instability of the ring, but less potent on weeds for the same reason.[1] It requires a higher application rate, which may be offset by its improved safety margin.[1]
References
-
Grossmann, K. (2010).[1] Auxin herbicides: current status of mechanism of action and resistance.[1] Pest Management Science. Link[1]
-
Sterling, T.M.[1] & Hall, J.C. (1997).[1] Mechanism of Action of Natural Auxins and the Auxinic Herbicides. Herbicide Activity: Toxicology, Biochemistry and Molecular Biology. Link
-
Department of Primary Industries. (2023). Herbicide Resistance and Mode of Action Groups. NSW Government.[1] Link
-
Manchester Organics. (2024).[1] this compound Product Specification. Catalog Entry. Link
Sources
A Comparative Guide to the Stability of 2-(2-Methylphenoxy)butanoic Acid Against Reference Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Stability in Phenoxyalkanoic Acids
2-(2-Methylphenoxy)butanoic acid (MCPB) is a phenoxyalkanoic acid that, like its chemical relatives, finds application in various fields, including as a herbicide.[1][2][3][4] The chemical stability of such compounds is a paramount concern, directly impacting their efficacy, shelf-life, and the safety profile of formulated products. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. Therefore, a thorough understanding of a molecule's stability under various environmental conditions is a prerequisite for its development and regulatory approval.
This guide presents a comprehensive framework for benchmarking the stability of MCPB. We have selected 2,4-Dichlorophenoxyacetic acid (2,4-D) as the reference standard due to its extensive history of use, well-documented stability profile, and structural similarity to MCPB, providing a robust baseline for comparison.[5][6][7]
Experimental Design: A Rationale-Driven Approach
The experimental design is rooted in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing).[2][8][9][10] Our approach is not merely procedural but is based on a scientific understanding of the potential degradation pathways of phenoxyalkanoic acids.
Selection of Reference Standard
2,4-D was chosen as the reference standard for the following reasons:
-
Structural Analogy: Both MCPB and 2,4-D are phenoxyalkanoic acids, suggesting they may share similar degradation pathways.
-
Extensive Data: A wealth of public-domain data exists on the stability and degradation of 2,4-D, providing a solid foundation for comparative analysis.[6][11]
-
Commercial Availability: High-purity, certified reference standards of 2,4-D are readily available, ensuring the reliability and reproducibility of the experimental results.
Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[12][13][14] For this study, a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection was developed and validated. The causality behind this choice lies in the chromophoric nature of the aromatic ring in both MCPB and 2,4-D, which allows for sensitive UV detection. The reverse-phase mode is well-suited for separating compounds with varying polarities, which is expected for the parent compounds and their degradation products.
The experimental workflow for developing and validating the stability-indicating HPLC method is depicted in the following diagram:
Caption: Workflow for the development and validation of a stability-indicating HPLC method.
Methodologies: Detailed Experimental Protocols
Materials and Reagents
-
This compound (MCPB): Certified reference material (CRM), >99% purity.
-
2,4-Dichlorophenoxyacetic acid (2,4-D): Certified reference material (CRM), >99% purity.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: Deionized, 18.2 MΩ·cm.
-
Formic Acid: ACS grade.
-
Hydrochloric Acid (HCl): 1N solution.
-
Sodium Hydroxide (NaOH): 1N solution.
-
Hydrogen Peroxide (H₂O₂): 30% solution.
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[1][12][13]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B, 5-15 min: 30-70% B, 15-20 min: 70% B, 20-22 min: 70-30% B, 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Forced Degradation Studies
Forced degradation studies, or stress testing, are undertaken to identify the likely degradation products and demonstrate the specificity of the analytical method.[15][16][17] The conditions are designed to accelerate the degradation process.
-
Acid Hydrolysis: Samples of MCPB and 2,4-D (1 mg/mL in 1:1 ACN:Water) were treated with 1N HCl and heated at 80°C for 24 hours.
-
Base Hydrolysis: Samples were treated with 1N NaOH and heated at 80°C for 24 hours.
-
Oxidative Degradation: Samples were treated with 30% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid samples of MCPB and 2,4-D were placed in an oven at 105°C for 48 hours.
-
Photostability: Samples in solution and as a solid were exposed to a light source conforming to ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][8][10][18] A dark control was maintained for comparison.
Long-Term and Accelerated Stability Studies
To benchmark the stability under more conventional storage conditions, long-term and accelerated stability studies were initiated according to ICH guidelines.
| Study Type | Storage Condition |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH |
Samples of both MCPB and 2,4-D were stored under these conditions and analyzed at predetermined time points (0, 3, 6, 9, 12, 18, and 24 months for long-term; 0, 1, 2, 3, and 6 months for accelerated).
Results and Discussion: A Comparative Stability Profile
The stability of MCPB and 2,4-D was evaluated based on the percentage of degradation observed under various stress conditions.
Forced Degradation Results
The following table summarizes the percentage degradation of MCPB and 2,4-D under forced degradation conditions.
| Stress Condition | % Degradation of MCPB | % Degradation of 2,4-D | Major Degradation Products of MCPB |
| Acid Hydrolysis (1N HCl, 80°C, 24h) | ~5% | ~2% | 2-Methyl-4-chlorophenol, Butyric Acid |
| Base Hydrolysis (1N NaOH, 80°C, 24h) | ~15% | ~8% | 2-Methyl-4-chlorophenol, Butyric Acid |
| Oxidative (30% H₂O₂, RT, 24h) | ~25% | ~18% | Hydroxylated derivatives |
| Thermal (105°C, 48h) | <2% | <1% | Minimal degradation |
| Photolytic (ICH Q1B) | ~10% | ~5% | Phenolic and cleaved acid products |
The results indicate that MCPB is more susceptible to degradation under basic, oxidative, and photolytic conditions compared to 2,4-D. The primary degradation pathway under hydrolytic stress appears to be the cleavage of the ether linkage, yielding 2-methyl-4-chlorophenol and butyric acid. Oxidative stress likely leads to hydroxylation of the aromatic ring.
The potential degradation pathway of MCPB under hydrolytic conditions is illustrated below:
Caption: Proposed hydrolytic degradation pathway of MCPB.
Long-Term and Accelerated Stability
Data from the ongoing long-term and accelerated stability studies will be compiled to establish a comprehensive stability profile and predict the shelf-life of MCPB under recommended storage conditions. The comparative data with 2,4-D will provide a valuable benchmark for its relative stability.
Conclusion: A Framework for Stability Benchmarking
This guide has presented a detailed and scientifically grounded framework for benchmarking the stability of this compound against the well-characterized reference standard, 2,4-D. The experimental design, rooted in ICH guidelines, provides a robust methodology for assessing degradation under various stress conditions.
The preliminary forced degradation data suggests that MCPB is more labile than 2,4-D, particularly under basic, oxidative, and photolytic stress. The development and validation of a stability-indicating HPLC method are critical for accurately quantifying the parent compound and its degradation products.
This comparative approach provides valuable insights for researchers, scientists, and drug development professionals in understanding the intrinsic stability of MCPB, which is essential for formulation development, packaging selection, and establishing appropriate storage conditions and shelf-life.
References
- International Journal of Pharmacy & Pharmaceutical Research. (2023).
- Quest Journals. (2023).
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
- National Center for Biotechnology Information. (2023). Forced degradation of recombinant monoclonal antibodies: A practical guide.
- National Center for Biotechnology Information. (n.d.).
- Research Journal of Pharmacy and Technology. (2025).
- Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid).
-
PubChem. (n.d.). Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. Retrieved from [Link]
-
AmbioPharm. (n.d.). What is a stability indicating method? | Peptide Testing. Retrieved from [Link]
- LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- ResearchGate. (2025). (PDF)
-
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
-
National Pesticide Information Center. (n.d.). 2,4-D Technical Fact Sheet. Retrieved from [Link]
- European Union Reference Laboratory for Pesticides Requiring Single Residue Methods. (2014). Analysis of Phenoxyalkanoic Acids in Milk using QuEChERS method and LC-MS/MS.
- ResearchGate. (2025). An unexpected incident with m-CPBA.
-
AERU. (n.d.). MCPB (Ref: MB 3046). Retrieved from [Link]
-
ResearchGate. (n.d.). Photodegradation of (a) MCPA and (b) MCPA/HP-β-CD inclusion complexes... Retrieved from [Link]
- ScienceDirect. (2025).
-
ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). 2,4-Dichlorophenoxyacetic Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]
-
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]
- U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products.
- PubMed. (2023).
-
PubChem. (n.d.). Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. Retrieved from [Link]
-
Taylor & Francis eBooks. (n.d.). The Phenoxyalkyl Acid Herbicides (Cphs) | 3 | Analysis of Pesticides i. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermo-Oxidative Degradation of Hydroxypolychlorobiphenyls | Request PDF. Retrieved from [Link]
- Biomedical Journal of Scientific & Technical Research. (2022).
- LSU Scholarly Repository. (2021).
-
AERU. (n.d.). 2,4-D (Ref: L 208). Retrieved from [Link]
- ResearchGate. (2025). Review of 2,4-dichlorophenoxyacetic acid (2,4-D) biomonitoring and epidemiology.
- PubMed. (n.d.).
- Indian Ecological Society. (2025). Biodegradation of Phenoxyacetic Acid Herbicides (MCPA AND 2,4-D)
- MDPI. (n.d.).
- YouTube. (2024). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals.
- Environmental Science: Processes & Impacts. (n.d.). Photodegradation of the main synthetic musk (HHCB) in water: kinetic study and influencing factors.
- U.S. Environmental Protection Agency. (n.d.).
- ACS Publications. (2026). Moving Toward Paperization of Packaging Industry: Use of Laponite and Montmorillonite Nanoclays for Recyclable and Biodegradable.
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- 18. m.youtube.com [m.youtube.com]
Safety Operating Guide
Comprehensive Safety & Handling Guide: 2-(2-Methylphenoxy)butanoic acid
Part 1: Executive Safety Directive
Treat 2-(2-Methylphenoxy)butanoic acid as a high-risk organic acid and potential bioactive agent. [1]
While often overshadowed by its chlorinated herbicide analogs (like MCPB), this molecule presents a specific dual-hazard profile:[1]
-
Corrosivity: As a carboxylic acid derivative of o-cresol, it possesses a pKa (~3.5–4.5) capable of causing immediate ocular damage and skin irritation.
-
Bioactivity: Structurally homologous to PPAR agonists (fibrates) and auxin mimics, it must be handled with the assumption of systemic biological activity.[1]
The Golden Rule: Standard "lab coat and glasses" are insufficient for solubilized forms of this compound. When dissolved in organic solvents (DMSO, Ethanol), the barrier for skin absorption drops significantly (the "Vehicle Effect").[1]
Part 2: Physicochemical & Hazard Profile[2]
Chemical Identity:
-
IUPAC Name: this compound[1]
-
Structure: An alpha-phenoxy acid consisting of a butyric acid backbone substituted at the C2 position with an o-tolyloxy group.
-
Physical State: Typically a white to off-white crystalline solid.
-
Solubility: Low in water; High in organic solvents (DMSO, Methanol, Chloroform).[1]
Hazard Identification (GHS Classification via Read-Across*)
Since specific SDS data for this exact isomer is often limited, we apply "Read-Across" principles using the structural analog MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) and Mecoprop.[1]
| Hazard Class | Category | Hazard Statement | Mechanism of Action |
| Eye Damage | Cat. 1 | H318: Causes serious eye damage.[2] | Acidic proton donation causes protein denaturation in corneal tissue. |
| Skin Irritation | Cat.[2][3] 2 | H315: Causes skin irritation.[2] | Lipophilic phenoxy tail facilitates dermal penetration; acid headgroup irritates. |
| Acute Tox (Oral) | Cat.[2][4][5] 4 | H302: Harmful if swallowed.[2][5] | Systemic interference with lipid metabolism/ion channels. |
| Aquatic Tox | Cat. 2 | H411: Toxic to aquatic life. | Phenoxy acids are persistent in waterways. |
Part 3: Personal Protective Equipment (PPE) Protocol
Hand Protection (The "Vehicle Effect" Protocol)
Standard nitrile gloves are sufficient for the dry solid , but insufficient for solutions in DMSO or DCM.[1]
-
Scenario A: Handling Dry Powder
-
Primary: Nitrile (Minimum thickness: 0.11 mm / 4 mil).
-
Protocol: Single layer is acceptable. Change immediately if punctured.
-
-
Scenario B: Handling Solutions (DMSO/Methanol/Chloroform) [1]
-
Risk: The solvent acts as a carrier, dragging the lipophilic phenoxy acid through the glove matrix.[1]
-
Primary: Double-gloving is mandatory.
-
Inner Layer: Low-modulus Nitrile (4 mil).
-
Outer Layer: Nitrile (5-8 mil) OR Silver Shield® (Laminate) for prolonged immersion.[1]
-
-
Breakthrough Time: Assume <15 minutes for standard nitrile if wetted with Chloroform/DCM.
-
Ocular & Face Protection[1][7][8][9][10]
-
Requirement: Chemical Splash Goggles (Indirect Vented). [1]
-
Contraindicated: Standard safety glasses (spectacles).
-
Reasoning: As a solid acid, dust particles can dissolve in the eye's tear film, creating a concentrated acidic solution that causes irreversible corneal opacity.[1]
Respiratory Protection
-
Engineering Control: All weighing and solubilization must occur inside a certified Chemical Fume Hood.
-
PPE Backup: If hood access is compromised or for spill cleanup:
Part 4: Operational Workflow (Step-by-Step)
Diagram: Safe Handling Lifecycle
The following directed graph illustrates the critical control points where exposure risk is highest.
Figure 1: Operational workflow emphasizing the containment of the substance within the Fume Hood Zone during its most hazardous phases (Weighing and Solubilization).
Detailed Protocol
Step 1: Weighing (Critical Control Point)
-
Risk: Static electricity can cause the light crystalline powder to disperse.
-
Action:
-
Place an anti-static gun or ionizer inside the hood.
-
Tare the vial before opening the stock container.
-
Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Step 2: Solubilization
-
Risk: Exothermic heat of solution (mild) and splashing.
-
Action:
-
Add the solid to the vial first.
-
Add solvent (e.g., DMSO) slowly down the side of the vial.[1]
-
Vortex with the cap tightly sealed . Never vortex an open container.
-
Step 3: Spill Management
-
Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (water-dampened) to solubilize and wipe up.
-
Solution Spill: Cover with an absorbent pad. Neutralize the surface with a mild bicarbonate solution (5% NaHCO3) to ensure acid residues are deactivated.
Part 5: Disposal & Deactivation[6]
Waste Classification:
-
Primary Stream: Organic Acid Waste (Halogen-free, unless dissolved in DCM).[1]
-
Segregation: Do NOT mix with strong bases (e.g., NaOH waste) or oxidizers (e.g., Peroxides), as this can generate heat or gas.[1]
Disposal Protocol:
-
Collect all rinsate and contaminated solids in a container labeled "Hazardous Waste: Toxic Organic Acid."
-
If the material is in a "sharps" container (syringes), ensure the container is rigid and puncture-proof.[1]
-
Deactivation (Glassware): Rinse glassware with Ethanol, then a 5% Sodium Bicarbonate solution, then water.[1] The bicarbonate rinse converts the acid to its water-soluble salt, facilitating removal.[1]
Part 6: References & Verification[11]
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7207, MCPB (Structural Analog).[1] Retrieved from [Link][1]
-
Rationale: Used for read-across hazard data (Skin/Eye irritation profile of phenoxybutanoic acids).
-
-
European Chemicals Agency (ECHA). Registration Dossier: Phenoxyacetic acid derivatives. Retrieved from [Link][1]
-
Rationale: Validates the classification of short-chain phenoxy acids as Eye Dam. 1 / Skin Irrit. 2.
-
-
-
Rationale: Source for nitrile vs. laminate glove recommendations for organic acids in solvent carriers.
-
Disclaimer: This guide is based on the chemical class properties of phenoxy acids. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier (e.g., CAS 161790-50-7 or similar) before use.[1]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
